molecular formula C9H6BrNO2 B1527584 6-Bromo-4-hydroxyquinolin-2(1H)-one CAS No. 54675-23-9

6-Bromo-4-hydroxyquinolin-2(1H)-one

Cat. No.: B1527584
CAS No.: 54675-23-9
M. Wt: 240.05 g/mol
InChI Key: DQFPMEMMMGZBKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-hydroxyquinolin-2(1H)-one is a natural product found in Hyrtios erectus and Thorectidae with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-4-hydroxy-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-4H,(H2,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQFPMEMMMGZBKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Br)C(=CC(=O)N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30715837
Record name 6-Bromo-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54675-23-9
Record name 6-Bromo-4-hydroxyquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30715837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromo-4-hydroxyquinolin-2(1h)-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-4-hydroxyquinolin-2(1H)-one is a halogenated heterocyclic compound belonging to the 4-hydroxy-2-quinolone class. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active natural products and synthetic compounds.[1][2][3] The strategic placement of the bromine atom at the C-6 position, combined with the tautomeric 4-hydroxy-2-oxo core, imparts unique physicochemical properties and offers versatile handles for synthetic modification. This guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, and reactivity of this compound, with a focus on its application as a key intermediate in the development of novel therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential drug candidates.

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂[4][5]
Molecular Weight 240.05 g/mol [4][5]
Melting Point 211-212 °C[6]
Appearance Off-white to light brown solid[5][7]
pKa (Predicted) 4.50 ± 1.00[4]
Solubility (Predicted in Water) 0.17 g/L (25 °C)[4]
Hydrogen Bond Donors 2[4]
Hydrogen Bond Acceptors 2[4]

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is a variation of the Conrad-Limpach-Knorr synthesis. This typically involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by a thermally induced cyclization.

Reaction Mechanism: Conrad-Limpach-Knorr Synthesis

The synthesis proceeds through two key stages:

  • Condensation: 4-bromoaniline reacts with a malonic acid equivalent, such as diethyl malonate or, as in a documented procedure, 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), to form an intermediate enamine or anilide.[7]

  • Cyclization: The intermediate undergoes an intramolecular cyclization at elevated temperatures, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or in a high-boiling solvent, to yield the quinolinone ring system.[7]

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product 4-bromoaniline 4-Bromoaniline Intermediate 3-((4-Bromophenyl)amino)-3-oxopropanoic acid derivative 4-bromoaniline->Intermediate Condensation Meldrums_acid 2,2-Dimethyl-1,3-dioxane-4,6-dione Meldrums_acid->Intermediate Product This compound Intermediate->Product Thermal Cyclization (e.g., PPA, heat)

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol

The following protocol is adapted from a literature procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[7][10]

Step 1: Condensation of 4-bromoaniline and 2,2-dimethyl-1,3-dioxane-4,6-dione

  • In a round-bottom flask, combine 4-bromoaniline (30.0 g, 174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (25.1 g, 174 mmol).

  • Heat the mixture at 80 °C for 1.5 hours.

  • Cool the reaction mixture to room temperature to obtain the intermediate 3-((4-bromophenyl)amino)-3-oxopropanoic acid derivative as a solid.

  • Remove the acetone by-product under vacuum.

Step 2: Cyclization to this compound

  • To the solid intermediate from Step 1, add Eaton's Reagent (a solution of phosphorus pentoxide in methanesulfonic acid, ~100 mL) or polyphosphoric acid (~10 g per 0.7 g of intermediate).[7]

  • Heat the mixture to 70-120 °C overnight.[7]

  • Cool the reaction to room temperature and carefully pour it onto ice-water.

  • Collect the resulting precipitate by filtration.

  • Wash the solid thoroughly with water and then with ethanol.

  • Dry the product under vacuum to yield this compound as a light brown solid.[7]

Spectral Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides key information about the proton environment in the molecule.

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-35.75sN/A
H-87.21d8.79
H-77.65dd8.79, 2.20
H-57.85d2.20

Spectrum recorded in DMSO-d₆ at 400 MHz.[7]

¹³C NMR Spectroscopy
Mass Spectrometry

Mass spectrometry confirms the molecular weight and elemental composition of the compound.

  • Molecular Ion Peak: Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity at m/z values corresponding to the [M+H]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes.[7]

  • Expected m/z: [M(⁷⁹Br)+H]⁺ ≈ 240.9 and [M(⁸¹Br)+H]⁺ ≈ 242.9.

  • Fragmentation Pattern: The fragmentation of the quinolone core under mass spectrometry conditions typically involves the loss of water ([M+H-H₂O]⁺) and carbon monoxide ([M+H-CO]⁺).[11][12]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. Based on data from similar 4-hydroxy-2-quinolone structures, the following absorptions are anticipated:[13][14]

Functional GroupWavenumber (cm⁻¹)
O-H stretch (enolic)~3400 (broad)
N-H stretch (amide)~3200-3000 (broad)
C=O stretch (amide)~1660-1680
C=C stretch (aromatic)~1600-1450
C-Br stretch~600-500

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dictated by its key functional groups: the tautomeric 4-hydroxy/2-oxo system, the amide N-H, and the C-6 bromine atom. This provides multiple avenues for synthetic diversification.

Tautomerism and Alkylation

The 4-hydroxy-2-quinolone core exists in equilibrium between its keto and enol tautomeric forms. This allows for selective alkylation at the oxygen (O-alkylation) or nitrogen (N-alkylation) atoms, depending on the reaction conditions (base, solvent, and alkylating agent).[15] This differential reactivity is crucial for building molecular complexity.

G Start This compound O_Alkylation O-Alkylated Product Start->O_Alkylation O-Alkylation (e.g., milder base) N_Alkylation N-Alkylated Product Start->N_Alkylation N-Alkylation (e.g., stronger base)

Caption: Differential alkylation of the quinolinone core.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C-6 position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[16][17] This allows for the introduction of a wide variety of aryl and heteroaryl substituents, which is a common strategy in drug discovery to modulate the pharmacological properties of a lead compound.[17]

Application as a Key Pharmaceutical Intermediate

This compound and its derivatives are important intermediates in the synthesis of various biologically active molecules. For instance, the related compound 6-bromoquinolin-4-ol is a precursor in the synthesis of GSK2126458, a potent phosphoinositide 3-kinase (PI3K) and mTOR inhibitor that has been investigated as an anti-cancer agent.[18] The synthetic utility of this compound lies in its ability to be converted to such key intermediates through reactions like chlorination of the 4-hydroxy group followed by further functionalization.[18][19]

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

  • Precautionary Measures: Use in a well-ventilated area, wear appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoid inhalation of dust or contact with skin and eyes. Store in a cool, dry place in a tightly sealed container.[20]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of medicinal chemistry. Its well-defined synthesis, combined with the multiple reactive sites on its scaffold, allows for the generation of diverse chemical libraries for drug discovery. The ability to functionalize the quinolinone core through alkylation and the aromatic ring via cross-coupling reactions makes it a strategic starting material for the development of novel therapeutic agents targeting a range of diseases. This guide provides the foundational chemical knowledge necessary for researchers and drug development professionals to effectively utilize this important compound in their scientific endeavors.

References

A Technical Guide to the Structural Elucidation of 6-Bromo-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

Quinolinone derivatives are a significant class of heterocyclic compounds, forming the core scaffold of numerous natural products and pharmacologically active molecules.[1][2] Their rigid, planar structure is a cornerstone in medicinal chemistry, lending itself to a wide array of biological activities.[1] The precise characterization of these molecules is paramount, as subtle changes in their substitution patterns can dramatically alter their function. This guide provides an in-depth, systematic approach to the structural elucidation of a specific derivative, 6-bromo-4-hydroxyquinolin-2(1H)-one, CAS Number 54675-23-9.[3][4][5][6]

We will proceed through a logical workflow, beginning with the determination of the molecular formula and culminating in the complete assembly of the molecular framework. Each analytical step is explained not merely as a procedure, but as a piece of a larger puzzle, demonstrating how different spectroscopic techniques provide complementary information that, in unison, leads to an unambiguous structural assignment. This document is intended to serve as a practical reference for researchers engaged in the synthesis and characterization of novel chemical entities.

The structure , this compound, is known to exist predominantly in the 4-hydroxy-2(1H)-quinolone tautomeric form in common solvents like DMSO, a crucial consideration for spectral interpretation.[7]

Chapter 1: Determination of Molecular Formula and Unsaturation

The first step in elucidating the structure of an unknown compound is to determine its molecular formula. This provides the elemental composition and, from this, the degree of unsaturation can be calculated, offering the first clues about the number of rings and/or double bonds present in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is the definitive technique for establishing the molecular formula. For this compound, the analysis would yield the exact mass of the molecular ion.

Expected HRMS Data: The molecular formula is C₉H₆BrNO₂.[8][9] The presence of bromine is readily identified by a characteristic isotopic pattern, with two peaks of nearly equal intensity (M+ and M+2) separated by approximately 2 m/z units, corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

ParameterExpected Value
Molecular FormulaC₉H₆BrNO₂
Calculated Exact Mass (for C₉H₆⁷⁹BrNO₂)238.9582 Da
Calculated Exact Mass (for C₉H₆⁸¹BrNO₂)240.9561 Da
Molecular Weight (Average)240.06 g/mol

Data sourced from PubChem CID 54689446 and other chemical suppliers.[9]

Degree of Unsaturation (DoU)

The Degree of Unsaturation (also known as the double bond equivalent) indicates the total number of rings and π-bonds in a molecule. It is calculated using the following formula:

DoU = C + 1 - (H/2) - (X/2) + (N/2)

Where C, H, X, and N are the number of carbon, hydrogen, halogen, and nitrogen atoms, respectively.

For C₉H₆BrNO₂: DoU = 9 + 1 - (6/2) - (1/2) + (1/2) = 10 - 3 - 0.5 + 0.5 = 7

A DoU of 7 suggests a highly unsaturated system, consistent with an aromatic bicyclic structure (like quinoline, which accounts for 5 degrees) plus additional π-bonds (e.g., from carbonyl and enol groups).

Chapter 2: Functional Group Identification via Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically in the range of 4000–400 cm⁻¹.

  • Background Correction: A background spectrum of the clean, empty ATR crystal should be recorded and automatically subtracted from the sample spectrum.

Interpretation of the IR Spectrum

The IR spectrum provides direct evidence for the key functional groups of the quinolinone core. For a similar compound, 4-hydroxy-2(1H)-quinolone, characteristic bands are observed at 3360 cm⁻¹ (O-H), 1657 cm⁻¹ (C=O), and 1508 cm⁻¹ (C=C, aromatic).[10]

Wavenumber Range (cm⁻¹)Vibration TypeFunctional GroupImplication for Structure
3400 - 3200 (Broad)O-H StretchHydroxyl (-OH)Confirms the "hydroxy" moiety.
3200 - 3100 (Broad)N-H StretchAmide/Lactam (-NH-)Confirms the 2(1H)-one tautomer.
~1660 (Strong)C=O StretchAmide I Band (Lactam)Confirms the carbonyl group of the quinolinone ring.
1600 - 1450C=C StretchAromatic RingIndicates the presence of the quinoline aromatic system.
1275 - 1200C-O StretchEnol/PhenolConsistent with the hydroxyl group attached to the ring.[11]

The presence of strong absorptions for O-H, N-H, and C=O groups provides compelling evidence for the proposed 4-hydroxy-2(1H)-quinolone structure.

Chapter 3: Building the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the connectivity and chemical environment of every carbon and hydrogen atom. Data is typically acquired in a deuterated solvent such as DMSO-d₆, where the 4-hydroxy-2(1H)-quinolone tautomer is known to be predominant.[7]

¹H NMR Spectroscopy: Proton Environment

The ¹H NMR spectrum reveals the number of distinct proton environments, their integration (relative numbers), and their coupling (neighboring protons). For the parent compound 4-hydroxy-2(1H)-quinolone, proton signals for the aromatic hydrogens H-5, H-6, H-7, and H-8 are observed between 7.16 and 7.83 ppm.[10] A characteristic singlet for H-3 is seen at 5.77 ppm.[10] For the 6-bromo derivative, a similar pattern is expected, but with one aromatic proton absent.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~11.5Broad Singlet1HNH -1Exchangeable proton of the lactam.
~11.0Broad Singlet1HOH -4Exchangeable proton of the hydroxyl group.
~7.9Doublet1HH -5Downfield shift due to proximity to the ring junction and deshielding from the carbonyl group. Coupled to H-7.
~7.7Doublet of Doublets1HH -7Coupled to H-5 and H-8.
~7.2Doublet1HH -8Coupled to H-7.
~5.8Singlet1HH -3Olefinic proton adjacent to the carbonyl group. Appears as a singlet as it has no adjacent proton neighbors.

Note: The exact chemical shifts and coupling constants for the aromatic region require experimental data, but the predicted pattern is based on known substituent effects. A proton at position 6 is absent, and the remaining three aromatic protons form an AMX spin system.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum shows the number of unique carbon environments. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can further distinguish between CH, CH₂, and CH₃ carbons.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale | |---|---|---|---|---| | ~175 | C | C -4 | Enolic carbon, highly deshielded. | | ~164 | C | C -2 | Carbonyl carbon of the lactam. | | ~140 | C | C -8a | Quaternary carbon at the ring junction. | | ~133 | CH | C -7 | Aromatic methine. | | ~125 | CH | C -5 | Aromatic methine. | | ~122 | C | C -4a | Quaternary carbon at the ring junction. | | ~118 | CH | C -8 | Aromatic methine. | | ~115 | C | C -6 | Carbon bearing the bromine atom, deshielded. | | ~98 | CH | C -3 | Olefinic carbon adjacent to the carbonyl. |

Assignments are based on literature values for similar quinolinone structures.[10][12]

2D NMR: Assembling the Pieces

While 1D NMR provides the parts list, 2D NMR experiments like HSQC, HMBC, and COSY reveal how they are connected.

3.3.1. Experimental Protocols: 2D NMR
  • Sample Preparation: Prepare a concentrated sample (20-50 mg in 0.6 mL of DMSO-d₆) for optimal signal-to-noise in ¹³C-based experiments.[7]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is used to definitively assign the ¹H signals to their corresponding ¹³C signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for assembling the full structure. It shows correlations between protons and carbons that are 2 or 3 bonds away, allowing for the connection of molecular fragments across quaternary (non-protonated) carbons.

  • COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other (typically through 3 bonds), confirming the connectivity of the aromatic protons.

3.3.2. Interpreting 2D NMR Data

The following diagram illustrates the overall workflow for the spectroscopic analysis and structure elucidation.

G cluster_0 Initial Analysis cluster_1 NMR Spectroscopy cluster_2 Structure Confirmation Compound This compound MS Mass Spectrometry (HRMS) Compound->MS Determine Molecular Formula IR IR Spectroscopy Compound->IR Identify Functional Groups H_NMR 1H NMR MS->H_NMR C₉H₆BrNO₂ DoU = 7 IR->H_NMR Confirm -OH, -NH, C=O C_NMR 13C NMR HSQC HSQC H_NMR->HSQC Proton Environments C_NMR->HSQC Carbon Environments HMBC HMBC HSQC->HMBC Direct C-H Bonds Structure Final Structure HMBC->Structure Long-Range C-H Connectivity

Caption: General experimental workflow for spectroscopic analysis.

The crucial HMBC correlations would be:

  • H-3 to C-2, C-4, and C-4a: This firmly places the olefinic proton within the pyridinone ring and connects it to the ring junction.

  • H-5 to C-4, C-7, and C-8a: Connects the two rings together.

  • H-8 to C-6 and C-4a: Further confirms the connectivity of the benzene ring and its fusion to the pyridinone ring.

  • NH-1 to C-2, C-8a, and C-3: Confirms the position of the nitrogen atom within the heterocyclic ring.

The following diagram visualizes the key HMBC correlations used to piece together the molecular skeleton.

Caption: Key 2- and 3-bond HMBC correlations for structure assembly.

Conclusion

The structural elucidation of this compound is a systematic process of evidence accumulation. Mass spectrometry establishes the molecular formula (C₉H₆BrNO₂) and degree of unsaturation. Infrared spectroscopy confirms the presence of key hydroxyl, amide, and carbonyl functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments, particularly ¹H, ¹³C, HSQC, and HMBC, allows for the unambiguous assignment of every atom and the connection of all molecular fragments. The convergence of these independent analytical techniques provides a self-validating and trustworthy confirmation of the molecular structure, a critical foundation for any further research or development involving this compound.

References

Spectroscopic Scrutiny of 6-Bromo-4-hydroxyquinolin-2(1H)-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-bromo-4-hydroxyquinolin-2(1H)-one, a significant heterocyclic compound with potential applications in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The causality behind experimental choices and the interpretation of the resulting spectra are explained to provide a robust understanding of the molecule's structural characteristics.

Introduction: The Quinolinone Core in Drug Discovery

The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The introduction of a bromine atom and hydroxyl group to this scaffold, as in this compound, can significantly influence its physicochemical properties and biological activity. Accurate and comprehensive spectroscopic characterization is therefore paramount for its unambiguous identification, purity assessment, and as a foundation for further derivatization and structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming its structure.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Experimental Protocol: A sample of this compound is dissolved in a deuterated solvent, typically dimethyl sulfoxide-d₆ (DMSO-d₆), to a concentration of 5-10 mg/mL. The spectrum is acquired on a 400 MHz NMR spectrometer.

Data Summary:

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
11.5 (broad s)broad singlet-1HN-H
9.5 (s)singlet-1HO-H
7.85 (d)doublet2.201HH-5
7.65 (dd)doublet of doublets8.79, 2.201HH-7
7.21 (d)doublet8.791HH-8
5.75 (s)singlet-1HH-3

Interpretation: The ¹H NMR spectrum in DMSO-d₆ clearly indicates the presence of all the expected protons.[1] The downfield broad singlet at 11.5 ppm is characteristic of the N-H proton of the lactam ring, while the singlet at 9.5 ppm corresponds to the hydroxyl proton. The aromatic region displays three distinct signals. The doublet at 7.85 ppm is assigned to the H-5 proton, which is ortho to the bromine atom and shows a small coupling constant. The doublet of doublets at 7.65 ppm corresponds to the H-7 proton, coupled to both H-8 (large coupling constant) and H-5 (small coupling constant). The doublet at 7.21 ppm is assigned to the H-8 proton, coupled to H-7. The upfield singlet at 5.75 ppm is a key feature, representing the isolated proton at the C-3 position.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of the molecule.

Data Summary (Predicted): While experimental ¹³C NMR data is not readily available in the searched literature, a predicted spectrum based on structure-correlation and computational models provides valuable insight.

Chemical Shift (δ, ppm)Assignment
163-165C-2 (C=O)
158-160C-4 (C-OH)
138-140C-8a
130-132C-7
125-127C-5
120-122C-4a
118-120C-8
115-117C-6 (C-Br)
98-100C-3

Interpretation: The predicted ¹³C NMR spectrum shows nine distinct carbon signals, consistent with the molecular structure. The downfield signal in the 163-165 ppm range is characteristic of the carbonyl carbon (C-2) of the lactam. The signal for the carbon bearing the hydroxyl group (C-4) is also expected to be significantly downfield. The carbon attached to the bromine atom (C-6) would appear in the 115-117 ppm region. The most upfield signal, around 98-100 ppm, is assigned to the C-3 carbon. The remaining signals correspond to the other aromatic carbons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory for solid samples.

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H and N-H stretching
3100-3000MediumAromatic C-H stretching
1660-1640StrongC=O stretching (Amide I)
1620-1580Medium-StrongC=C stretching (aromatic)
1250-1000Medium-StrongC-O stretching, C-N stretching
850-800StrongC-H out-of-plane bending (aromatic)
700-600MediumC-Br stretching

Interpretation: The IR spectrum of this compound is expected to show a broad absorption band in the 3400-3200 cm⁻¹ region, corresponding to the overlapping stretching vibrations of the O-H and N-H groups. A strong, sharp peak between 1660-1640 cm⁻¹ is indicative of the carbonyl (C=O) stretching of the cyclic amide (lactam). Aromatic C=C stretching vibrations will appear in the 1620-1580 cm⁻¹ region. The presence of the C-Br bond is indicated by a medium intensity absorption in the lower frequency region of the spectrum (700-600 cm⁻¹).

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can also provide structural information through analysis of fragmentation patterns.

Experimental Protocol: The mass spectrum can be obtained using an Electrospray Ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer. The sample is dissolved in a suitable solvent like methanol or acetonitrile and introduced into the ion source.

Data Summary:

m/zInterpretation
240/242[M]⁺∙ (Molecular ion)
241/243[M+H]⁺ (Protonated molecule)
212/214[M-CO]⁺∙ or [M+H-CO]⁺
184/186[M-CO-CO]⁺∙ or [M+H-CO-CO]⁺
133[M-Br-CO]⁺

Interpretation: The mass spectrum of this compound will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). The protonated molecule [M+H]⁺ would be observed at m/z 241 and 243.[1] A common fragmentation pathway for quinolinone derivatives involves the loss of a neutral carbon monoxide (CO) molecule from the lactam ring, which would result in fragment ions at m/z 212 and 214.[2] Further fragmentation could involve the loss of another CO molecule or the bromine atom.

G M [M+H]⁺ m/z 241/243 F1 [M+H-CO]⁺ m/z 213/215 M->F1 - CO F2 [M+H-CO-HBr]⁺ m/z 132 F1->F2 - HBr

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process starting from 4-bromoaniline.

Experimental Protocol:

A widely used synthetic route involves the reaction of 4-bromoaniline with a malonic acid derivative followed by a cyclization reaction.[1]

  • Step 1: Condensation. 4-bromoaniline is reacted with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) in a suitable solvent.

  • Step 2: Cyclization. The intermediate from Step 1 is then subjected to a thermal cyclization, often in a high-boiling solvent like diphenyl ether or by using a dehydrating agent such as polyphosphoric acid (PPA), to yield the final product.[1][3]

G reagents 4-Bromoaniline Meldrum's Acid intermediate Intermediate reagents:r1->intermediate Condensation reagents:r2->intermediate product This compound intermediate->product Thermal Cyclization

Caption: Synthetic Workflow Overview.

Conclusion

The spectroscopic data presented in this guide provides a comprehensive and self-validating framework for the identification and characterization of this compound. The detailed analysis of NMR, IR, and MS data, supported by established experimental protocols, offers researchers and drug development professionals the necessary tools to confidently work with this important chemical entity. This foundational knowledge is critical for ensuring the quality of starting materials and for the rational design of new quinolinone-based therapeutic agents.

References

Physical and chemical properties of 6-Bromo-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinolin-2(1H)-one

Introduction: Unveiling a Core Heterocyclic Scaffold

This compound (CAS No. 54675-23-9) is a halogenated derivative of the 4-hydroxyquinolin-2-one scaffold.[1][2] This class of compounds is of significant interest in medicinal chemistry and materials science due to the quinoline core, a privileged structure found in numerous pharmacologically active agents.[3] The presence of the bromine atom at the C6 position, combined with the hydroxyl and ketone functionalities, provides multiple reactive sites for synthetic diversification, making it a valuable intermediate in the development of novel therapeutics and functional organic materials.[2][4]

A crucial chemical feature of this molecule is its existence in a tautomeric equilibrium between the keto (amide) form, this compound, and the enol (iminol) form, 6-Bromoquinoline-2,4-diol.[1][5] While the keto form generally predominates in the solid state and in many solvents, understanding this equilibrium is fundamental to predicting its reactivity and intermolecular interactions.

tautomerism cluster_keto This compound (Keto Form) cluster_enol 6-Bromoquinoline-2,4-diol (Enol Form) keto_img keto_img enol_img enol_img keto_img->enol_img Tautomeric Equilibrium

Caption: Tautomeric equilibrium of the title compound.

Core Physicochemical Properties

The physical and chemical properties of a compound are foundational to its application in research and development, dictating its handling, solubility, and pharmacokinetic potential. The key properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 54675-23-9[1][4][6]
Molecular Formula C₉H₆BrNO₂[1][2][7]
Molecular Weight 240.05 g/mol [1][7]
Physical Form Solid[5]
Melting Point 211-212 °C[2][6]
Boiling Point (Predicted) 451.3 ± 45.0 °C[2][6]
Density (Predicted) 1.801 ± 0.06 g/cm³[2][6]
Solubility Very slightly soluble (0.17 g/L at 25 °C)[7]
pKa (Predicted) 4.50 ± 1.00[2][6][7]
Topological Polar Surface Area 49.3 Ų[1][7]
Hydrogen Bond Donor Count 2[7]
Hydrogen Bond Acceptor Count 2[7]
Storage Conditions Sealed in dry, Room Temperature[5][6]

Spectroscopic Profile for Structural Elucidation

Structural confirmation is paramount in chemical synthesis. The following section details the characteristic spectroscopic data used to identify and verify the integrity of this compound.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum provides a definitive fingerprint of the molecule's proton environment. The spectrum, typically run in DMSO-d₆, reveals key structural information.

  • ¹H NMR (400 MHz, DMSO-d₆) δ (ppm):

    • 7.85 (d, J=2.20 Hz, 1H): This doublet corresponds to the proton at the C5 position. It is split only by the proton at C7, resulting in a small meta-coupling constant.

    • 7.65 (dd, J=8.79, 2.20 Hz, 1H): This doublet of doublets is assigned to the proton at the C7 position. It exhibits a large ortho-coupling (J=8.79 Hz) with the C8 proton and a smaller meta-coupling (J=2.20 Hz) with the C5 proton.

    • 7.21 (d, J=8.79 Hz, 1H): This doublet represents the proton at the C8 position, showing a characteristic ortho-coupling to the C7 proton.

    • 5.75 (s, 1H): This singlet is attributed to the vinyl proton at the C3 position. Its isolated nature (no adjacent protons) results in a singlet peak.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and isotopic distribution characteristic of a bromine-containing compound.

  • MS (ESI+): m/z 241.91 [M+H]⁺.[8]

  • Isotopic Pattern: A critical validation point is the presence of two major peaks of nearly equal intensity ([M+H]⁺ and [M+2+H]⁺) separated by 2 m/z units. This pattern is the signature of the naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br), providing unambiguous evidence of the compound's elemental composition.

Synthetic Strategy: A Validated Protocol

The synthesis of this compound is reliably achieved via a thermal cyclization of an N-aryl malonamic acid intermediate. This approach is robust and commonly cited in the literature.[4][8]

Rationale for Experimental Design

The chosen synthetic pathway leverages readily available starting materials, 4-bromoaniline and a malonic acid equivalent like 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid).[4][8] The key transformation is an intramolecular Friedel-Crafts-type acylation, which requires a strong dehydrating agent and heat. Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) or polyphosphoric acid (PPA) are highly effective for this cyclization, as they promote the necessary condensation by activating the carboxylic acid and acting as a non-nucleophilic acid catalyst.[8] The final precipitation in water is a classic workup step to isolate the water-insoluble organic product from the acidic reaction medium.

Experimental Workflow

synthesis_workflow start Starting Materials: - 4-Bromoaniline - 2,2-Dimethyl-1,3-dioxane-4,6-dione step1 Step 1: Condensation Heat mixture to form 3-((4-bromophenyl)amino)-3-oxopropanoic acid intermediate. start->step1 step2 Step 2: Cyclization Add Eaton's Reagent (PPA) and heat overnight at ~70°C. step1->step2 step3 Step 3: Workup Pour reaction mixture into ice water to precipitate the crude product. step2->step3 step4 Step 4: Purification Filter the precipitate. Wash with water, then ethanol. step3->step4 end Final Product: This compound step4->end

Caption: Synthetic workflow for this compound.

Step-by-Step Protocol
  • Intermediate Formation: In a suitable reaction vessel, combine 4-bromoaniline (1.0 eq) and 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq). Heat the mixture for approximately 1.5 hours. Upon cooling, the intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is formed. The acetone by-product can be removed under vacuum.[4][8]

  • Cyclization: To the solid intermediate, add Eaton's Reagent or Polyphosphoric Acid (PPA) (e.g., ~10g PPA per 0.7g of intermediate). Heat the resulting mixture to 70-120°C under an inert atmosphere (e.g., argon) overnight.[8]

  • Isolation: After cooling to room temperature, carefully pour the reaction mixture onto ice. A precipitate will form.[4][8]

  • Purification: Collect the solid precipitate by filtration. Wash the solid thoroughly with water to remove residual acid, followed by a wash with ethanol to remove organic impurities. Dry the resulting solid under vacuum to yield the title compound.[4][8]

Reactivity and Applications in Drug Discovery

This compound serves primarily as a versatile chemical building block.[2] Its utility stems from several key reactive sites:

  • Aromatic Bromine (C6): The bromo-substituent is a prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, alkyl, and amino groups, enabling the synthesis of complex molecular libraries for screening.

  • Phenolic Hydroxyl (C4): The hydroxyl group can be alkylated or acylated to generate ethers and esters, which can modulate the compound's solubility and hydrogen-bonding capabilities. It can also be converted to a triflate, another excellent leaving group for cross-coupling reactions.

  • Lactam NH (N1): The nitrogen atom can be alkylated or arylated, providing another vector for structural diversification.

Given that the quinoline framework is central to many biologically active compounds, this intermediate is a valuable starting point for synthesizing analogs of anticancer, antimicrobial, and anti-inflammatory agents.[3]

Conclusion

This compound is a well-characterized and synthetically accessible intermediate. Its defined physicochemical properties, predictable spectroscopic profile, and multiple points for chemical modification make it a highly valuable scaffold for researchers in organic synthesis and medicinal chemistry. The robust synthesis and potential for diverse functionalization ensure its continued relevance in the exploration of novel chemical space for drug discovery and materials science.

References

An In-depth Technical Guide to 6-Bromo-4-hydroxyquinolin-2(1H)-one: A Keystone Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinolinone Scaffold and the Significance of 6-Bromo-4-hydroxyquinolin-2(1H)-one

The quinolinone scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] Within this important class of molecules, this compound (CAS Number: 54675-23-9) has emerged as a critical intermediate for the synthesis of a variety of pharmacologically active agents.[2] Its utility lies in the strategic placement of reactive sites—the bromine atom and the hydroxyl group—which allow for diverse chemical modifications and the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and chemical properties to its application as a building block in the development of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for predicting the characteristics of its derivatives.

PropertyValueSource
CAS Number 54675-23-9[3]
Molecular Formula C₉H₆BrNO₂[3]
Molecular Weight 240.05 g/mol [4]
Appearance Solid
Storage Sealed in dry, room temperature
Solubility Very slightly soluble (0.17 g/L at 25°C)[3]
pKa (Predicted) 4.50 ± 1.00[3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a multi-step process. One common and effective method involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), followed by cyclization.[4]

Experimental Protocol: Synthesis from 4-Bromoaniline and Meldrum's Acid

This protocol is adapted from a method described in Synthetic Communications.[4]

Step 1: Formation of the Acetoacetamide Intermediate

  • In a reaction vessel, combine 4-bromoaniline (30.0 g, 174 mmol) and 2,2-dimethyl-1,3-dioxane-4,6-dione (25.1 g, 174 mmol).

  • Heat the mixture at 80°C for 1.5 hours.

  • Cool the reaction mixture to ambient temperature. The intermediate, 3-((4-bromophenyl)amino)-3-oxopropanoic acid, is formed.

  • Remove the acetone byproduct under vacuum to yield the intermediate as a dry solid.

Step 2: Cyclization to this compound

  • To the solid intermediate from Step 1, add Eaton's Reagent (a mixture of phosphorus pentoxide and methanesulfonic acid, 100 mL).

  • Heat the resulting mixture at 70°C overnight.

  • After cooling to room temperature, pour the mixture into water.

  • Filter the resulting brown precipitate and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to obtain this compound as a light brown solid.

DOT Script for Synthesis Workflow

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product 4-Bromoaniline 4-Bromoaniline Step 1: Condensation Step 1: Condensation 4-Bromoaniline->Step 1: Condensation Meldrum's Acid Meldrum's Acid Meldrum's Acid->Step 1: Condensation Step 1: Condensation\n(80°C, 1.5h) Step 1: Condensation (80°C, 1.5h) Step 2: Cyclization\n(Eaton's Reagent, 70°C, overnight) Step 2: Cyclization (Eaton's Reagent, 70°C, overnight) This compound This compound Intermediate 3-((4-bromophenyl)amino)- 3-oxopropanoic acid Step 1: Condensation->Intermediate Step 2: Cyclization Step 2: Cyclization Intermediate->Step 2: Cyclization Step 2: Cyclization->this compound

Caption: Synthetic route to this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. Its derivatives have shown promise in various therapeutic areas, particularly in oncology.

As a Precursor for Kinase Inhibitors

The quinolinone core is a well-established pharmacophore for the development of kinase inhibitors. Derivatives of this compound have been investigated as potential inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.

A study focused on the design and synthesis of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives, which were then evaluated for their in-vitro anticancer activity against MDA-MB (breast cancer) and A549 (lung cancer) cell lines.[1] The synthesized compounds demonstrated notable cytotoxic effects. For instance, the 6-fluoro analog exhibited an IC₅₀ value of 397.56 µg/mL against the A549 cell line.[1] This highlights the potential of the 6-substituted quinolinone scaffold in developing novel anticancer agents.

DOT Script for Targeted Signaling Pathway

Kinase_Inhibition_Pathway cluster_pathway EGFR Signaling Pathway in Cancer Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Activates RAS RAS EGFR->RAS Phosphorylates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Promotes 6-Bromo-4-hydroxyquinolin-2(1H)-one_Derivative Quinolinone-based Kinase Inhibitor 6-Bromo-4-hydroxyquinolin-2(1H)-one_Derivative->EGFR Inhibits

Caption: Inhibition of the EGFR signaling pathway by quinolinone derivatives.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:

  • Harmful if swallowed (H302)[5]

  • Causes skin irritation (H315)[5]

  • Causes serious eye irritation (H319)[5]

  • May cause respiratory irritation (H335)[5]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive sites make it an ideal starting material for the development of novel therapeutic agents, particularly in the realm of oncology. The demonstrated success of its derivatives as kinase inhibitors underscores the importance of this scaffold in modern drug discovery. Further exploration of the chemical space around this core structure holds significant promise for the identification of new and effective treatments for a range of diseases.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 6-Bromo-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-4-hydroxyquinolin-2(1H)-one is a synthetic heterocyclic compound belonging to the quinolinone class. While its definitive mechanism of action has not been elucidated in publicly available scientific literature, the broader family of quinolinone derivatives has demonstrated significant potential in medicinal chemistry, exhibiting a range of biological activities. This technical guide addresses the current knowledge gap by providing a comprehensive overview of the compound's chemical characteristics and a survey of the established biological activities of structurally related quinolinones. Based on this analysis, we propose a putative mechanism of action and present a detailed, field-proven experimental workflow for its investigation. This document is intended to serve as a foundational resource for researchers seeking to explore the therapeutic potential of this compound and to guide the design of future studies aimed at uncovering its molecular targets and downstream signaling effects.

Introduction: The Knowledge Gap and Therapeutic Potential

This compound remains a molecule of interest primarily within the realm of chemical synthesis and as a building block for more complex pharmaceutical agents. To date, its specific biological targets and a detailed mechanism of action are not well-documented. However, the quinolinone scaffold is a privileged structure in drug discovery, forming the core of numerous compounds with established therapeutic value. Derivatives of quinoline have been investigated for a wide array of pharmacological effects, including anticancer, antibacterial, anti-inflammatory, and antiviral activities.[1][2] Notably, certain quinoline derivatives have shown promise as anticancer agents by inducing apoptosis and exhibiting cytotoxic activity against various cancer cell lines.[3] This guide, therefore, pivots from a descriptive account of a known mechanism to a prescriptive framework for its discovery, leveraging the known activities of its chemical relatives to inform a rational, evidence-based approach to its study.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in experimental settings.

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[4][5]
Molecular Weight 240.05 g/mol [4]
CAS Number 54675-23-9[4]
Appearance SolidN/A
Solubility Very slightly soluble in water (0.17 g/L at 25°C)[5]
pKa (Predicted) 4.50 ± 1.00[5]

A common synthetic route to this compound involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione, followed by cyclization using an acidic catalyst such as Eaton's reagent.[6]

Biological Activities of Structurally Related Quinolinone Derivatives: A Foundation for Hypothesis

The biological activities of various quinolinone derivatives provide valuable insights into the potential therapeutic applications and, by extension, the possible mechanisms of action of this compound.

Anticancer Activity

The quinoline scaffold is present in several approved anticancer drugs.[7] Derivatives have been shown to exert their effects through multiple mechanisms, including:

  • Induction of Apoptosis: Certain substituted quinolines, such as 6-Bromo-5-nitroquinoline, have demonstrated the ability to induce programmed cell death in cancer cells.[3]

  • Inhibition of Tyrosine Kinases: The quinoline core is a key feature of several tyrosine kinase inhibitors used in cancer therapy.[7]

  • Disruption of Tubulin Polymerization: Some quinolone derivatives act as antimitotic agents by interfering with the dynamics of microtubule formation.[7]

  • Cell Cycle Arrest: Various quinoline compounds have been shown to halt the cell cycle at different phases, preventing cancer cell proliferation.[8]

Antibacterial Activity

Quinoline derivatives have a long history as antibacterial agents. Their mechanisms often involve:

  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of fluoroquinolone antibiotics.

  • Targeting LptA: More recent research has identified the lipopolysaccharide transport protein A (LptA) as a novel target for certain quinoline derivatives, particularly against Gram-negative bacteria.[9]

  • Broad-Spectrum Activity: Novel quinoline derivatives have been synthesized that exhibit potent activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[9][10]

The following table summarizes the observed biological activities of some relevant quinolinone derivatives:

Compound Class/DerivativeBiological ActivityReported Mechanism/TargetSource
6-Bromo-5-nitroquinolineAnticancer (antiproliferative)Induction of apoptosis[3]
Quinolone-coupled hybridsBroad-spectrum antibacterialPotential dual-targeting of LptA and Topoisomerase IV[9]
Quinoline-2-one derivativesAntibacterial (Gram-positive)Dihydrofolate reductase inhibition, anti-biofilm activity[10]
Various quinoline derivativesAnticancerTyrosine kinase inhibition, tubulin polymerization inhibition, cell cycle arrest[7][8]

A Proposed Research Framework for Elucidating the Mechanism of Action

Given the lack of direct evidence for the mechanism of action of this compound, a systematic, multi-pronged investigational approach is warranted. The following workflow is proposed as a robust strategy for its elucidation.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Identification & Validation cluster_2 Phase 3: Pathway Analysis & Functional Characterization A Compound Procurement & QC (this compound) B Broad-Spectrum Phenotypic Screening (e.g., NCI-60 cancer cell line panel, antibacterial panel) A->B C Data Analysis & Hit Identification B->C D Hypothesis Formulation (Putative Target Class/Pathway) C->D E Affinity Chromatography-Mass Spectrometry D->E F Computational Target Prediction D->F G In Vitro Target Engagement Assays (e.g., enzymatic assays, binding assays) E->G F->G H Cellular Thermal Shift Assay (CETSA) G->H I Downstream Signaling Analysis (e.g., Western Blot, Kinase Activity Profiling) H->I J Cell-Based Functional Assays (e.g., Apoptosis, Cell Cycle, Reporter Assays) I->J K Mechanism of Action Elucidation J->K G A Cancer Cell Culture B Cell Seeding (96-well plate) A->B C Compound Treatment (Serial Dilutions) B->C D Incubation (72 hours) C->D E Viability Assay (e.g., MTT) D->E F IC50 Determination E->F G cluster_0 Matrix Preparation cluster_1 Binding & Elution cluster_2 Analysis A Immobilize Compound on Beads C Incubate with Cell Lysate A->C B Control Beads B->C D Wash Unbound Proteins C->D E Elute Bound Proteins D->E F LC-MS/MS Analysis E->F G Identify Specific Binding Partners F->G

References

Review of quinolin-2-one derivatives in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quinolin-2-one Derivatives in Drug Discovery

Foreword: The Enduring Scaffolding of Innovation

In the landscape of medicinal chemistry, certain molecular frameworks distinguish themselves through their persistent recurrence in a multitude of therapeutic agents. These "privileged scaffolds" serve as a testament to an evolutionarily optimized architecture for interacting with biological targets. The quinolin-2-one core is a quintessential example of such a scaffold.[1][2] Comprising a fused benzene and pyridinone ring system, this heterocyclic motif is not merely a synthetic curiosity but a foundational element in a vast array of biologically active molecules, from natural alkaloids to clinically approved pharmaceuticals.[3][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It eschews a conventional review format in favor of a narrative that delves into the causality behind experimental design, the intricacies of structure-activity relationships (SAR), and the practical methodologies that underpin the journey from a lead compound to a clinical candidate. We will explore the synthesis, diverse pharmacological activities, and mechanistic underpinnings of quinolin-2-one derivatives, grounding our discussion in authoritative data and field-proven insights.

The Medicinal Chemistry of Quinolin-2-one: Synthesis and Strategy

The synthetic accessibility of a scaffold is paramount to its utility in drug discovery, as it allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[5] Quinolin-2-one derivatives can be constructed through various classical and modern synthetic routes, offering chemists a versatile toolkit for derivatization.[6][7]

A prevalent and robust strategy involves the transformation of coumarin precursors. This approach is particularly valuable as it leverages a readily available class of starting materials to build the quinolin-2-one core.

Experimental Protocol: Synthesis of N-Amino-4,7-dimethyl-6-nitroquinolin-2-one from a Coumarin Precursor

This protocol details a reliable method for synthesizing a substituted quinolin-2-one, which can serve as a versatile intermediate for further functionalization. The causality behind each step is explained to provide a deeper understanding of the transformation.

Step 1: Nitration of 4,7-dimethylcoumarin

  • Objective: To introduce a nitro group onto the coumarin backbone, which is a key functional handle for the subsequent ring-opening and recyclization.

  • Procedure:

    • Cool a solution of 4,7-dimethylcoumarin (1 equivalent) in concentrated sulfuric acid to 0°C in an ice bath. The sulfuric acid acts as both a solvent and a protonating agent, activating the ring system for electrophilic nitration.

    • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise, ensuring the temperature does not exceed 10°C to prevent side reactions and over-nitration.

    • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.

    • Carefully pour the reaction mixture onto crushed ice. This precipitates the product and quenches the reaction.

    • Filter the solid product, wash thoroughly with cold water to remove residual acid, and dry. The primary product is typically 4,7-dimethyl-6-nitrocoumarin.[8][9]

  • Self-Validation: The product should be characterized by melting point and spectroscopic methods (¹H NMR, IR) to confirm the regioselectivity of nitration.

Step 2: Ring Transformation to Quinolin-2-one

  • Objective: To convert the nitrocoumarin into the corresponding N-aminoquinolin-2-one via reaction with hydrazine.

  • Procedure:

    • Dissolve the 4,7-dimethyl-6-nitrocoumarin (1 equivalent) in a suitable solvent such as anhydrous pyridine.[8][9] Pyridine serves as a high-boiling basic solvent that facilitates the reaction.

    • Add hydrazine hydrate (3 equivalents) to the solution. The hydrazine acts as the nucleophile for ring opening and the nitrogen source for the new pyridinone ring.

    • Reflux the mixture for 6-8 hours with stirring. The elevated temperature is necessary to drive the ring-opening and subsequent intramolecular cyclization.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction and concentrate it under reduced pressure to remove the solvent.

    • Recrystallize the crude product from a suitable solvent like ethanol to yield pure N-amino-4,7-dimethyl-6-nitroquinolin-2-one as yellow crystals.[8][9]

  • Self-Validation: Confirm the structure of the final product using FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry. The disappearance of the coumarin lactone carbonyl stretch and the appearance of amide and amine signals in the IR and NMR spectra are key indicators of a successful transformation.

G cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product Coumarin 4,7-Dimethylcoumarin Nitrocoumarin 4,7-Dimethyl-6-nitrocoumarin Coumarin->Nitrocoumarin Step 1: Electrophilic Nitration Reagents1 HNO₃ / H₂SO₄ Quinolinone N-Amino-4,7-dimethyl- 6-nitroquinolin-2-one Nitrocoumarin->Quinolinone Step 2: Ring Opening & Recyclization Reagents2 Hydrazine Hydrate in Pyridine

Caption: General workflow for synthesizing a quinolin-2-one derivative from a coumarin precursor.

Therapeutic Frontiers: Pharmacological Activities of Quinolin-2-one Derivatives

The true value of the quinolin-2-one scaffold lies in its remarkable versatility as a pharmacophore, demonstrating efficacy across a spectrum of diseases.[2] By modifying the substitution pattern around the core, medicinal chemists can fine-tune the biological activity to target distinct pathways and pathologies.

Anticancer Activity: A Multi-Pronged Assault on Malignancy

Quinolin-2-one derivatives have emerged as potent anticancer agents, acting through diverse mechanisms to inhibit tumor growth and induce cancer cell death.[10][11]

Mechanism of Action:

  • Kinase Inhibition: A predominant mechanism is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[12] Many derivatives are designed to compete with ATP in the kinase active site. For instance, novel quinolin-2(1H)-ones have been developed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), key drivers in breast and other cancers.[13]

  • Induction of Apoptosis: Numerous quinolin-2-one compounds trigger programmed cell death (apoptosis) in cancer cells. This can be achieved by activating pro-apoptotic proteins like Bax and caspases while downregulating anti-apoptotic proteins like Bcl-2.[13][14]

  • Cell Cycle Arrest: These derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 or G2/M phase, thereby preventing them from dividing.[13][14]

G cluster_pathway EGFR/HER-2 Signaling Pathway Ligand Growth Factor (e.g., EGF) Receptor EGFR / HER-2 Receptor Tyrosine Kinase Ligand->Receptor Binds & Activates PI3K PI3K/Akt/mTOR Pathway Receptor->PI3K RAS RAS/MAPK Pathway Receptor->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Inhibitor Quinolin-2-one Derivative Inhibitor->Receptor Blocks ATP Binding Site

Caption: Quinolin-2-one derivatives inhibiting the EGFR/HER-2 signaling cascade.

Structure-Activity Relationship (SAR):

  • Substituents at the 3- and 4-positions are critical for activity. For example, large, bulky alkoxy groups at the 7-position and an amino side chain at the 4-position have been shown to enhance antiproliferative effects.[15]

  • For dual EGFR/HER-2 inhibitors, a quinoline core with an azomethine group at position 3 and a hydrophobic tail has proven effective.[13]

Compound ClassTarget(s)Cancer Cell LineIC₅₀ (nM)Reference
Quinolin-2(1H)-one-AzomethineEGFR / HER-2MCF-7 (Breast)34[13]
7-benzyloxy-quinolin-4-aminep53/Bax pathwayHCT116 (Colon)< 1000[15]
Quinolin-2-one hybridMultiple KinasesVariousVaries[16]

Table 1: Representative Anticancer Activities of Quinolin-2-one Derivatives.

Antimicrobial Activity: Combating Drug Resistance

The rise of multidrug-resistant (MDR) pathogens presents a grave threat to global health. Quinolin-2-one derivatives have shown significant promise as a new class of antibacterial agents, particularly against resistant Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE).[17][18]

Mechanism of Action:

  • Enzyme Inhibition: While structurally distinct from fluoroquinolone antibiotics, some quinolin-2-one derivatives inhibit essential bacterial enzymes. Dihydrofolate reductase (DHFR) has been identified as a key target, disrupting the folic acid synthesis pathway necessary for bacterial survival.[17][18]

  • Biofilm Disruption: Bacterial biofilms are a major cause of persistent infections. Certain quinolin-2-one compounds have demonstrated potent anti-biofilm activity, reducing biofilm formation in MRSA at sub-inhibitory concentrations, an effect significantly greater than that of standard antibiotics like vancomycin.[17][18]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

  • Objective: To determine the lowest concentration of a quinolin-2-one derivative that visibly inhibits the growth of a target bacterium.

  • Procedure (Broth Microdilution Method):

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB). The final volume in each well should be 100 µL.

    • Prepare a standardized bacterial inoculum (e.g., MRSA) adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add 100 µL of the bacterial suspension to each well containing the diluted compound.

    • Include controls: a positive control (broth + bacteria, no compound) and a negative control (broth only). A known antibiotic (e.g., daptomycin) should be run in parallel as a reference standard.[17]

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is read as the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

  • Self-Validation: The positive control must show robust growth, and the negative control must remain clear. The MIC of the reference standard should fall within its expected range.

Compound IDTarget OrganismMIC (µg/mL)Reference
Compound 6cMRSA0.75[17][18]
Compound 6cVRE0.75[17][18]
Compound 6lMRSAPromising Activity[17][18]
Compound 6oVREPromising Activity[17][18]

Table 2: Antibacterial Activity of Lead Quinolin-2-one Derivatives against MDR Bacteria.

Neuroprotective Activity: Targeting Neurodegenerative Diseases

Neurodegenerative disorders like Alzheimer's disease (AD) represent a significant unmet medical need. The quinolin-2-one scaffold has been explored for its potential to target key pathological drivers of these diseases.[19][20]

Mechanism of Action:

  • GSK-3β Inhibition: Glycogen synthase kinase-3β (GSK-3β) is a critical enzyme implicated in the hyperphosphorylation of tau protein, a hallmark of AD leading to neurofibrillary tangles. Novel quinolin-2-one derivatives have been identified as potent GSK-3β inhibitors, effectively reducing tau aggregates in cellular models.[21]

  • AChE Inhibition: Some derivatives act as inhibitors of Acetylcholinesterase (AChE), the enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting AChE can help improve cognitive function in AD patients.[19]

One promising compound, 7c , demonstrated superior GSK-3β inhibition (IC₅₀ = 4.68 nM) compared to the reference staurosporine and was shown to alleviate cognitive impairments in a scopolamine-induced mouse model of memory loss.[21] This highlights the potential of these compounds to move from in vitro promise to in vivo efficacy.

G cluster_process Drug Discovery & Development Funnel cluster_output Outcome A Scaffold Identification (Quinolin-2-one) B Library Synthesis & Derivatization A->B Versatile Chemistry C High-Throughput Screening (HTS) B->C Diverse Compounds D Hit-to-Lead Optimization (SAR Studies) C->D Identify 'Hits' E In Vivo Efficacy & Toxicology D->E Refine 'Leads' F Clinical Trials E->F Preclinical Candidate G New Therapeutic Agent F->G

Caption: The logical progression of quinolin-2-one derivatives in the drug discovery pipeline.

Future Perspectives and Conclusion

The quinolin-2-one scaffold is a testament to the power of privileged structures in drug discovery. Its synthetic tractability, coupled with its ability to interact with a wide range of biological targets, ensures its continued relevance. Future research will likely focus on several key areas:

  • Multi-Target Ligands: Designing single molecules that can modulate multiple targets simultaneously (e.g., dual kinase and apoptosis induction activity) for a synergistic therapeutic effect.[22]

  • Hybrid Molecules: Fusing the quinolin-2-one core with other pharmacophores to create novel hybrid drugs with enhanced potency or new mechanisms of action.[16]

  • Targeted Delivery: Developing quinolin-2-one-based conjugates for targeted delivery to specific tissues or cell types, thereby increasing efficacy and reducing off-target toxicity.

This guide has illuminated the multifaceted nature of quinolin-2-one derivatives, from their fundamental synthesis to their application in oncology, infectious disease, and neurology. The self-validating protocols and mechanistic insights provided herein are intended to empower researchers to build upon this rich foundation. The journey from a privileged scaffold to a life-saving medicine is complex, but for the quinolin-2-one core, the path forward is exceptionally bright.

References

Natural occurrence of 4-hydroxyquinolin-2-one compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Natural Occurrence of 4-Hydroxyquinolin-2-one Compounds

Introduction: The Ubiquitous Quinolone Scaffold

The 4-hydroxyquinolin-2-one moiety represents a privileged heterocyclic scaffold found at the core of numerous natural products and pharmacologically active compounds.[1][2] Also known by its tautomeric name, quinoline-2,4-dione, this structural motif is a recurring theme in the chemistry of life, having been isolated from a vast array of organisms, including bacteria, fungi, plants, and even marine life.[3] These compounds, broadly classified as alkaloids, are not mere metabolic curiosities; they are functional molecules that exhibit a remarkable spectrum of biological activities, ranging from antimicrobial and anticancer to complex roles in intercellular communication.[2][3][4]

This guide provides a comprehensive exploration of the natural world of 4-hydroxyquinolin-2-ones. We will delve into their biosynthetic origins, survey their distribution across different biological kingdoms, outline methodologies for their isolation and characterization, and examine the diverse biological activities that make them a compelling subject for researchers in natural products chemistry, chemical biology, and drug development.

Part 1: Biosynthesis of the Core Scaffold

The widespread occurrence of the 4-hydroxyquinolin-2-one core is rooted in a conserved biosynthetic pathway that utilizes fundamental building blocks from primary metabolism. The causality behind this pathway's prevalence is its reliance on anthranilic acid, an intermediate in tryptophan biosynthesis, which provides the foundational benzene ring and nitrogen atom.

The biosynthesis is primarily understood as a function of Type III polyketide synthases (PKSs). The general mechanism proceeds as follows:

  • Initiation : The pathway is initiated by the acylation of the PKS enzyme with an anthraniloyl-CoA starter unit.

  • Elongation : The enzyme then catalyzes two successive decarboxylative condensation reactions with malonyl-CoA, extending the polyketide chain.

  • Cyclization : The resulting diketide intermediate undergoes an intramolecular Claisen condensation, a chemically favorable ring-closing reaction, to form the heterocyclic quinolone ring system.[5] This cyclization is the critical step that establishes the core 4-hydroxyquinolin-2-one scaffold.

The immense structural diversity observed in nature arises from subsequent tailoring reactions, including N-methylation, alkylation at the C3 position, and various substitutions on the aromatic ring.

Biosynthesis_of_4_Hydroxyquinolin_2_one substance substance enzyme enzyme process process Anthraniloyl_CoA Anthraniloyl-CoA PKS Type III PKS Anthraniloyl_CoA->PKS Starter Unit Malonyl_CoA Malonyl-CoA (x2) Malonyl_CoA->PKS Extender Units Intermediate Diketide Intermediate PKS->Intermediate Condensation Quinolone_Core 4-Hydroxyquinolin-2-one Scaffold Intermediate->Quinolone_Core Intramolecular Claisen Cyclization Derivatives Diverse Natural Derivatives Quinolone_Core->Derivatives Tailoring Reactions (Methylation, Alkylation, etc.)

Caption: Generalized biosynthetic pathway to the 4-hydroxyquinolin-2-one core.

Part 2: Occurrence and Role in Microorganisms

Perhaps the most functionally elegant role of 4-hydroxyquinolin-2-ones is observed in the bacterial kingdom, particularly in the opportunistic human pathogen Pseudomonas aeruginosa. This bacterium utilizes a class of 2-alkyl-4(1H)-quinolones (AQs) as signaling molecules in its quorum sensing (QS) network, a sophisticated system of cell-to-cell communication.

The Pseudomonas Quinolone Signal (PQS)

The cornerstone of this system is 2-heptyl-3-hydroxy-4-quinolone, famously known as the Pseudomonas Quinolone Signal (PQS).[6] PQS functions as a crucial intracellular link integrating two other major QS systems, las and rhl, which together orchestrate the expression of numerous virulence factors and are essential for biofilm formation.[6] The biosynthesis of PQS and its congeners is governed by the pqsABCDE operon.[7]

The PQS signaling pathway is a self-validating system critical for pathogenesis:

  • Synthesis : The pqs operon synthesizes the precursor 2-heptyl-4-quinolone (HHQ), which acts as a diffusible intercellular signal.

  • Conversion & Activation : The PqsH monooxygenase converts HHQ to the more active PQS.

  • Regulation : PQS binds to and activates the transcriptional regulator PqsR (also known as MvfR), which in turn upregulates the pqs operon itself, creating a positive feedback loop. This activation also enhances the production of virulence factors like elastase and pyocyanin.

PQS_Quorum_Sensing gene_operon gene_operon protein protein molecule molecule outcome outcome pqsA_E pqsABCDE operon HHQ HHQ pqsA_E->HHQ Biosynthesis PqsH PqsH PQS PQS HHQ->PQS Conversion PqsR PqsR (MvfR) Virulence Virulence Factors (e.g., elastase, pyocyanin) Biofilm Biofilm Formation

Caption: PQS signaling pathway in Pseudomonas aeruginosa.

Beyond its signaling role, microbial quinolones also possess direct bioactivities. For instance, the novel quinolone JH62, also isolated from P. aeruginosa, has demonstrated potent anticancer activity by inducing mitochondrial disruption and autophagic cell death in cancer cells, while showing low cytotoxicity to normal cells.[7]

Part 3: A Rich Reservoir in the Plant Kingdom

The plant kingdom, particularly the Rutaceae (citrus) family, is a prolific source of 4-hydroxyquinolin-2-one alkaloids.[5][8] These compounds contribute to the chemical defense mechanisms of plants and are responsible for some of their medicinal properties. Their structures in plants are often more complex than in microbes, featuring additional fused rings (furoquinolines, pyranoquinolines) and diverse substitution patterns.[9][10]

Compound NamePlant SourceKey Reported Biological ActivityReference
1-methyl-2-tridecyl-4(1H)-quinoloneEvodia rutaecarpaInsect growth inhibitor[11]
RavenolineRavenia spectabilisNot specified
ParaensineEuxylophora paraensisNot specified
2-octylquinolin-4(1H)-oneCrinum firmifoliumAntiplasmodial[12]
AtanineEvodia rutaecarpaAnthelmintic[4]
4-Methoxy-1-methylquinolin-2-oneZanthoxylum nitidumNot specified[13]

Table 1: Representative 4-hydroxyquinolin-2-one derivatives isolated from various plant species.

The isolation of these compounds from complex plant matrices requires systematic and robust methodologies, as detailed in the following section.

Part 4: A Generalized Protocol for Isolation and Structure Elucidation

The process of isolating pure alkaloids from natural sources is a foundational skill in pharmacognosy and natural products chemistry. The choice of methodology is dictated by the physicochemical properties of the target molecules, namely their basicity and differential solubility. The following protocol provides a self-validating workflow for the successful isolation of 4-hydroxyquinolin-2-one alkaloids from plant material.

Step-by-Step Experimental Protocol

  • Extraction :

    • Rationale : To efficiently extract a broad range of metabolites, including the target alkaloids, from the dried and powdered plant material.

    • Procedure : Macerate or percolate the powdered plant material (e.g., leaves, roots) with a polar solvent like methanol or ethanol. Repeat the extraction 2-3 times to ensure exhaustive recovery. Combine the extracts and evaporate the solvent under reduced pressure to yield a crude extract.[11][14]

  • Acid-Base Partitioning :

    • Rationale : This is the crucial step to selectively separate basic alkaloids from neutral and acidic compounds. Alkaloids, being basic, form water-soluble salts in acidic conditions, while other non-basic compounds remain in the organic phase.

    • Procedure :

      • a. Dissolve the crude extract in a mixture of an immiscible organic solvent (e.g., ethyl acetate) and dilute aqueous acid (e.g., 5% HCl).

      • b. Shake vigorously in a separatory funnel and allow the layers to separate. The protonated alkaloids will partition into the aqueous layer.

      • c. Collect the aqueous layer. Repeat the acid extraction on the organic layer to maximize alkaloid recovery.

      • d. Combine all aqueous extracts. Now, basify the aqueous solution to a pH of 9-10 with a base (e.g., NH4OH). This deprotonates the alkaloid salts, rendering them basic and organic-soluble again.

      • e. Extract the basified aqueous solution multiple times with an organic solvent (e.g., chloroform or dichloromethane). The free-base alkaloids will now move into the organic layer.[14][15]

      • f. Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to yield a crude alkaloid fraction.

  • Chromatographic Purification :

    • Rationale : To separate the individual alkaloid components from the crude mixture based on their polarity.

    • Procedure :

      • a. Column Chromatography : Subject the crude alkaloid fraction to column chromatography over silica gel. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).

      • b. Thin-Layer Chromatography (TLC) : Monitor the collected fractions using TLC to identify those containing compounds of interest. Pool fractions with similar TLC profiles.

      • c. Further Purification : If necessary, subject the pooled fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure compounds.[11]

  • Structure Elucidation :

    • Rationale : To unambiguously determine the chemical structure of the isolated pure compounds.

    • Procedure : Analyze the pure isolates using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[12][14]

Isolation_Workflow start_end start_end process process fraction fraction output output Start Plant Material (Dried, Powdered) Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Acid_Base Acid-Base Partitioning Crude_Extract->Acid_Base Crude_Alkaloids Crude Alkaloid Fraction Acid_Base->Crude_Alkaloids Column_Chrom Column Chromatography (Silica Gel) Crude_Alkaloids->Column_Chrom Fractions Collected Fractions Column_Chrom->Fractions TLC TLC Analysis Fractions->TLC HPLC HPLC / Prep-TLC TLC->HPLC Pool & Purify Pure_Compound Pure Compound HPLC->Pure_Compound Spectroscopy Structure Elucidation (NMR, MS, IR) Pure_Compound->Spectroscopy End Identified Structure Spectroscopy->End

Caption: General workflow for the isolation of quinolone alkaloids.

Conclusion and Future Outlook

The 4-hydroxyquinolin-2-one scaffold is a testament to nature's efficiency, utilizing a conserved biosynthetic pathway to generate a vast library of compounds with diverse and vital functions. In bacteria, they are sophisticated tools for regulating virulence and community behavior, making them prime targets for anti-virulence therapies. In plants, they form a key part of the chemical arsenal and a rich source of bioactive molecules.[16] The broad spectrum of activities, including potent anticancer, antifungal, and antiplasmodial effects, underscores the immense therapeutic potential held within this class of natural products.[7][12][17][18]

For drug development professionals, these naturally occurring compounds offer validated starting points for medicinal chemistry campaigns. Future research will likely focus on exploring new biological sources, elucidating novel derivatives, and leveraging synthetic biology to produce these valuable compounds in greater quantities. The continued study of 4-hydroxyquinolin-2-ones is not just an academic exercise but a promising avenue toward the development of next-generation therapeutics.

References

Methodological & Application

Application Note & Protocol: A Robust Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one from 4-Bromoaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The protocol details a reliable two-step process commencing with the condensation of 4-bromoaniline with a malonic acid equivalent, followed by a highly efficient intramolecular cyclization. The chosen synthetic strategy, centered around a Conrad-Limpach-Knorr type reaction, is favored for its directness in assembling the quinolin-2-one core, as opposed to the Gould-Jacobs reaction which typically yields quinolin-4-one isomers.[1][2][3] This guide explains the underlying chemical principles, provides a detailed, step-by-step experimental protocol, and includes process flow diagrams to ensure reproducibility and success for researchers in the field.

Introduction and Strategic Rationale

The quinolinone core is a privileged structure in pharmacology, appearing in numerous antibacterial, anticancer, and anti-inflammatory agents. The specific derivative, this compound, serves as a critical intermediate for further functionalization, enabling the exploration of new chemical space in drug discovery programs.

The synthesis of quinoline derivatives from anilines is a cornerstone of heterocyclic chemistry. A well-known method is the Gould-Jacobs reaction, which involves the reaction of an aniline with an alkoxymethylenemalonic ester followed by thermal cyclization.[1][4] However, this pathway leads to the formation of 4-hydroxyquinoline (or quinolin-4-one) derivatives.[2] To achieve the desired 6-Bromo-4-hydroxyquinolin-2(1H)-one isomer, a different strategic approach is necessary.

The selected method involves an initial acylation of 4-bromoaniline with a malonic acid derivative, such as Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione), to form a β-ketoanilide intermediate (malonanilic acid).[5][6] This intermediate is then subjected to an acid-catalyzed intramolecular cyclization, a type of Friedel-Crafts acylation, to construct the final heterocyclic system. Strong dehydrating acids like Polyphosphoric Acid (PPA) or Eaton's Reagent are ideal for this ring-closing step, as they promote the necessary electrophilic aromatic substitution onto the bromoaniline ring.[5]

Reaction Mechanism and Pathway

The overall synthesis proceeds in two distinct stages:

  • Formation of the Malonanilic Acid Intermediate : 4-Bromoaniline acts as a nucleophile, attacking one of the carbonyl groups of Meldrum's acid. The tetrahedral intermediate collapses, leading to the opening of the Meldrum's acid ring and the formation of an acylated intermediate which, upon loss of acetone, yields 3-((4-bromophenyl)amino)-3-oxopropanoic acid.[5][6] This reaction is typically driven by heating.

  • Intramolecular Friedel-Crafts Cyclization : In the presence of a strong acid like PPA, the carboxylic acid of the intermediate is activated. This facilitates an intramolecular electrophilic attack on the electron-rich aromatic ring of the bromoaniline moiety, ortho to the activating amino group. Subsequent dehydration and tautomerization yield the stable this compound product.

Below is a diagram illustrating the synthetic workflow.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization 4-Bromoaniline 4-Bromoaniline Intermediate_Acid 3-((4-bromophenyl)amino)- 3-oxopropanoic acid 4-Bromoaniline->Intermediate_Acid Heat (80 °C) - Acetone Meldrums_Acid Meldrum's Acid Meldrums_Acid->Intermediate_Acid Heat (80 °C) - Acetone Final_Product This compound Intermediate_Acid->Final_Product PPA or Eaton's Reagent Heat (70-120 °C) - H₂O

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves high temperatures and corrosive reagents (PPA/Eaton's Reagent). Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )M.P. (°C)B.P. (°C)Notes
4-BromoanilineC₆H₆BrN172.0262-64226Toxic, handle with care
Meldrum's AcidC₆H₈O₄144.1394-95 (dec.)-Moisture sensitive
Eaton's Reagent7.7 wt% P₂O₅ in CH₃SO₃H---Highly corrosive
or Polyphosphoric Acid (PPA)H(n+2)P(n)O(3n+1)-~30-Highly viscous, corrosive
Deionized WaterH₂O18.020100-
EthanolC₂H₅OH46.07-11478Flammable
Step 1: Synthesis of 3-((4-bromophenyl)amino)-3-oxopropanoic acid
  • To a 250 mL round-bottom flask, add 4-bromoaniline (30.0 g, 174 mmol).

  • Add Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) (25.1 g, 174 mmol).

  • Heat the mixture with stirring in an oil bath at 80 °C for 1.5 hours. The mixture will become a slurry.

  • After the reaction period, cool the flask to room temperature.

  • The resulting solid is the intermediate acid. The acetone by-product can be removed under vacuum to yield a dry solid, which can be used directly in the next step without further purification.[5][6]

Step 2: Cyclization to this compound
  • Carefully add Eaton's Reagent (100 mL) or Polyphosphoric Acid (~100 g) to the flask containing the crude intermediate acid from Step 1. Note: PPA is very viscous and may need to be warmed slightly to be transferred effectively. The addition is exothermic.

  • Heat the resulting mixture with vigorous stirring in an oil bath at 70 °C (for Eaton's Reagent) or 120 °C (for PPA) overnight (approx. 12-16 hours).[5] Monitor the reaction by TLC if desired.

  • After the reaction is complete, cool the mixture to room temperature.

  • Work-up: In a large beaker (at least 1 L), prepare a mixture of ice and water (~500 mL). Very slowly and carefully, pour the reaction mixture into the stirred ice-water. A precipitate will form. This step should be done cautiously in a fume hood as it is highly exothermic.

  • Stir the slurry for 30 minutes to ensure complete precipitation.

  • Collect the brown precipitate by vacuum filtration.

  • Wash the solid thoroughly with deionized water (3 x 100 mL) to remove any residual acid.

  • Further purify the crude product by creating a slurry in ethanol, stirring for 1 hour, and then filtering again. This helps remove colored impurities.[5][6]

  • Dry the resulting light brown solid under vacuum to yield the final product, this compound.

The following diagram provides a visual representation of the key mechanistic steps.

G cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization A 4-Bromoaniline (Nucleophile) C Ring-Opened Intermediate A->C Nucleophilic Attack B Meldrum's Acid (Acylating Agent) B->C D Malonanilic Acid + Acetone C->D Elimination E Malonanilic Acid F Activated Acylium Ion (with PPA) E->F Protonation/ Dehydration G Cyclized Intermediate (σ-complex) F->G Intramolecular Electrophilic Attack H Final Product (after tautomerization) G->H Deprotonation

Caption: Simplified reaction mechanism for the synthesis.

Summary of Results and Characterization

This protocol provides a reliable method for producing this compound with good purity and yield.

ParameterValueReference
Starting Material4-Bromoaniline (30.0 g)[5]
Final ProductThis compound-
Expected YieldTypically >85% over two steps-
AppearanceLight brown solid[5][6]
Molecular FormulaC₉H₆BrNO₂-
Molecular Weight240.06 g/mol -
¹H NMR (400 MHz, DMSO-d₆)δ: 5.75 (s, 1H), 7.21 (d, 1H), 7.65 (dd, 1H), 7.85 (d, 1H)[5]
Mass Spec (MS)m/z: 241.91 (M+2+H)⁺[5]

Conclusion

The described two-step synthesis offers an efficient and direct route to this compound from readily available starting materials. By choosing a malonic acid derivative for the initial condensation followed by a robust acid-catalyzed cyclization, this method successfully circumvents the formation of isomeric impurities common in other quinoline syntheses. This protocol is well-suited for laboratory-scale synthesis and provides a solid foundation for researchers engaged in the development of novel quinolinone-based therapeutic agents.

References

Application Note & Protocol: Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one via the Knorr Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] Specifically, 4-hydroxyquinolin-2(1H)-one derivatives are of significant interest due to their diverse pharmacological profiles.[1][2] This application note provides a detailed protocol for the synthesis of 6-bromo-4-hydroxyquinolin-2(1H)-one, a valuable intermediate for drug discovery and development, utilizing the classic Knorr quinoline synthesis.[4]

The Knorr synthesis, first described by Ludwig Knorr in 1886, is a powerful acid-catalyzed reaction for the preparation of 2-hydroxyquinolines (which exist in tautomeric equilibrium with quinolin-2(1H)-ones) from β-ketoanilides.[4][5] This method offers a versatile route to substituted quinolones, with the substitution pattern on the final product being dictated by the choice of the starting aniline and β-ketoester or its equivalent.

Mechanistic Insights into the Knorr Quinoline Synthesis

The Knorr quinoline synthesis is fundamentally an intramolecular electrophilic aromatic substitution reaction.[4] The reaction proceeds through the initial formation of a β-ketoanilide from the condensation of an aniline with a β-ketoester. In this specific synthesis, 4-bromoaniline is reacted with diethyl malonate. The resulting anilide undergoes acid-catalyzed cyclization.

The key steps of the mechanism are as follows:

  • Formation of the β-ketoanilide: 4-bromoaniline reacts with diethyl malonate to form an intermediate β-ketoanilide. This step is typically carried out at elevated temperatures.

  • Acid-Catalyzed Cyclization: In the presence of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid, the β-ketoanilide is protonated, activating it for intramolecular cyclization.[4] Polyphosphoric acid is a particularly effective reagent for this transformation as it acts as both a catalyst and a dehydrating agent.[6][7][8][9]

  • Electrophilic Aromatic Substitution: The enol or enolate form of the β-ketoanilide attacks the aromatic ring of the aniline derivative in an intramolecular electrophilic aromatic substitution.

  • Dehydration and Tautomerization: The resulting intermediate undergoes dehydration to form the quinoline ring system. The final product, this compound, exists in a stable tautomeric form.

The choice of acid and reaction conditions can be critical. For instance, in some cases, the concentration of the acid can influence the regioselectivity of the cyclization, leading to the formation of either 2-hydroxyquinolines or 4-hydroxyquinolines.[4]

Experimental Workflow

The synthesis of this compound can be efficiently achieved in a two-step process. The following diagram illustrates the overall workflow.

G cluster_0 Step 1: Anilide Formation cluster_1 Step 2: Cyclization cluster_2 Work-up & Purification A 4-Bromoaniline + Diethyl Malonate B Heating A->B Reaction C Intermediate Anilide B->C Formation D Intermediate Anilide E Polyphosphoric Acid (PPA) D->E Addition F Heating E->F Catalysis G This compound F->G Cyclization H Crude Product I Precipitation on Ice H->I J Filtration & Washing I->J K Recrystallization J->K L Pure Product K->L

References

Application Note: Rapid and Efficient Green Synthesis of 4-Hydroxy-2-Quinolone Analogues via Microwave-Assisted Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 4-Hydroxy-2-Quinolones and the Imperative of Green Chemistry

The 4-hydroxy-2-quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[1][2][3] The development of novel analogues of this scaffold is a key focus in the pursuit of new therapeutic agents.[1][4][5]

Traditionally, the synthesis of these compounds has often involved hazardous reagents, harsh reaction conditions, and lengthy reaction times, posing challenges to both environmental sustainability and laboratory efficiency.[6][7][8] In alignment with the principles of green chemistry, there is a pressing need for cleaner, more efficient synthetic methodologies.[7][9][10] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in this regard, offering significant advantages over conventional heating methods.[9][11][12] By directly and efficiently heating the reaction mixture, microwave irradiation dramatically reduces reaction times, often from hours to minutes, while frequently improving product yields and purity.[10][11][12][13]

This application note provides a detailed protocol for the green synthesis of 4-hydroxy-2-quinolone analogues, leveraging the power of microwave irradiation in conjunction with a low-toxicity, cost-effective catalyst. We will delve into the causality behind the experimental choices, offering insights grounded in extensive field experience to ensure both scientific rigor and practical success.

The Synergy of Microwaves and a Green Catalyst: A Superior Synthetic Strategy

The protocol detailed herein utilizes bismuth chloride (BiCl₃) as a catalyst.[6][7] This choice is a deliberate move towards a greener synthetic route. BiCl₃ is a non-corrosive, inexpensive, and readily available Lewis acid, making it a more environmentally benign alternative to many traditional catalysts.[6][7]

When combined with microwave irradiation, the synthesis becomes exceptionally efficient. The mechanism of microwave heating involves the interaction of the electromagnetic field with polar molecules in the reaction mixture, leading to rapid and uniform heating.[11][13] This localized and instantaneous heating accelerates the reaction rate far beyond what is achievable with conventional oil baths or heating mantles.[12]

The synergy between the BiCl₃ catalyst and microwave energy facilitates a rapid and efficient condensation of β-enaminones with diethyl malonate to yield the desired 4-hydroxy-2-quinolone analogues.[6][7]

Proposed Reaction Mechanism

The synthesis proceeds through a BiCl₃-catalyzed cascade reaction. The proposed mechanism involves the initial activation of the β-enaminone and diethyl malonate by the Lewis acidic BiCl₃, followed by a series of condensation and cyclization steps, ultimately leading to the formation of the 4-hydroxy-2-quinolone ring system.

Reaction_Mechanism cluster_0 Step 1: Lewis Acid Activation cluster_1 Step 2: Condensation cluster_2 Step 3: Intramolecular Cyclization cluster_3 Step 4: Tautomerization & Catalyst Regeneration beta_enaminone β-Enaminone activated_complex Activated Complex beta_enaminone->activated_complex Coordination diethyl_malonate Diethyl Malonate diethyl_malonate->activated_complex Coordination BiCl3 BiCl₃ Catalyst BiCl3->activated_complex intermediate_1 Condensation Intermediate activated_complex->intermediate_1 Nucleophilic Attack intermediate_2 Cyclized Intermediate intermediate_1->intermediate_2 final_product 4-Hydroxy-2-quinolone intermediate_2->final_product Enolization regenerated_BiCl3 BiCl₃ Catalyst intermediate_2->regenerated_BiCl3

Caption: Proposed mechanistic pathway for the BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues.

Experimental Protocol: A Step-by-Step Guide

This protocol is based on the successful synthesis of a range of 4-hydroxy-2-quinolone analogues with moderate to good yields (51-71%).[6][7]

Materials and Reagents
  • β-enaminones (substituted)

  • Diethyl malonate

  • Bismuth chloride (BiCl₃)

  • Ethanol (absolute)

  • Microwave synthesis reactor

  • Glass reaction tubes (20 mL)

  • Magnetic stir bars

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Standard laboratory glassware

  • Filtration apparatus

Experimental Workflow

The overall workflow is designed for efficiency and simplicity, minimizing complex purification steps.

Experimental_Workflow start Start reagent_prep Reagent Preparation: - β-enaminone - Diethyl malonate - BiCl₃ in Ethanol start->reagent_prep mixing Mixing in Microwave Tube reagent_prep->mixing mw_irradiation Microwave Irradiation (5-13 minutes) mixing->mw_irradiation reaction_monitoring Monitor by TLC mw_irradiation->reaction_monitoring catalyst_recovery Catalyst Recovery (Filtration) reaction_monitoring->catalyst_recovery Reaction Complete product_isolation Product Isolation (Crystallization/Purification) catalyst_recovery->product_isolation characterization Characterization: - NMR (¹H, ¹³C) - IR Spectroscopy - Elemental Analysis product_isolation->characterization end End characterization->end

Caption: Streamlined workflow for the microwave-assisted green synthesis of 4-hydroxy-2-quinolone analogues.

Detailed Procedure
  • Reagent Preparation: In a 20 mL glass microwave reaction tube equipped with a magnetic stir bar, combine the appropriate β-enaminone (1 mmol) and diethyl malonate (3 mmol) in 1 mL of absolute ethanol.

  • Catalyst Addition: To this mixture, add bismuth chloride (BiCl₃) (0.2 mmol, 20 mol%).

  • Microwave Irradiation: Seal the reaction tube and place it in the microwave synthesis reactor. Subject the reaction mixture to microwave irradiation for a period of 5 to 13 minutes. The optimal time may vary depending on the specific substrates used.

    • Expert Insight: The use of a sealed vessel is crucial to maintain the reaction temperature and pressure, which accelerates the reaction. The power and temperature settings of the microwave reactor should be optimized for the specific instrument and substrates.

  • Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.

  • Catalyst Recovery and Product Isolation: Upon completion, allow the reaction mixture to cool to room temperature. Add 5 mL of ethanol to the tube and recover the BiCl₃ catalyst by filtration. The filtrate, containing the product, can then be concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Results and Characterization

The synthesized 4-hydroxy-2-quinolone analogues are typically obtained in moderate to good yields. The structural confirmation of the products is achieved through standard spectroscopic techniques.

Quantitative Data Summary
EntrySubstituent on β-enaminoneReaction Time (min)Yield (%)
1Phenyl1065
24-Methylphenyl871
34-Methoxyphenyl1168
44-Chlorophenyl1358
54-Nitrophenyl1251

Note: The data presented is representative and based on published results.[6][7] Actual yields may vary depending on experimental conditions.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectra of the synthesized compounds will show characteristic peaks for the aromatic protons, the quinolone ring protons, and any substituent protons. The hydroxyl proton at the C4 position may appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectra will exhibit distinct signals for the carbonyl carbons of the amide and ketone groups (around 162-164 ppm and 201-202 ppm, respectively), and the C-OH carbon signal will be observed in the range of 166-168 ppm.[7]

  • IR Spectroscopy: The IR spectra will show characteristic absorption bands for the N-H, C=O (amide and ketone), and O-H stretching vibrations.

In some cases, the final product may exist as a mixture of tautomers, which can be identified through detailed NMR analysis.[7] For unambiguous structural elucidation, X-ray diffraction can be employed.[6][14]

Conclusion: A Green and Efficient Path Forward

The microwave-assisted, BiCl₃-catalyzed synthesis of 4-hydroxy-2-quinolone analogues represents a significant advancement over traditional methods.[15] This protocol offers numerous advantages, including:

  • Reduced Reaction Times: Dramatically shorter synthesis times enhance laboratory throughput.[9][12]

  • Improved Yields: The efficiency of microwave heating often leads to higher product yields.[12]

  • Energy Efficiency: Microwave synthesis consumes less energy compared to conventional heating methods.[9][12]

  • Green Chemistry Principles: The use of a non-toxic catalyst and reduced energy consumption aligns with the goals of sustainable chemistry.[7][8]

This robust and reproducible protocol provides a valuable tool for researchers in drug discovery and organic synthesis, enabling the rapid and environmentally responsible production of a diverse range of 4-hydroxy-2-quinolone analogues for further biological evaluation.

References

Application Note & Protocol: A Modular Approach to the Synthesis of 4-(Aminomethyl)quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one, or carbostyril, framework is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic organic compounds with significant biological properties.[1] Its structural features allow for versatile interactions with biological targets, making it a cornerstone in modern drug design and discovery.[1] Quinoline-based compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[2][3]

Within this important class of molecules, derivatives featuring an aminomethyl group at the C4 position have emerged as particularly valuable pharmacophores. These 4-(aminomethyl)quinolin-2(1H)-one compounds are key building blocks for developing novel therapeutic agents, including potent topoisomerase inhibitors and anticancer agents.[4]

This application note provides a detailed, two-part protocol for the synthesis of these valuable derivatives. The strategy is modular, focusing first on the robust preparation of a key intermediate, 4-(bromomethyl)quinolin-2(1H)-one , followed by its conversion to the target primary amine via the highly reliable Gabriel synthesis. We will elucidate the chemical principles behind each step, offering insights into reaction mechanisms and optimization strategies to ensure reproducibility and high yield.

Overall Synthetic Workflow

The synthesis is logically divided into two primary stages: the formation of a reactive haloalkyl intermediate and its subsequent conversion to the aminomethyl target. This approach allows for purification of the intermediate, ensuring high-quality material for the final, crucial amination step.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Amination A Acetoacetanilide B α-Bromoacetoacetanilide A->B Bromination (Br₂, Acetic Acid) C 4-(Bromomethyl)quinolin-2(1H)-one B->C Cyclization (Conc. H₂SO₄) D N-(2-oxo-1,2-dihydroquinolin-4-yl)methyl)phthalimide C->D Gabriel Reaction (Step 1) (Potassium Phthalimide, DMF) E 4-(Aminomethyl)quinolin-2(1H)-one D->E Hydrazinolysis (N₂H₄·H₂O, EtOH)

Caption: Overall workflow for the synthesis of 4-(aminomethyl)quinolin-2(1H)-one.

Part 1: Protocol for Synthesis of 4-(Bromomethyl)quinolin-2(1H)-one

This intermediate is a versatile precursor for introducing various nucleophiles at the C4-methyl position. Its synthesis is achieved through a classic two-step sequence involving bromination followed by an acid-catalyzed intramolecular cyclization.

Reaction Scheme

G Acetoacetanilide Acetoacetanilide Bromo_intermediate α-Bromoacetoacetanilide Acetoacetanilide->Bromo_intermediate 1. Br₂, Glacial Acetic Acid, I₂ (cat.) 0-5 °C → RT Product 4-(Bromomethyl)quinolin-2(1H)-one Bromo_intermediate->Product 2. Conc. H₂SO₄ 90-100 °C

Caption: Synthesis of the key 4-(bromomethyl) intermediate.

Mechanistic Insights (E-E-A-T)
  • Bromination: The reaction begins with the bromination of acetoacetanilide. The presence of two carbonyl groups makes the α-methylene protons acidic and susceptible to enolization. Bromine then reacts with the enol tautomer to yield the α-bromoacetoacetanilide intermediate. Using glacial acetic acid as a solvent and maintaining a low temperature (0-5°C) during bromine addition helps control the reaction rate and minimize the formation of undesired poly-brominated byproducts.[5]

  • Cyclization: The second step is a classic acid-catalyzed cyclization. Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent.[6] It protonates one of the carbonyl oxygens, activating it for intramolecular electrophilic attack by the electron-rich aniline ring. The subsequent dehydration (loss of a water molecule) completes the ring closure and aromatization to form the stable quinolin-2(1H)-one system. Heating is required to overcome the activation energy for this cyclization.

Detailed Experimental Protocol

Materials & Reagents

ReagentFormulaM.W. ( g/mol )QuantityNotes
AcetoacetanilideC₁₀H₁₁NO₂177.190.056 molStarting material
BromineBr₂159.810.056 molCorrosive, handle in fume hood
Glacial Acetic AcidCH₃COOH60.05~40 mLSolvent
IodineI₂253.81CatalyticCatalyst
Concentrated H₂SO₄H₂SO₄98.08~2 mL/gDehydrating agent, corrosive
EthanolC₂H₅OH46.07As neededRecrystallization solvent

Step-by-Step Procedure:

A. Synthesis of α-Bromoacetoacetanilide

  • In a flask equipped with a dropping funnel and magnetic stirrer, dissolve acetoacetanilide (0.056 mmol) in glacial acetic acid (10 mL) containing a catalytic amount of iodine.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (0.056 mmol) in glacial acetic acid (30 mL) dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature until the reaction is complete (monitor by TLC).

  • Pour the reaction mixture onto crushed ice. The solid intermediate will precipitate.

  • Filter the solid, wash thoroughly with cold water to remove residual acid, and dry completely. This crude intermediate is often used directly in the next step.

B. Cyclization to 4-(Bromomethyl)quinolin-2(1H)-one

  • Carefully add the dried α-bromoacetoacetanilide intermediate (1 g) in portions to concentrated sulfuric acid (2 mL) while cooling in an ice bath to manage the initial exotherm.

  • Heat the reaction mixture to 90-100 °C for approximately 2 hours. The solution will darken.

  • After cooling to room temperature, carefully pour the reaction mixture onto a large volume of crushed ice. A solid precipitate will form.

  • Filter the crude product, wash extensively with cold water until the washings are neutral, and then dry.

  • Recrystallize the crude solid from absolute ethanol to yield 4-(bromomethyl)quinolin-2(1H)-one as an off-white solid.

    • Yield: ~65%

    • Melting Point: 258-260 °C

    • ¹H NMR (400 MHz, DMSO-d₆): δ 11.86 (s, 1H, NH), 7.84 (d, 1H), 7.53 (t, 1H), 7.34 (d, 1H), 7.24 (t, 1H), 6.74 (s, 1H), 4.90 (s, 2H, CH₂Br).

Part 2: Protocol for Gabriel Synthesis of 4-(Aminomethyl)quinolin-2(1H)-one

The Gabriel synthesis is a superior method for preparing primary amines from alkyl halides because it elegantly avoids the over-alkylation that plagues direct amination with ammonia.[7][8] It uses a protected form of ammonia, the phthalimide anion, to ensure mono-alkylation.

Reaction Scheme

G Bromo_intermediate 4-(Bromomethyl)quinolin-2(1H)-one Gabriel_intermediate N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)phthalimide Bromo_intermediate->Gabriel_intermediate DMF, Heat Phthalimide Potassium Phthalimide Phthalimide->Gabriel_intermediate Product 4-(Aminomethyl)quinolin-2(1H)-one Gabriel_intermediate->Product N₂H₄·H₂O, EtOH, Reflux

Caption: Gabriel synthesis of the target primary amine.

Mechanistic Insights (E-E-A-T)
  • Sₙ2 Nucleophilic Substitution: The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups, allowing for easy deprotonation to form the potassium phthalimide salt.[8][9] This phthalimide anion is an excellent, albeit bulky, nucleophile. It attacks the electrophilic carbon of the 4-(bromomethyl) group in a classic Sₙ2 reaction, displacing the bromide ion. The steric bulk of the nucleophile and the reduced nucleophilicity of the nitrogen in the resulting N-alkylphthalimide product prevent any further reaction, thus ensuring mono-alkylation.[7][8]

  • Hydrazinolysis: The final amine is liberated from the phthalimide group. While acidic hydrolysis is possible, it requires harsh conditions. A milder and more common method is hydrazinolysis.[7][10] Hydrazine (N₂H₄) acts as a strong nucleophile, attacking the carbonyl carbons of the imide.[9] This leads to the formation of a very stable five-membered cyclic byproduct, phthalhydrazide, which precipitates from the reaction mixture. This clean separation drives the reaction to completion and simplifies the purification of the desired primary amine.[10]

Detailed Experimental Protocol

Materials & Reagents

ReagentFormulaM.W. ( g/mol )Notes
4-(Bromomethyl)quinolin-2(1H)-oneC₁₀H₈BrNO238.08From Part 1
Potassium PhthalimideC₈H₄KNO₂185.22Nucleophile
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, polar aprotic solvent
Hydrazine MonohydrateN₂H₄·H₂O50.06Cleavage reagent, toxic
EthanolC₂H₅OH46.07Solvent

Step-by-Step Procedure:

A. N-Alkylation of Phthalimide

  • To a solution of 4-(bromomethyl)quinolin-2(1H)-one (1.0 eq) in anhydrous DMF, add potassium phthalimide (1.1-1.2 eq).

  • Heat the reaction mixture to 60-80 °C and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting bromide.

  • Cool the reaction mixture to room temperature and pour it into cold water.

  • The N-alkylated phthalimide intermediate will precipitate. Collect the solid by filtration, wash with water, and dry. This intermediate can be used in the next step without further purification.

B. Hydrazinolysis to Liberate the Primary Amine

  • Suspend the dried N-((2-oxo-1,2-dihydroquinolin-4-yl)methyl)phthalimide intermediate (1.0 eq) in ethanol.

  • Add hydrazine monohydrate (2.0-3.0 eq) to the suspension.

  • Heat the mixture to reflux for 2-3 hours. A thick white precipitate (phthalhydrazide) will form.

  • Cool the reaction mixture to room temperature. Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude 4-(aminomethyl)quinolin-2(1H)-one.

  • Purify the crude product by recrystallization (e.g., from ethanol or an appropriate solvent system) or by column chromatography on silica gel to yield the final product.

Conclusion

This application note details a reliable and modular protocol for the synthesis of 4-(aminomethyl)quinolin-2(1H)-one derivatives, compounds of significant interest in medicinal chemistry. By first preparing and isolating the key 4-(bromomethyl)quinolin-2(1H)-one intermediate, researchers can ensure a high-quality starting material for the subsequent Gabriel synthesis. The provided mechanistic insights into the causality of experimental choices, such as temperature control and reagent selection, equip scientists with the knowledge to troubleshoot and adapt this protocol for the synthesis of a wide array of novel derivatives for drug discovery and development programs.

References

Application Notes and Protocols for 6-Bromo-4-hydroxyquinolin-2(1H)-one in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinolinone Scaffold as a Privileged Structure in Oncology

The 4-hydroxyquinolin-2(1H)-one core is recognized in medicinal chemistry as a "privileged scaffold," forming the foundation of numerous compounds with a wide spectrum of biological activities.[1] This heterocyclic system is of significant interest in oncology, with many of its derivatives demonstrating potent anti-inflammatory, neuroprotective, and notably, anticancer properties.[1] The therapeutic potential of these compounds is highly dependent on the substitution patterns around the quinolinone ring, which modulate their pharmacokinetic properties and target interactions.[1]

This guide focuses on 6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS: 54675-23-9), a specific analog featuring a bromine substitution at the C6 position. While extensive biological data for this particular compound is not yet prevalent in public-domain literature[2], its structural similarity to other biologically active quinolinones and quinazolines warrants a thorough investigation of its anticancer potential.[3][4] These application notes provide a comprehensive framework and detailed protocols for researchers to systematically evaluate the cytotoxic and mechanistic properties of this compound in cancer cell models.

Scientific Rationale and Postulated Mechanism of Action

Derivatives of the quinolinone and quinazoline scaffolds have been shown to exert their anticancer effects through various mechanisms, most prominently by inducing programmed cell death (apoptosis) and causing cell cycle arrest.[4] For instance, certain 4-phenylquinolin-2(1H)-one derivatives trigger apoptosis through both intrinsic and extrinsic signaling pathways, while others disrupt microtubule assembly, leading to G2/M phase arrest.[5]

Based on this established precedent, it is hypothesized that this compound may induce cytotoxicity in cancer cells by activating the intrinsic apoptosis pathway. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases.

Postulated_Apoptosis_Pathway cluster_0 Cellular Stress cluster_1 Mitochondrial Regulation cluster_2 Caspase Cascade Compound This compound Bax Bax Activation Compound->Bax Promotes Bcl2 Bcl-2 Inhibition Compound->Bcl2 Inhibits Mito Mitochondrion Bax->Mito Promotes pore formation Bcl2->Mito Prevents pore formation CytC Cytochrome C Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Activates Casp3 Caspase-3 Activation Casp9->Casp3 Activates PARP PARP Cleavage Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Leads to

Figure 1: Postulated intrinsic apoptosis pathway initiated by the test compound.

Application 1: Assessment of Cytotoxicity via MTT Assay

The initial step in evaluating any potential anticancer compound is to determine its dose-dependent cytotoxic effect on various cancer cell lines. The MTT assay is a robust and widely used colorimetric method for this purpose, measuring cell metabolic activity as an indicator of cell viability.[6]

Protocol: MTT Cytotoxicity Assay
  • Cell Seeding:

    • Culture desired cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer) in appropriate media.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well flat-bottom plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.[7]

    • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations.

    • Include control wells: untreated cells (100% viability) and vehicle-treated cells (DMSO control).

    • Incubate for 48 or 72 hours.

  • MTT Incubation:

    • Add 10 µL of sterile-filtered MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[8]

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the crystals.[6]

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

    • Calculate cell viability as a percentage relative to the untreated control. Plot the results to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Data Presentation: Example Cytotoxicity Data
CompoundCell LineIC₅₀ (µM) after 48h
This compound MCF-7 (Breast)To be determined
This compound HCT-116 (Colon)To be determined
This compound A549 (Lung)To be determined
Doxorubicin (Positive Control)MCF-7~0.5 µM (example)

Application 2: Workflow for Mechanistic Investigation

Following the determination of cytotoxicity, a series of assays should be performed to elucidate the mechanism of cell death. A logical workflow involves identifying the mode of cell death (apoptosis vs. necrosis), analyzing its effect on cell cycle progression, and finally, probing the molecular machinery involved.

Experimental_Workflow cluster_assays Mechanistic Assays cluster_data Data Analysis & Interpretation start Treat Cancer Cells with Compound (at IC₅₀) flow_apoptosis Apoptosis Assay (Annexin V/PI Staining) start->flow_apoptosis flow_cellcycle Cell Cycle Analysis (PI Staining) start->flow_cellcycle western Protein Expression (Western Blot) start->western data_apoptosis Quantify Apoptotic vs. Necrotic Population flow_apoptosis->data_apoptosis data_cellcycle Determine Cell Cycle Phase Distribution (G1, S, G2/M) flow_cellcycle->data_cellcycle data_western Analyze Changes in Apoptosis-Related Proteins western->data_western conclusion Elucidate Mechanism of Action data_apoptosis->conclusion data_cellcycle->conclusion data_western->conclusion

Figure 2: Integrated workflow for investigating the anticancer mechanism.

Application 3: Quantification of Apoptosis by Annexin V/PI Staining

To confirm if the observed cytotoxicity is due to apoptosis, dual staining with Annexin V-FITC and Propidium Iodide (PI) followed by flow cytometry is the gold standard. Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis, while PI enters cells with compromised membranes, indicative of late apoptosis or necrosis.[9]

Protocol: Annexin V/PI Apoptosis Assay
  • Cell Treatment:

    • Seed 1-2 x 10⁵ cells per well in a 6-well plate and allow them to attach overnight.

    • Treat cells with this compound at its predetermined IC₅₀ concentration for 24-48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. For adherent cells, gently trypsinize.

    • Centrifuge the collected cells at 300 x g for 5 minutes.[10]

    • Wash the cell pellet once with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution (50 µg/mL).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the cells immediately by flow cytometry. Acquire at least 10,000 events per sample.

    • Data Interpretation:

      • Lower-Left Quadrant (Annexin V- / PI-): Live, viable cells.

      • Lower-Right Quadrant (Annexin V+ / PI-): Early apoptotic cells.

      • Upper-Right Quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells.

      • Upper-Left Quadrant (Annexin V- / PI+): Necrotic cells (due to mechanical damage).

Application 4: Analysis of Cell Cycle Perturbation

Many anticancer agents function by disrupting the normal progression of the cell cycle. Flow cytometry analysis of cells stained with a DNA-intercalating dye like Propidium Iodide (PI) allows for the quantification of cells in different phases of the cycle (G0/G1, S, G2/M).

Protocol: Cell Cycle Analysis with Propidium Iodide
  • Cell Preparation:

    • Treat cells as described for the apoptosis assay.

    • Harvest approximately 1 x 10⁶ cells and wash with PBS.

  • Fixation:

    • Resuspend the cell pellet in 400 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells. This step is critical to prevent clumping.[10]

    • Incubate on ice for at least 30 minutes (or store at 4°C for longer periods).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.

    • Wash the pellet twice with PBS.

    • Resuspend the pellet in 500 µL of PI staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).[11]

    • Incubate for 30 minutes at room temperature in the dark. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer, collecting data in a linear scale.

    • Use pulse processing (e.g., plotting pulse width vs. pulse area) to gate out cell doublets and aggregates.

    • Generate a histogram of fluorescence intensity to determine the percentage of cells in G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases.

Application 5: Mechanistic Investigation by Western Blot

To validate the findings from flow cytometry and delve deeper into the molecular mechanism, Western blotting can be used to measure changes in the expression levels of key proteins involved in apoptosis and cell cycle regulation.[12]

Protocol: Western Blot Analysis of Apoptosis-Related Proteins
  • Protein Extraction:

    • Treat cells with the compound at the IC₅₀ concentration for various time points (e.g., 6, 12, 24 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify band intensity using software like ImageJ. Normalize the expression of the protein of interest to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[5]

Key Protein Targets and Expected Outcomes
Protein TargetFunctionExpected Change with Pro-Apoptotic Compound
Bcl-2 Anti-apoptoticDecrease
Bax Pro-apoptoticIncrease
Caspase-3 Effector caspaseDecrease in pro-form, increase in cleaved (active) form
Cleaved PARP Substrate of Caspase-3Increase
p53 Tumor suppressorIncrease/activation
Cyclin B1/Cdk1 G2/M transitionDecrease (if G2/M arrest occurs)

References

Application Notes and Protocols for the Evaluation of 6-Bromo-4-hydroxyquinolin-2(1H)-one as a Potential Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, most notably cancer. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of several approved kinase inhibitors. This document provides a comprehensive guide for the initial evaluation of 6-Bromo-4-hydroxyquinolin-2(1H)-one , a quinoline derivative, as a potential kinase inhibitor. While this specific molecule is not yet extensively characterized in kinase inhibition literature, its structural motifs suggest the value of such an investigation. These application notes offer a structured, field-proven framework for researchers to assess the compound's biochemical and cellular activity, from initial kinase profiling to target validation in a cellular context. The protocols herein are designed to be self-validating, emphasizing causality and reproducibility, forming a robust foundation for any kinase inhibitor discovery program.

Introduction: The Rationale for Investigating this compound

The relentless pursuit of novel therapeutics has identified protein kinases as a premier target class.[1][2] These enzymes catalyze the transfer of a phosphate group to substrate proteins, a fundamental mechanism for controlling a vast array of cellular processes.[1][3] The chemical scaffold of a potential drug candidate is a key determinant of its interaction with the kinase ATP-binding site. The quinoline ring system is present in numerous bioactive compounds, and its derivatives have been successfully developed as kinase inhibitors.[4]

This compound is an organic intermediate[5][6] whose potential in kinase inhibition has yet to be fully explored. Its structure, featuring a bicyclic heterocyclic system with hydrogen bond donors and acceptors, presents a compelling starting point for screening campaigns. This guide outlines the necessary experimental workflows to characterize its inhibitory potential, beginning with broad biochemical profiling and proceeding to more focused cell-based validation.

Compound Profile and Handling

Before initiating any biological assays, it is critical to understand the physicochemical properties of the test compound.

PropertyValueSource
CAS Number 54675-23-9[7][8][9][10][11]
Molecular Formula C9H6BrNO2[6][7][8][10][12]
Molecular Weight 240.05 g/mol [6][7][13][14]
Physical Form Solid
Solubility Very slightly soluble (0.17 g/L at 25°C)[12]
Storage Sealed in dry, room temperature conditions[14]
Protocol 2.1: Preparation of Stock Solutions

The low aqueous solubility of many small molecules necessitates the use of an organic solvent, typically dimethyl sulfoxide (DMSO), for creating high-concentration stock solutions.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Calibrated analytical balance

Procedure:

  • Weighing: Accurately weigh a precise amount of this compound (e.g., 2.40 mg) in a sterile microcentrifuge tube.

  • Solubilization: Add the appropriate volume of anhydrous DMSO to achieve a desired high-concentration stock (e.g., 10 mM). For 2.40 mg, add 1.0 mL of DMSO.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may be required.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

Causality Note: Preparing a high-concentration stock in 100% DMSO is standard practice. Subsequent dilutions into aqueous assay buffers will result in a low final DMSO concentration (typically ≤0.5%), which is tolerated by most enzymes and cells without significant toxicity.

In Vitro Biochemical Screening: Identifying Potential Kinase Targets

The first crucial step is to determine if this compound has activity against any protein kinases and to identify which ones. This is typically achieved by screening against a panel of purified kinases. A luminescence-based assay that measures ADP production is a robust and widely used method.[15]

Workflow: In Vitro Kinase Inhibition Assay

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Prep Prepare Serial Dilution of Inhibitor Incubate_Inhibitor Pre-incubate Kinase with Inhibitor Compound_Prep->Incubate_Inhibitor Kinase_Prep Prepare Kinase Reaction Mix Kinase_Prep->Incubate_Inhibitor Start_Reaction Initiate Reaction with ATP/Substrate Incubate_Inhibitor->Start_Reaction Incubate_Reaction Incubate at 30°C Start_Reaction->Incubate_Reaction Stop_Reaction Stop Reaction & Deplete ATP Incubate_Reaction->Stop_Reaction Generate_Signal Convert ADP to ATP, Generate Luminescence Stop_Reaction->Generate_Signal Read_Plate Measure Luminescence Generate_Signal->Read_Plate

Caption: Workflow for a luminescence-based in vitro kinase assay.

Protocol 3.1: Luminescence-Based In Vitro Kinase Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase by quantifying ADP production.[15]

Materials:

  • Purified kinase of interest and its corresponding substrate

  • This compound 10 mM stock in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ATP solution

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • White, opaque 384-well or 96-well plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Dilution: Prepare a serial dilution of the 10 mM stock of this compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.

  • Assay Plate Preparation: In a white assay plate, add 2.5 µL of each compound dilution or DMSO vehicle control to the appropriate wells.

  • Kinase Addition: Prepare a solution of the kinase in Kinase Assay Buffer. Add 2.5 µL of this solution to each well.

  • Pre-incubation: Incubate the plate for 10-30 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Prepare a mixture of the kinase substrate and ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 5 µL of this mixture to each well. The final ATP concentration should ideally be at or near the Km for the specific kinase.

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes, or a time determined to be within the linear range of the reaction.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is then used in a luciferase reaction to produce light. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

Data Analysis:

  • Plot the luminescence signal (as a percentage of the DMSO control) against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Table 1: Hypothetical Inhibitory Activity Data
Kinase TargetThis compound IC50 (µM)Staurosporine IC50 (nM) (Control)
Kinase A1.25
Kinase B25.710
Kinase C>10020
Kinase D0.82

Trustworthiness Note: Including a well-characterized, non-selective kinase inhibitor like Staurosporine as a positive control is essential for validating the assay's performance on any given day.

Cellular Activity Assessment: Target Engagement and Pathway Inhibition

A compound that is active in a biochemical assay may not be effective in a cellular environment due to poor permeability, metabolic instability, or efflux. Therefore, it is essential to validate its activity in a relevant cellular model. Western blotting is a cornerstone technique for this purpose, allowing for the direct measurement of the phosphorylation status of a kinase's substrate.[16]

Hypothetical Signaling Pathway

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->Receptor Binds & Activates KinaseA Kinase A Receptor->KinaseA Phosphorylates & Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates pSubstrate Phospho-Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor This compound Inhibitor->KinaseA Inhibits

Caption: A model signaling cascade for Western blot analysis.

Protocol 4.1: Western Blot for Phospho-Substrate Inhibition

This protocol details how to assess the ability of this compound to inhibit a specific kinase signaling pathway in cultured cells.[17]

Materials:

  • Cell line expressing the target kinase and substrate

  • Appropriate cell culture medium and serum

  • This compound stock solution

  • Stimulant (e.g., growth factor) if required to activate the pathway

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels, running buffer, and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST)

  • Primary antibodies (one for the phospho-substrate, one for the total substrate)

  • HRP-conjugated secondary antibody

  • Enhanced Chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • If necessary, serum-starve cells for 12-24 hours to reduce basal signaling.[16]

    • Pre-treat cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for 1-4 hours.

    • Stimulate the cells with the appropriate agonist (e.g., 50 ng/mL PDGF) for a short period (e.g., 15 minutes) to activate the target pathway.

  • Cell Lysis:

    • Place plates on ice and aspirate the medium. Wash cells once with ice-cold PBS.[16]

    • Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[17]

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.[16]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize all samples to the same protein concentration with lysis buffer. Add SDS-PAGE sample buffer and heat at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) per lane of an SDS-PAGE gel. Run the gel until the dye front reaches the bottom.[16]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane using a standard wet or semi-dry transfer protocol.[16]

  • Immunoblotting:

    • Blocking: Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: Avoid milk as a blocking agent as it contains phosphoproteins that can increase background.

    • Primary Antibody: Incubate the membrane with the primary antibody against the phosphorylated substrate (diluted in blocking buffer) overnight at 4°C with gentle agitation.[17]

    • Washing: Wash the membrane three times for 10 minutes each with TBST.[16]

    • Secondary Antibody: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[16]

    • Final Washes: Wash three times for 10 minutes each with TBST.

  • Signal Detection:

    • Incubate the membrane with ECL detection reagent.

    • Capture the chemiluminescent signal using a digital imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of antibodies and re-probed with an antibody against the total, non-phosphorylated substrate protein.

Conclusion and Future Directions

This document provides a foundational experimental framework for the initial characterization of this compound as a potential kinase inhibitor. By following these detailed protocols, researchers can generate reliable biochemical and cellular data to establish its potency, selectivity, and mechanism of action. Positive results from these initial studies would warrant further investigation, including broader kinase panel screening (kinome scanning), elucidation of the binding mode through co-crystallization, and assessment in more complex disease models. This systematic approach ensures a rigorous evaluation, paving the way for potential lead optimization and further development.

References

Application Notes & Protocols: 6-Bromo-4-hydroxyquinolin-2(1H)-one as a Privileged Scaffold for the Development of Novel Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2][3] Its derivatives are known to exhibit a wide array of biological activities, including significant potential as anticancer agents.[4][5][6] These compounds can influence cancer cell fate through various mechanisms, such as inducing cell cycle arrest, triggering apoptosis, inhibiting angiogenesis, and modulating key signaling pathways.[4][7] This guide focuses on a specific starting block, 6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS: 54675-23-9), a versatile scaffold for the synthesis and development of next-generation antiproliferative therapeutics. We provide the scientific rationale, key experimental protocols, and data interpretation frameworks for researchers in oncology and drug discovery.

The Quinolinone Scaffold: A Foundation for Anticancer Drug Discovery

The inherent chemical architecture of the quinolinone scaffold provides an ideal starting point for chemical modification.[3] Its fused bicyclic system is both rigid and amenable to functionalization at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR). The development of derivatives from a core structure like this compound enables the creation of a chemical library, which can be screened to identify lead compounds with high potency and selectivity against various cancer cell lines.

The known anticancer mechanisms associated with quinoline-based compounds are diverse, often targeting fundamental processes of cell proliferation and survival.[5][8] These include, but are not limited to, the inhibition of topoisomerases, disruption of microtubule polymerization, and modulation of protein kinases, such as those in the PI3K and EGFR pathways.[5][7][8]

1.1. Featured Compound: this compound

  • IUPAC Name: 6-bromo-4-hydroxy-1H-quinolin-2-one[9]

  • CAS Number: 54675-23-9[9][10][11][12]

  • Molecular Formula: C₉H₆BrNO₂[9][13][14]

  • Molecular Weight: 240.05 g/mol [9][13]

This compound serves as an excellent starting material. The bromine atom at the 6-position provides a handle for further chemical modifications (e.g., cross-coupling reactions), while the hydroxyl and lactam moieties offer sites for derivatization, enabling the generation of a diverse library of analogues for biological screening.

1.2. General Synthesis Overview

This compound can be synthesized via several routes. A common method involves the reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid), followed by cyclization in a high-temperature acidic medium like Eaton's Reagent.[10][13] This provides a reliable method for producing the core scaffold in sufficient quantities for subsequent derivatization and screening campaigns.

G cluster_0 Scaffold-Based Drug Discovery Workflow Core This compound (Core Scaffold) Synthesis Chemical Derivatization (e.g., Suzuki, Buchwald-Hartwig) Core->Synthesis Starting Material Library Compound Library (Diverse Analogues) Synthesis->Library Generates Screening High-Throughput Screening (Cell-Based Assays) Library->Screening Input for Hit Hit Identification (Active Compounds) Screening->Hit Identifies Lead Lead Optimization (SAR Studies) Hit->Lead Informs Candidate Preclinical Candidate Lead->Candidate Yields

Caption: Scaffold-based drug discovery workflow.

Core Protocols for Evaluating Antiproliferative Activity

The following protocols are fundamental for assessing the anticancer potential of novel derivatives of this compound.

2.1. Protocol 1: Assessment of Cell Viability via MTT Assay

This colorimetric assay is a primary screening tool to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[15][16] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals.[16]

Causality: A reduction in the purple color formation in treated cells compared to untreated controls indicates a loss of metabolic activity, which can be due to either cytotoxicity (cell death) or cytostatic effects (inhibition of proliferation). This initial screen is crucial for identifying compounds that have a biological effect at a specific concentration range.

Methodology:

  • Cell Seeding:

    • For adherent cells, seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well flat-bottom plate.

    • For suspension cells, adjust the cell density to achieve a similar final count.

    • Incubate overnight (e.g., at 37°C, 5% CO₂) to allow cells to attach (for adherent lines) and resume logarithmic growth.[17]

  • Compound Treatment:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution in culture medium to achieve the desired final concentrations. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent toxicity.

    • Remove the old medium and add 100 µL of medium containing the test compounds to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15][16][17] This solution should be filter-sterilized and protected from light.

    • Add 10-20 µL of the MTT stock solution to each well (final concentration of ~0.5 mg/mL).[18]

    • Incubate the plate for 3-4 hours at 37°C. During this time, formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of a solubilization solution (e.g., DMSO, or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the crystals.[16][17]

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[15][17]

  • Data Acquisition:

    • Measure the absorbance (OD) at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.[18] A reference wavelength of >650 nm can be used to subtract background noise.

Data Presentation and Analysis:

Concentration (µM)OD 570nm (Replicate 1)OD 570nm (Replicate 2)OD 570nm (Replicate 3)Average OD% Viability
Vehicle Control1.2541.2881.2711.271100.0%
0.11.2111.2451.2301.22996.7%
11.0561.0891.0651.07084.2%
100.6320.6550.6400.64250.5%
500.1890.2010.1950.19515.3%
1000.1300.1350.1330.13310.5%
  • Calculation: % Viability = (Average OD of Treated Wells / Average OD of Vehicle Control Wells) x 100.

  • The half-maximal inhibitory concentration (IC₅₀) value can then be calculated using non-linear regression analysis in appropriate software (e.g., GraphPad Prism).

2.2. Protocol 2: Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19]

Causality: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[19][20] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and will bind to these exposed PS residues.[20] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live cells with intact membranes. It can only enter cells in the late stages of apoptosis or necrosis where membrane integrity is lost.[19]

G cluster_0 Apoptosis Assay by Flow Cytometry LL Viable Cells (Annexin V-, PI-) LR Early Apoptotic (Annexin V+, PI-) UL Necrotic Cells (Annexin V-, PI+) UR Late Apoptotic (Annexin V+, PI+) X_axis Annexin V-FITC → Y_axis Propidium Iodide →

Caption: Quadrant analysis of Annexin V/PI flow cytometry data.

Methodology:

  • Cell Culture and Treatment:

    • Seed 1-2 x 10⁶ cells in a suitable culture flask or plate and treat with the test compound at its IC₅₀ concentration (determined from the MTT assay) for a specified time (e.g., 24 hours). Include an untreated control.

  • Cell Harvesting:

    • For suspension cells, collect by centrifugation.

    • For adherent cells, gently trypsinize, collect the cells, and combine with any floating cells from the supernatant (which may already be apoptotic).

    • Wash the collected cells twice with cold, azide-free PBS.[21]

  • Staining:

    • Centrifuge the cell suspension and resuspend the pellet in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[21]

    • Transfer 100 µL of the cell suspension (1-5 x 10⁵ cells) to a flow cytometry tube.[20]

    • Add 5 µL of fluorochrome-conjugated Annexin V (e.g., Annexin V-FITC) and 5 µL of PI solution (e.g., 50 µg/mL).[20]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[20][21][22]

  • Flow Cytometry Analysis:

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.[22]

    • Analyze the samples by flow cytometry as soon as possible. Excite FITC at 488 nm and measure emission around 530 nm (usually FL1 channel), and excite PI and measure emission around 617 nm (usually FL2 or FL3 channel).[20]

    • Collect data for at least 10,000 events per sample.

2.3. Protocol 3: Analysis of Cell Cycle Distribution by PI Staining

This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[23][24]

Causality: Many antiproliferative agents function by inducing cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Propidium iodide stoichiometrically binds to DNA, meaning the amount of fluorescence emitted by a stained cell is directly proportional to its DNA content.[23] This allows for the identification of cell populations with 2n DNA content (G0/G1 phase), >2n but <4n DNA content (S phase), and 4n DNA content (G2/M phase). An accumulation of cells in a particular phase following treatment indicates drug-induced cell cycle arrest.

G cluster_0 Cell Cycle Analysis Workflow Harvest Harvest & Wash Cells Fix Fixation (Cold 70% Ethanol) Harvest->Fix RNase RNase Treatment (Removes RNA) Fix->RNase Stain PI Staining (Stains DNA) RNase->Stain Analyze Flow Cytometry Analysis Stain->Analyze Histogram Generate DNA Content Histogram Analyze->Histogram

Caption: Workflow for cell cycle analysis using PI staining.

Methodology:

  • Cell Preparation and Treatment:

    • Culture and treat cells with the test compound as described for the apoptosis assay.

  • Fixation:

    • Harvest approximately 1 x 10⁶ cells by centrifugation.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[25]

    • Incubate on ice for at least 30 minutes or store at -20°C for later analysis.[25][26]

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet twice with PBS to rehydrate the cells.[25]

    • Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[25] The RNase is critical to degrade RNA, ensuring that PI only stains DNA.[23]

    • Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Analyze the samples on a flow cytometer.

    • Use gating on a forward scatter (FSC) vs. side scatter (SSC) plot to exclude debris.

    • Analyze the fluorescence of the single-cell population.

    • Generate a histogram of fluorescence intensity. The data can be analyzed using cell cycle modeling software (e.g., ModFit LT™, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[25]

Conclusion and Future Directions

The successful identification of a derivative of this compound that demonstrates potent antiproliferative activity through these assays marks a critical first step. A promising lead compound will typically exhibit a low IC₅₀ value in the MTT assay, a significant induction of apoptosis in the Annexin V/PI assay, and a clear cell cycle arrest profile.

Subsequent steps in the drug development pipeline should focus on:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a focused library of analogues to optimize potency and reduce off-target effects.

  • Target Deconvolution: Identifying the specific molecular target(s) of the lead compound (e.g., through kinase profiling, proteomics).

  • In Vivo Efficacy: Evaluating the compound's performance in preclinical animal models of cancer.

By leveraging the versatile this compound scaffold and employing this systematic screening cascade, researchers are well-equipped to discover and develop novel and effective antiproliferative agents.

References

Application Notes & Protocols: A Guide to the Regioselective Alkylation of Quinolin-2(1H)-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinolin-2(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2][3] Functionalization of this heterocyclic system via alkylation is a cornerstone of drug discovery programs, enabling the modulation of pharmacological properties such as potency, selectivity, and ADME profiles.[4][5] However, the inherent ambident nucleophilicity of the quinolin-2(1H)-one ring system presents a significant synthetic challenge, often yielding mixtures of N- and O-alkylated products. This guide provides an in-depth exploration of the mechanistic principles governing this regioselectivity and delivers detailed, field-proven protocols for achieving precise and predictable alkylation outcomes.

Mechanistic Principles: The N- vs. O-Alkylation Dichotomy

The synthetic challenge in alkylating quinolin-2(1H)-ones stems from their existence in a tautomeric equilibrium between the lactam (amide) and lactim (enol) forms. This equilibrium renders the deprotonated quinolinone an ambident nucleophile , with reactive sites at both the nitrogen (N1) and the oxygen (O2) atoms.[6] The ratio of N- to O-alkylation is not arbitrary; it is dictated by a confluence of factors that can be strategically manipulated to favor the desired isomer.

Key Factors Influencing Regioselectivity:

  • Solvent: Polar aprotic solvents like DMF or DMSO solvate the cation of the base, leaving a "naked" and highly reactive quinolinone anion. This environment typically favors reaction at the more nucleophilic nitrogen atom, leading to the N-alkylated product.[7]

  • Base and Counter-ion: The choice of base is critical. Strong bases like sodium hydride (NaH) generate the sodium salt of the quinolinone. The nature of the cation influences the reaction's course. For instance, silver salts (e.g., using Ag₂CO₃) are known to preferentially direct alkylation to the oxygen atom due to the high affinity of silver for the harder oxygen donor.[8]

  • Alkylating Agent: According to Hard and Soft Acid-Base (HSAB) theory, the nitrogen atom is a "softer" nucleophile than the oxygen atom. Therefore, "soft" electrophiles (e.g., alkyl iodides, benzyl halides) tend to react at the nitrogen, while "hard" electrophiles (e.g., alkyl sulfates) have a greater propensity to react at the oxygen.

  • Steric Hindrance: Substituents near the N1 position can sterically hinder the approach of the alkylating agent, thereby favoring O-alkylation. Conversely, bulky groups at the C8 position have been observed to direct alkylation exclusively to the oxygen atom.[7]

  • Reaction Conditions: Specialized methodologies like the Mitsunobu reaction or Phase Transfer Catalysis offer powerful control over regioselectivity. The Mitsunobu reaction, involving an alcohol, a phosphine, and an azodicarboxylate, is a premier method for achieving selective O-alkylation.[6][9][10][11] In contrast, Phase Transfer Catalysis (PTC) is highly effective for selective N-alkylation under milder, often biphasic, conditions.[12][13]

G start Reaction Setup (Quinolinone, Reagents, Solvent) reaction Reaction (Stirring, Heating, Monitoring by TLC) start->reaction 1. Combine workup Aqueous Workup (Quenching, Extraction) reaction->workup 2. Upon Completion purification Purification (Chromatography / Recrystallization) workup->purification 3. Isolate Crude characterization Characterization (NMR, MS, IR) purification->characterization 4. Analyze Fractions product Pure Alkylated Product characterization->product 5. Confirm Structure

References

Application Notes and Protocols: Leveraging 6-Bromo-4-hydroxyquinolin-2(1H)-one in the Development of Advanced Fluorescent Probes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The quest for sensitive and selective fluorescent probes is a cornerstone of modern chemical biology and diagnostic research. These molecular tools are instrumental in visualizing and quantifying a wide array of analytes, from metal ions to biological macromolecules, within complex environments. The quinolinone scaffold has emerged as a privileged structure in the design of such probes, owing to its favorable photophysical properties and synthetic tractability. This application note provides an in-depth technical guide on the utilization of a specific, functionalizable quinolinone derivative, 6-Bromo-4-hydroxyquinolin-2(1H)-one , as a core building block for novel fluorescent sensors.

While direct, peer-reviewed applications of this compound in fluorescent probe development are not extensively documented, its structural features strongly suggest its potential. This guide will, therefore, extrapolate from the well-established chemistry of related quinolinone-based probes to provide a comprehensive framework for its use. We will delve into the rationale behind its selection, propose synthetic strategies for its functionalization, and outline detailed protocols for the characterization and application of a hypothetical probe targeting iron (III) ions, a common analyte of biological and environmental significance.

The Strategic Advantage of the this compound Scaffold

The selection of a core fluorophore is a critical first step in probe design. This compound offers several key advantages:

  • Inherent Fluorescence: The quinolinone ring system is inherently fluorescent, providing a solid foundation for a "turn-off" or "turn-on" sensing mechanism.

  • Reactive Sites for Functionalization: The structure presents multiple sites for chemical modification. The hydroxyl group at the 4-position and the bromo group at the 6-position are particularly amenable to the introduction of receptor moieties for specific analytes. The nitrogen at the 1-position and the carbon at the 3-position also offer avenues for synthetic diversification.

  • Modulatable Photophysical Properties: The electronic properties of the quinolinone core can be fine-tuned through chemical modification, allowing for the rational design of probes with desired excitation and emission wavelengths.

  • Potential for "Turn-On" Sensing: The 4-hydroxy group, in concert with the adjacent carbonyl, provides an excellent chelation site for metal ions. This interaction can quench the fluorescence of the core scaffold, which can then be restored upon displacement of the metal ion by a target analyte, creating a "turn-on" response.

Physicochemical Properties

A summary of the basic physicochemical properties of this compound is provided below.[1]

PropertyValue
CAS Number 54675-23-9
Molecular Formula C₉H₆BrNO₂
Molecular Weight 240.05 g/mol
Appearance White to off-white crystalline powder
Purity Typically ≥96%
Storage Sealed in a dry, room temperature environment

Synthesis of the Core Scaffold

A reliable synthesis of the this compound core is essential. A common and effective method involves the reaction of 4-bromoaniline with a malonic acid derivative, followed by cyclization.[1]

Protocol 1: Synthesis of this compound

This protocol is based on established literature procedures for similar quinolinone syntheses.

Materials:

  • 4-bromoaniline

  • Diethyl malonate

  • Polyphosphoric acid (PPA)

  • Diphenyl ether

  • Anhydrous ethanol

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser, combine 4-bromoaniline (1 equivalent) and diethyl malonate (1.2 equivalents). Heat the mixture at 150-160 °C for 2-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Cyclization: After cooling, add the crude product to a mixture of polyphosphoric acid (10 equivalents by weight) and diphenyl ether. Heat the mixture to 250 °C for 1-2 hours.

  • Work-up: Cool the reaction mixture and pour it into a large volume of ice-water with vigorous stirring. The solid precipitate is the crude product.

  • Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent system, such as ethanol/water or acetic acid, to yield pure this compound.

Application Example: A Hypothetical "Turn-On" Fluorescent Probe for Iron (III) Detection

To illustrate the utility of the this compound scaffold, we propose the design of a "turn-on" fluorescent probe for the detection of Fe³⁺ ions. The sensing mechanism is based on the principle of chelation-induced fluorescence quenching and subsequent recovery.

Probe Design and Sensing Mechanism

The proposed probe, hereafter referred to as BHQ-FeP , consists of the this compound core functionalized with a recognition unit for Fe³⁺. The 4-hydroxy and adjacent carbonyl groups of the quinolinone core can act as a chelating site for Fe³⁺, leading to fluorescence quenching through a photoinduced electron transfer (PET) mechanism. The introduction of a selective Fe³⁺-binding ligand at the 3-position would complete the probe. For this hypothetical example, we will consider a simple functionalization at the 4-hydroxyl position to create an ether linkage to a receptor.

The sensing workflow would be as follows:

  • BHQ-FeP alone: The probe exhibits fluorescence.

  • BHQ-FeP + Fe³⁺: Fe³⁺ binds to the receptor, bringing it in close proximity to the fluorophore and causing fluorescence quenching.

  • BHQ-FeP + Fe³⁺ + Analyte: A competing analyte that displaces Fe³⁺ from the receptor will restore the fluorescence, resulting in a "turn-on" signal.

Workflow for a Hypothetical Fe³⁺ Probe

G cluster_0 Probe Design & Synthesis cluster_1 Sensing Mechanism cluster_2 Analyte Detection A This compound B Functionalization with Fe³⁺ Receptor A->B C Purification and Characterization B->C D Fluorescent Probe (BHQ-FeP) C->D E Addition of Fe³⁺ D->E F Fluorescence Quenching (Probe-Fe³⁺ Complex) E->F G Quenched Complex F->G H Addition of Target Analyte G->H I Fluorescence Restoration ('Turn-On' Signal) H->I

Caption: A logical workflow for the design, synthesis, and application of a fluorescent probe based on this compound.

Protocol 2: Synthesis of a Hypothetical Probe (BHQ-FeP)

This protocol outlines a plausible synthetic route to functionalize the 4-hydroxyl group.

Materials:

  • This compound

  • A suitable receptor molecule with a leaving group (e.g., a bromo-functionalized chelator for Fe³⁺)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Alkylation: To a solution of this compound (1 equivalent) in anhydrous DMF, add potassium carbonate (2 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Receptor Coupling: Add the Fe³⁺ receptor molecule (1.1 equivalents) to the reaction mixture. Heat the reaction to 80 °C and stir overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. Collect the resulting precipitate by filtration.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure probe, BHQ-FeP .

Protocol 3: Spectroscopic Characterization and Fe³⁺ Titration

Materials:

  • BHQ-FeP stock solution (e.g., 1 mM in DMSO)

  • Aqueous buffer solution (e.g., HEPES, pH 7.4)

  • FeCl₃ stock solution (e.g., 10 mM in deionized water)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution Preparation: Prepare a 1 mM stock solution of BHQ-FeP in high-purity DMSO.

  • Working Solution Preparation: Prepare a working solution of BHQ-FeP (e.g., 10 µM) in the desired aqueous buffer.

  • Spectroscopic Characterization:

    • Record the UV-Vis absorption spectrum to determine the maximum absorption wavelength (λ_abs).

    • Record the fluorescence emission spectrum by exciting at λ_abs to determine the maximum emission wavelength (λ_em).

  • Fe³⁺ Titration:

    • To a cuvette containing the working solution of BHQ-FeP , add incremental amounts of the FeCl₃ stock solution.

    • After each addition, record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at λ_em against the concentration of Fe³⁺ to determine the quenching efficiency and the binding constant.

Sensing Mechanism Visualization

G Probe BHQ-FeP Fe3_ion Fe³⁺ Probe->Fe3_ion Binding & Quenching Quenched_Complex BHQ-FeP-Fe³⁺ Analyte Target Analyte Quenched_Complex->Analyte Displacement Analyte->Probe Fluorescence Restoration

References

Introduction: The Quinoline-2,4-dione Scaffold - A Privileged Structure in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis and Application of Quinoline-2,4-dione Compounds for Drug Discovery Professionals

The quinoline core is a foundational bicyclic heterocycle that has given rise to a multitude of therapeutic agents, from the antimalarial drug chloroquine to anticancer agents like irinotecan.[1] Among its many derivatives, the quinoline-2,4-dione, also known as 2,4(1H,3H)-quinolinedione or 2,4-QD, represents a particularly valuable chemical framework.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets, enabling the development of compounds with diverse pharmacological activities.

Quinoline-2,4-dione and its analogs have demonstrated a remarkable breadth of biological effects, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties.[3][4] The structural versatility of the 2,4-QD core, particularly the ease of substitution at the N-1 and N-3 positions, allows for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic profiles. This guide provides senior researchers and drug development professionals with detailed synthetic protocols, mechanistic insights, and application notes for leveraging this powerful scaffold in modern therapeutic design.

PART I: Synthesis of the Quinoline-2,4-dione Core

The construction of the quinoline-2,4-dione ring system is the critical first step in developing compound libraries. While several classical methods exist, modern organic synthesis favors efficient, high-yield, and scalable protocols. A particularly effective and metal-free approach is the one-pot synthesis from readily available 2-aminobenzamides using di-tert-butyl dicarbonate ((Boc)₂O) as a carbonyl source, catalyzed by 4-dimethylaminopyridine (DMAP).[5]

Causality in Synthesis: The Role of DMAP and (Boc)₂O

The choice of reagents in this protocol is deliberate. (Boc)₂O serves as a safe and efficient C1 synthon for introducing the C2 carbonyl group of the quinazoline-dione ring. The reaction is catalyzed by DMAP, which acts as a nucleophilic catalyst. DMAP first reacts with (Boc)₂O to form a highly reactive intermediate, which is then more susceptible to attack by the primary amine of the 2-aminobenzamide. This activation strategy allows the reaction to proceed smoothly under mild conditions, often at room temperature, avoiding the harsh reagents like phosgene or high temperatures required in older methods.[5]

Protocol 1: DMAP-Catalyzed One-Pot Synthesis of Quinoline-2,4-dione[5]

This protocol describes the general procedure for synthesizing the parent quinoline-2,4(1H,3H)-dione.

Materials:

  • 2-Aminobenzamide

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • 4-Dimethylaminopyridine (DMAP)

  • Acetonitrile (CH₃CN), anhydrous

  • Hydrochloric acid (HCl), 1 M

  • Ethyl acetate (EtOAc)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • To a solution of 2-aminobenzamide (1.0 mmol) in anhydrous acetonitrile (10 mL), add DMAP (1.2 mmol).

  • Stir the mixture at room temperature for 10 minutes to ensure complete dissolution and homogenization.

  • Slowly add a solution of (Boc)₂O (1.1 mmol) in anhydrous acetonitrile (5 mL) to the reaction mixture.

  • Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Upon completion, quench the reaction by adding 1 M HCl (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield pure quinoline-2,4(1H,3H)-dione as a white solid.

Validation:

  • Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[5]

  • Expected ¹H NMR (400 MHz, DMSO-d₆): δ 11.24 (brs, 2H), 7.92 (d, J = 8.0 Hz, 1H), 7.66 (t, J = 8.0 Hz, 1H), 7.22–7.19 (m, 2H).[5]

  • Expected HRMS (ESI): m/z calculated for C₈H₇N₂O₂ [M+H]⁺ 163.0502, found: 163.0499.[5]

cluster_synthesis Synthetic Workflow: Quinoline-2,4-dione Core A 2-Aminobenzamide B (Boc)2O DMAP (catalyst) CH3CN, rt C Quinoline-2,4(1H,3H)-dione B->C

Caption: One-pot synthesis of the core scaffold.

PART II: Derivatization Strategies for Compound Library Development

The therapeutic potential of the quinoline-2,4-dione scaffold is unlocked through targeted derivatization. The most common and effective strategy involves substitution at the N-1 and N-3 positions, which allows for the introduction of various pharmacophores and tuning of physicochemical properties.

Protocol 2: General Procedure for N-1, N-3 Disubstitution[3]

This protocol outlines a typical N-alkylation followed by hydrazinolysis to create a key intermediate for further functionalization, a common strategy for building diverse heterocyclic systems onto the core.

Materials:

  • Quinoline-2,4(1H,3H)-dione (from Protocol 1)

  • Ethyl chloroacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (EtOH)

Procedure:

  • N-Alkylation: To a solution of quinoline-2,4(1H,3H)-dione (1.0 mmol) in anhydrous DMF (15 mL), add anhydrous K₂CO₃ (2.5 mmol).

  • Stir the suspension at room temperature for 30 minutes.

  • Add ethyl chloroacetate (2.2 mmol) dropwise to the mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC (typically 12-18 hours).

  • After completion, pour the reaction mixture into ice-cold water. The resulting precipitate is the di-ester intermediate.

  • Collect the solid by filtration, wash with water, and dry to obtain dimethyl 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)diacetate.[3]

  • Hydrazinolysis: Suspend the di-ester intermediate (1.0 mmol) in ethanol (20 mL).

  • Add hydrazine hydrate (10.0 mmol) and reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature. The precipitated product is the key dihydrazide intermediate.

  • Collect the solid by filtration, wash with cold ethanol, and dry. This yields 2,2′-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide).[3]

Rationale: This dihydrazide intermediate is a versatile building block. It can be cyclized with various reagents (e.g., carbon disulfide, orthoesters) to introduce heterocycles like triazoles, oxadiazoles, or thiadiazoles at the N-1 and N-3 positions, significantly expanding the chemical diversity and biological activity of the resulting compounds.[3]

cluster_derivatization Derivatization Workflow Core Quinoline-2,4-dione Step1 N-Alkylation (e.g., Ethyl Chloroacetate, K2CO3) Diester N1, N3-Diester Intermediate Core->Diester Step A Step1->Diester Step2 Hydrazinolysis (Hydrazine Hydrate) Dihydrazide N1, N3-Dihydrazide Intermediate Diester->Dihydrazide Step B Step2->Dihydrazide Step3 Cyclization (Various Reagents) Library Diverse Heterocyclic Derivatives (Triazoles, Oxadiazoles, etc.) Dihydrazide->Library Step C Step3->Library

Caption: General workflow for N-1, N-3 derivatization.

PART III: Applications in Drug Discovery

The quinoline-2,4-dione scaffold has been successfully exploited to generate compounds with a wide array of therapeutic applications.

Antimicrobial Agents

Mechanistic Insight: Many quinoline-2,4-dione derivatives function as inhibitors of bacterial DNA gyrase and topoisomerase IV. This mechanism is analogous to that of the widely used fluoroquinolone antibiotics, making them promising candidates for overcoming existing resistance issues.[3][6][7]

Protocol 3: Evaluation of Antibacterial Activity (MIC Assay)

The Minimum Inhibitory Concentration (MIC) is a gold standard for quantifying the potency of a potential antimicrobial agent.

Procedure:

  • Prepare a stock solution of the test compound (e.g., in DMSO).

  • In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).

  • Prepare a standardized inoculum of the bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (medium only) controls.

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

CompoundLinker/Moiety at N-1, N-3Target OrganismMIC (mg/mL)Reference
13 TriazoleE. coli65[3][4]
14a OxadiazoleS. aureus70[3]
14b ThiadiazoleS. aureus75[3]
Ampicillin (Standard)E. coli~60[3]
Anticancer Agents

Mechanistic Insight: Quinoline-based compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the generation of intracellular reactive oxygen species (ROS).[8][9][10] Certain derivatives have also been shown to bind DNA or inhibit key cell cycle regulators like cyclin-dependent kinase 2 (CDK2).[8]

cluster_cancer Proposed Anticancer Mechanism Compound Quinoline-dione Derivative Cell Cancer Cell Compound->Cell ROS ↑ Reactive Oxygen Species (ROS) Cell->ROS Induces DNA DNA Binding / CDK2 Inhibition Cell->DNA Targets Apoptosis Apoptosis (Cell Death) ROS->Apoptosis DNA->Apoptosis

Caption: Common mechanisms of anticancer activity.

Protocol 4: Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Procedure:

  • Seed cancer cells (e.g., MCF-7 breast cancer, HCT-116 colon cancer) into a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the synthesized quinoline-dione derivatives for a specified period (e.g., 48 hours).[11]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or isopropanol with HCl).

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Data Presentation:

CompoundMCF-7 IC₅₀ (μM)HCT-116 IC₅₀ (μM)MGC-803 IC₅₀ (μM)Reference
12e 5.215.341.38[11]
3b 7.02N/AN/A[8]
3c 7.05N/AN/A[8]
5-FU (Standard) 11.110.46.22[11]
Anti-inflammatory Agents

Mechanistic Insight: The anti-inflammatory properties of quinoline-dione derivatives often stem from their ability to inhibit the Na⁺/H⁺ exchanger 1 (NHE-1) or suppress the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), in immune cells like macrophages.[12][13]

Protocol 5: In Vitro Anti-inflammatory Screening

This protocol uses lipopolysaccharide (LPS)-stimulated macrophages to mimic an inflammatory response.

Procedure:

  • Culture murine macrophage cells (e.g., RAW 264.7) in a suitable medium.

  • Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • Stimulate the cells with LPS (a potent inflammatory agent) for 18-24 hours to induce cytokine production.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-6 and TNF-α in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Determine the dose-dependent inhibitory effect of the compounds on cytokine release.

Anticonvulsant Agents

Therapeutic Potential: The quinoline scaffold is a well-established core for the development of central nervous system agents, including anticonvulsants.[14][15][16][17] Derivatives are typically screened in preclinical animal models to assess their ability to prevent or delay seizures.

Protocol 6: Preclinical Anticonvulsant Evaluation

Two standard in vivo models are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.[15]

  • MES Test: This model is used to identify agents effective against generalized tonic-clonic seizures. An electrical stimulus is applied to rodents, and the ability of the test compound to prevent the hind limb extension phase of the seizure is measured.

  • scPTZ Test: This model identifies agents that can prevent clonic seizures induced by the chemical convulsant pentylenetetrazol. The ability of the test compound to prevent or delay the onset of seizures is recorded.

Conclusion

The quinoline-2,4-dione scaffold is a highly adaptable and pharmacologically significant platform for the discovery of new therapeutic agents. Its straightforward synthesis and the potential for extensive derivatization provide a robust pipeline for generating novel chemical entities. The proven efficacy of its derivatives across antimicrobial, anticancer, anti-inflammatory, and anticonvulsant applications underscores its importance. The protocols and insights provided in this guide offer a solid foundation for researchers to explore and exploit the full potential of this remarkable heterocyclic system.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 4-Hydroxyquinolin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxyquinolin-2-one and its derivatives. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic scaffold. 4-Hydroxyquinolin-2-ones are prevalent in numerous biologically active compounds, making their efficient synthesis a critical task in drug discovery and development.[1][2][3]

This guide provides in-depth, field-tested insights into the common synthetic routes, with a focus on troubleshooting and optimizing the widely used Conrad-Limpach-Knorr reaction. We will explore the causality behind experimental choices to empower you to overcome common challenges and achieve higher yields and purity.

Section 1: Understanding the Core Reaction

The most common method for synthesizing 4-hydroxyquinolin-2-one is the thermal cyclization of an aniline with a dialkyl malonate or a related β-ketoester, a process broadly known as the Conrad-Limpach-Knorr synthesis.[4][5][6] The reaction typically proceeds in two key stages:

  • Condensation: An aniline reacts with a β-ketoester or dialkyl malonate. This step is temperature-dependent and can lead to different intermediates, which ultimately determine the final product regiochemistry.[4][6]

  • Thermal Cyclization: The intermediate undergoes an intramolecular ring-closing reaction at high temperatures (often >250 °C) to form the quinolone ring system.[4][7]

The final product exists in a tautomeric equilibrium between the 4-hydroxyquinolin-2-one (enol) form and the 4-quinolone-2-one (keto) form, with the keto form generally predominating.[4]

Conrad_Limpach_Mechanism cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization Aniline Aniline Intermediate Enamine Intermediate Aniline->Intermediate Condensation (-EtOH) Malonate Diethyl Malonate Malonate->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization High Temp. (e.g., 250°C) Product 4-Hydroxyquinolin-2-one Cyclization->Product Tautomerization (-EtOH) Troubleshooting_Regioselectivity Start Poor Regioselectivity (2-OH vs 4-OH Isomer) Question1 What was the temperature of the initial condensation step? Start->Question1 HighTemp High Temp (>140°C) Question1->HighTemp High LowTemp Low Temp (RT - 100°C) Question1->LowTemp Low ResultHigh Thermodynamic Control: Favors Knorr reaction, leading to 2-OH isomer. HighTemp->ResultHigh ResultLow Kinetic Control: Favors Conrad-Limpach, leading to 4-OH isomer. LowTemp->ResultLow Solution Solution: Perform a two-step, one-pot reaction. 1. Condense at lower temp. 2. Then, heat to >250°C for cyclization. ResultHigh->Solution

References

Technical Support Center: Synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS 54675-23-9). This document is designed for researchers, chemists, and drug development professionals encountering challenges in the synthesis of this important heterocyclic compound. As a key intermediate in medicinal chemistry, achieving high purity and yield is critical for reliable downstream applications.[1] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established literature.

The most common and effective route to this quinolinone derivative is the Gould-Jacobs reaction .[2][3] This pathway involves the condensation of 4-bromoaniline with a malonic acid derivative, followed by a high-temperature thermal cyclization to form the quinoline ring system.[2] While robust, this reaction is sensitive to several parameters that can impact its success. This guide will help you navigate these challenges.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a direct question-and-answer format.

Question 1: My overall yield is consistently low. What are the most likely causes and how can I improve it?

Answer: Low yield is the most frequently reported issue and can stem from two main stages: the initial condensation or the thermal cyclization.

  • Incomplete Condensation: The initial reaction between 4-bromoaniline and the malonic ester derivative (e.g., diethyl ethoxymethylenemalonate or Meldrum's acid) may not have gone to completion.

    • Solution: Ensure your starting materials are pure and dry.[4] Monitor the reaction by TLC or ¹H NMR to confirm the disappearance of the starting aniline.[5] The use of an excess of the malonate component can sometimes drive the reaction forward.

  • Inefficient Cyclization: The high-temperature cyclization is often the critical, yield-determining step.

    • Cause: The required temperature for the intramolecular cyclization is typically very high (250-300°C).[6][7] Insufficient temperature will result in the isolation of the uncyclized intermediate.

    • Cause: Conversely, prolonged heating at excessively high temperatures can lead to decomposition and the formation of tarry by-products.[7] The reaction time must be carefully optimized to minimize degradation.[7]

    • Solution: The choice of high-boiling solvent or cyclizing agent is crucial. Dowtherm A or diphenyl ether are common solvents that can reach the required temperatures. Polyphosphoric acid (PPA) can also be used as a cyclizing agent at lower temperatures (e.g., 120°C), but the workup is different.[8]

  • Product Loss During Workup: The product can be lost during isolation and purification.

    • Solution: this compound is poorly soluble in many common organic solvents and water.[9] Precipitation is the primary method of isolation. Ensure complete precipitation by cooling the mixture thoroughly before filtration. If the product appears to be soluble in the aqueous layer during workup, re-check the pH and consider further extraction.[10]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed check_sm Check Starting Material Purity & Stoichiometry start->check_sm sm_impure Impure/Wet Reagents check_sm->sm_impure Issue Found sm_ok Reagents OK check_sm->sm_ok No Issue check_cond Analyze Condensation Step (TLC/NMR) cond_incomplete Incomplete Condensation check_cond->cond_incomplete Issue Found cond_ok Condensation Complete check_cond->cond_ok No Issue check_cycl Analyze Cyclization Step cycl_incomplete Incomplete Cyclization check_cycl->cycl_incomplete Unreacted Intermediate cycl_decomp Decomposition Occurred check_cycl->cycl_decomp Tarry Byproducts cycl_ok Cyclization Successful check_cycl->cycl_ok No Issue check_workup Review Workup & Isolation Procedure workup_loss Product Loss During Workup check_workup->workup_loss Issue Found end Yield Improved check_workup->end No Obvious Loss sol_sm Purify/Dry Reagents Verify Calculations sm_impure->sol_sm sm_ok->check_cond sol_cond Increase Reaction Time Use Excess Malonate cond_incomplete->sol_cond cond_ok->check_cycl sol_cycl_temp Increase Cyclization Temperature Use Higher Boiling Solvent cycl_incomplete->sol_cycl_temp sol_cycl_time Decrease Reaction Time Optimize Heating Profile cycl_decomp->sol_cycl_time cycl_ok->check_workup sol_workup Ensure Complete Precipitation Check Aqueous Layer for Product workup_loss->sol_workup sol_sm->end sol_cond->end sol_cycl_temp->end sol_cycl_time->end sol_workup->end

Caption: A logical workflow to diagnose and resolve low product yield.

Question 2: The thermal cyclization step isn't working; I keep isolating the uncyclized intermediate. How do I force the reaction to completion?

Answer: This is a classic challenge in the Gould-Jacobs reaction, pointing directly to insufficient thermal energy.[7] The intramolecular electrophilic aromatic substitution required for ring closure has a high activation energy.

  • Temperature is Key: You must reach a sufficiently high temperature, typically 250°C or higher, for the reaction to proceed efficiently.[7] If you are using a solvent like mineral oil, ensure your heating mantle and apparatus can maintain this temperature consistently.[6]

  • Choice of Medium:

    • High-Boiling Solvents: Solvents like diphenyl ether (b.p. 259°C) or Dowtherm A are industry standards for this reason. They provide a stable, high-temperature medium.

    • Microwave Synthesis: Microwave heating is an excellent alternative for improving yields and dramatically shortening reaction times (e.g., 5-15 minutes).[7] The sealed vessel allows for temperatures and pressures well above the solvent's boiling point, which can effectively drive the cyclization.

    • Neat Reaction: In some cases, the reaction can be run neat (without solvent), heating the intermediate directly, but this risks localized overheating and decomposition.

Table 1: Comparison of Cyclization Conditions

Method Temperature Typical Time Advantages Disadvantages
Mineral Oil 250-280°C 10-20 min Inexpensive, inert Can be difficult to remove from product
Diphenyl Ether ~250°C 15-30 min Good heat transfer, stable Odor, higher cost
Polyphosphoric Acid (PPA) 120-140°C 1-2 hours Lower temperature Viscous, challenging workup

| Microwave (Neat) | 250-300°C | 5-15 min | Fast, high yield | Requires specialized equipment |

Question 3: My final product is a dark brown or black solid, not the expected off-white powder. How do I purify it?

Answer: The formation of a dark, impure solid is common, usually due to thermal degradation products.[8] Purification is essential.

  • Initial Wash: After filtering the crude product, wash it thoroughly with cold acetonitrile or ethanol.[7] This will remove some of the dark, soluble impurities. Follow with a water wash to remove any inorganic salts.

  • Recrystallization: This is the most effective method. Due to the compound's low solubility, finding a suitable solvent can be challenging.

    • Recommended Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are often the best choices for dissolving the crude product. Once dissolved (with gentle heating if necessary), the solution can be filtered hot to remove insoluble char, and then the product can be precipitated by the slow addition of water or an anti-solvent like methanol.

  • Trituration: If recrystallization is difficult, trituration can be effective. Suspend the crude solid in a hot solvent in which it is sparingly soluble (like ethanol or acetic acid). Stir vigorously for 30-60 minutes. This will dissolve many impurities while leaving the desired product as a solid. Cool the mixture and filter to recover a cleaner product.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of the Gould-Jacobs reaction for this synthesis?

A1: The reaction proceeds in two main stages:

  • Condensation: The nitrogen of 4-bromoaniline performs a nucleophilic attack on the malonate derivative (e.g., diethyl ethoxymethylenemalonate). This is followed by the elimination of ethanol to form the key intermediate, diethyl 2-(((4-bromophenyl)amino)methylene)malonate.[2][3]

  • Cyclization & Tautomerization: At high temperature, a 6-electron electrocyclization occurs. The aniline ring attacks the ester carbonyl. This is followed by the elimination of a second molecule of ethanol to form the quinoline ring. The initial product, an ester, is often hydrolyzed and decarboxylated under the harsh reaction conditions, or in a subsequent step, to yield the final 4-hydroxyquinolin-2(1H)-one tautomer.[2]

Mechanism of the Gould-Jacobs Reaction

G cluster_step1 Step 1: Condensation cluster_step2 Step 2: Thermal Cyclization cluster_step3 Step 3: Tautomerization A 4-Bromoaniline + Diethyl Ethoxymethylenemalonate B Nucleophilic Attack & Elimination of EtOH A->B C Anilidomethylenemalonate Intermediate B->C D High Temperature (~250°C) C->D E 6-Electron Electrocyclization D->E F Elimination of 2nd EtOH E->F G Initial Quinoline Product F->G H Keto-Enol Tautomerization G->H I Final this compound H->I

Caption: The three key stages of the Gould-Jacobs reaction pathway.

Q2: Can I use Meldrum's acid instead of a diethyl malonate derivative?

A2: Yes, and it is often preferred. The reaction of 4-bromoaniline with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) often proceeds under milder conditions for the initial condensation step.[8][11] The subsequent cyclization still requires high temperatures, but the intermediate from Meldrum's acid can be easier to handle and may lead to cleaner reactions. The byproducts of the condensation are acetone and CO₂, which are easily removed.[8]

Q3: How do I confirm the identity and purity of my final product?

A3: A combination of analytical techniques is required for full characterization:

  • ¹H NMR Spectroscopy: This is essential for structural confirmation. The spectrum in DMSO-d₆ should show characteristic peaks for the aromatic protons and the enolic proton. For example, expected signals include a singlet around 5.75 ppm (C3-H) and distinct doublets and double-doublets for the aromatic protons between 7.2 and 7.9 ppm.[8]

  • Mass Spectrometry (MS): To confirm the molecular weight. You should observe the molecular ion peak [M+H]⁺ at approximately 240/242 m/z, showing the characteristic isotopic pattern for a single bromine atom.[8]

  • High-Performance Liquid Chromatography (HPLC): This is the best method for assessing purity. A high-purity sample (>98%) should show a single major peak.[1]

Detailed Experimental Protocol

This protocol is a synthesized example based on common literature procedures for the Gould-Jacobs reaction.[7][8][11]

Objective: To synthesize this compound from 4-bromoaniline.

Materials:

  • 4-bromoaniline

  • 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid)

  • Eaton's Reagent (7.7 wt % phosphorus pentoxide in methanesulfonic acid) OR Diphenyl ether

  • Ethanol

  • Deionized Water

  • Ice

Procedure:

Part 1: Condensation

  • In a round-bottom flask, combine 4-bromoaniline (1.0 eq) and Meldrum's acid (1.0 eq).

  • Heat the mixture gently to ~80°C for 1.5 hours. The mixture will become a solid mass.[8]

  • Cool the reaction to room temperature. Apply a vacuum to the flask to remove the acetone byproduct, resulting in a dry solid intermediate. This intermediate can be used directly in the next step.

Part 2: Cyclization (Option A - Eaton's Reagent)

  • Carefully add Eaton's Reagent (~3-4 mL per gram of intermediate) to the solid from Part 1.

  • Heat the resulting mixture to 70°C overnight with stirring.[8]

  • Cool the reaction to room temperature. Very carefully and slowly, pour the reaction mixture into a beaker of crushed ice with vigorous stirring.

  • A precipitate will form. Collect the solid by vacuum filtration.

Part 2: Cyclization (Option B - Thermal in Diphenyl Ether)

  • Add the solid intermediate from Part 1 to a flask containing diphenyl ether (~5-10 mL per gram).

  • Heat the mixture in a sand bath or with a suitable heating mantle to 250°C for 15-20 minutes. Monitor for the cessation of gas evolution.

  • Allow the mixture to cool to below 100°C, then add petroleum ether or hexane to precipitate the product.

  • Collect the solid by vacuum filtration.

Part 3: Purification

  • Wash the filtered solid cake thoroughly with deionized water to remove any residual acid or salts.

  • Wash the solid with cold ethanol or acetonitrile to remove colored impurities.[8]

  • Dry the resulting light brown/off-white solid under vacuum.

  • Assess purity via HPLC and confirm structure by ¹H NMR and MS. If necessary, recrystallize from a DMSO/water system.

References

Technical Support Center: Synthesis of 6-Bromo-4-Iodoquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-bromo-4-iodoquinoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols. Our goal is to empower you with the knowledge to overcome common challenges and improve the yield and purity of your synthesis.

I. Troubleshooting Guide: Addressing Common Synthesis Issues

This section addresses specific problems that may arise during the synthesis of 6-bromo-4-iodoquinoline, providing potential causes and actionable solutions.

Issue 1: Low Yield in the Final Iodination Step

Question: I am experiencing a significantly lower than expected yield for the final conversion of 6-bromo-4-chloroquinoline to 6-bromo-4-iodoquinoline. What are the likely causes and how can I improve the yield?

Answer:

A low yield in the final iodination step, a Finkelstein reaction, is a common challenge.[1][2][3] The primary reasons often revolve around incomplete reaction, side reactions, or issues with the starting material. Here’s a systematic approach to troubleshooting:

Probable Causes & Solutions:

  • Purity of 6-Bromo-4-chloroquinoline: The purity of your starting material is critical. Impurities from the previous chlorination step can interfere with the Finkelstein reaction.

    • Solution: Ensure the 6-bromo-4-chloroquinoline is thoroughly purified before proceeding. Recrystallization is an effective method.[4] Monitor purity using techniques like NMR or HPLC.

  • Reaction Conditions: The efficiency of the SN2 reaction is highly dependent on the reaction conditions.[2][3]

    • Solution 1: Solvent Choice: Acetonitrile is a common solvent for this reaction.[5] Ensure it is anhydrous, as water can hinder the reaction.

    • Solution 2: Temperature and Reaction Time: The reaction typically requires refluxing at around 100°C for an extended period, sometimes up to 32 hours.[5] If the yield is low, consider increasing the reaction time and monitoring the progress using Thin Layer Chromatography (TLC).

    • Solution 3: Stoichiometry of Sodium Iodide: A large excess of sodium iodide (NaI) is often necessary to drive the equilibrium towards the product.[2] The precipitation of sodium chloride (NaCl) in a solvent like acetone helps to push the reaction forward.[2] Ensure you are using a sufficient excess of NaI.

  • Formation of Hydrochloride Salt: Some protocols involve the formation of the hydrochloride salt of 6-bromo-4-chloroquinoline prior to the iodination step.[5]

    • Causality: The hydrochloride salt can sometimes improve solubility and reactivity in the subsequent Finkelstein reaction.

    • Solution: If you are not currently using this intermediate step, consider dissolving the 6-bromo-4-chloroquinoline in a suitable solvent like THF and treating it with HCl/EtOH before proceeding with the iodination.[5]

Issue 2: Incomplete Chlorination of 6-Bromoquinolin-4-ol

Question: My chlorination of 6-bromoquinolin-4-ol to 6-bromo-4-chloroquinoline is not going to completion, resulting in a mixture of starting material and product. How can I drive the reaction to completion?

Answer:

Incomplete chlorination is often due to the quality of the chlorinating agent or insufficient reaction time and temperature.

Probable Causes & Solutions:

  • Reagent Quality: Phosphorus oxychloride (POCl₃) is the standard reagent for this conversion.[5] It is highly reactive and can degrade upon exposure to moisture.

    • Solution: Use freshly distilled or a new bottle of POCl₃. Ensure all glassware is flame-dried to remove any residual moisture.

  • Catalyst: A catalytic amount of N,N-Dimethylformamide (DMF) is often added to facilitate the reaction.[5]

    • Solution: Ensure you are adding a catalytic amount of DMF. The reaction of POCl₃ with DMF forms the Vilsmeier reagent, which is a more potent chlorinating agent.

  • Reaction Temperature and Duration: This reaction typically requires heating at reflux (around 110°C) for several hours.[5]

    • Solution: Ensure the reaction is maintained at the appropriate reflux temperature for a sufficient duration (e.g., 3 hours).[5] Monitor the reaction by TLC until the starting material is no longer visible.

  • Work-up Procedure: The work-up is critical for isolating the product.

    • Solution: After the reaction, excess POCl₃ should be removed by distillation under reduced pressure. The remaining residue should be carefully and slowly added to ice water to quench the reaction.[5] The pH should then be adjusted to 5-6 with a saturated sodium bicarbonate solution before extraction.[5]

Issue 3: Formation of Impurities During the Cyclization to 6-Bromoquinolin-4-ol

Question: During the thermal cyclization step to form 6-bromoquinolin-4-ol, I am observing the formation of significant impurities, which are difficult to remove. How can I minimize these side products?

Answer:

The high temperatures required for the cyclization in a solvent like diphenyl ether (Ph₂O) can lead to side reactions and the formation of impurities.[5]

Probable Causes & Solutions:

  • Reaction Temperature: The temperature of the cyclization is a critical parameter. Temperatures that are too high can lead to decomposition and the formation of byproducts.

    • Solution: Carefully control the reaction temperature. Some literature suggests temperatures around 250°C, while others have found that lowering the temperature to 190°C can help avoid impurities and shorten the reaction time.[5]

  • Rate of Addition: The rate at which the precursor is added to the hot solvent can impact the formation of impurities.

    • Solution: Add the precursor, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, slowly to the preheated diphenyl ether.[5] This allows for a more controlled reaction and can minimize the formation of side products.

  • Purification of the Intermediate: The purity of the precursor is also important.

    • Solution: Ensure the intermediate, 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione, is pure before proceeding with the cyclization. It can be purified by washing with ethanol.[6]

II. Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for 6-bromo-4-iodoquinoline?

A1: The most common synthetic route is a multi-step process that begins with 4-bromoaniline.[5][6] The key steps are:

  • Condensation of 4-bromoaniline with Meldrum's acid and triethyl orthoformate to form an intermediate.[5]

  • Thermal cyclization of this intermediate in a high-boiling solvent like diphenyl ether to yield 6-bromoquinolin-4-ol.[5]

  • Chlorination of 6-bromoquinolin-4-ol using phosphorus oxychloride (POCl₃) to give 6-bromo-4-chloroquinoline.[5]

  • A Finkelstein reaction where the 4-chloro group is displaced by iodine using sodium iodide (NaI) to produce the final product, 6-bromo-4-iodoquinoline.[2][5]

Q2: Why is 6-bromo-4-iodoquinoline an important intermediate?

A2: 6-Bromo-4-iodoquinoline is a crucial building block in the synthesis of various biologically active compounds.[5] Notably, it is a key intermediate in the synthesis of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), which are important targets in cancer therapy.[6] The bromine and iodine atoms on the quinoline scaffold provide versatile handles for further chemical modifications through cross-coupling reactions.

Q3: Are there alternative methods for the synthesis of the quinoline core?

A3: Yes, several methods exist for constructing the quinoline ring system. The Skraup synthesis, starting from 4-bromoaniline and glycerol, is a classic method.[7][8] Other approaches involve the reaction of 4-bromoaniline with reagents like ethyl propiolate or diethyl ethoxymethylenemalonate followed by cyclization.[4] The choice of method often depends on the availability of starting materials and the desired substitution pattern on the quinoline ring.

Q4: What are the key safety precautions to consider during this synthesis?

A4: Several reagents used in this synthesis are hazardous and require careful handling:

  • Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Diphenyl ether (Ph₂O): Has a high boiling point and can cause severe burns. Use with caution at elevated temperatures.

  • Acetonitrile: Flammable and toxic. Work in a well-ventilated area.

  • Sodium Iodide: Can cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

III. Optimized Experimental Protocol

This section provides a detailed, step-by-step protocol for the synthesis of 6-bromo-4-iodoquinoline, incorporating insights for yield optimization.

Synthesis Workflow

SynthesisWorkflow A 4-Bromoaniline + Meldrum's Acid + Triethyl Orthoformate B 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione A->B Condensation C 6-Bromoquinolin-4-ol B->C Thermal Cyclization (Diphenyl Ether, 190-250°C) D 6-Bromo-4-chloroquinoline C->D Chlorination (POCl3, DMF cat.) E 6-Bromo-4-iodoquinoline D->E Iodination (Finkelstein) (NaI, Acetonitrile)

Caption: Overall synthetic workflow for 6-bromo-4-iodoquinoline.

Step 1: Synthesis of 5-(((4-bromophenyl)amino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione
  • Combine 4-bromoaniline and 5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in ethanol.[6]

  • Reflux the mixture at 80°C for approximately 3.5 hours.[6]

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture.

  • Filter the resulting precipitate, wash with ethanol, and dry to obtain the product as a white powder.[6]

Step 2: Synthesis of 6-Bromoquinolin-4-ol
  • Preheat diphenyl ether to 190°C in a reaction vessel.[5]

  • Slowly add the product from Step 1 to the hot diphenyl ether with vigorous stirring.

  • Maintain the temperature and stir for approximately 10 minutes.[5]

  • After the reaction is complete (monitored by TLC), cool the mixture to about 50°C.[5]

  • Slowly add petroleum ether to precipitate the product.

  • Filter the solid, wash with ethyl acetate, and dry to obtain 6-bromoquinolin-4-ol as a yellowish product.[5]

Step 3: Synthesis of 6-Bromo-4-chloroquinoline
  • To 6-bromoquinolin-4-ol, add phosphorus oxychloride (POCl₃) dropwise.[5]

  • Add a catalytic amount of DMF (a few drops).[5]

  • Stir the mixture at room temperature for 5 minutes, then heat to reflux at 110°C for 3 hours.[5]

  • Distill off the excess POCl₃ under reduced pressure.

  • Slowly and carefully pour the remaining oil into ice water with stirring.

  • Adjust the pH to 5-6 with a saturated solution of sodium bicarbonate.[5]

  • Extract the product with dichloromethane.

  • Wash the organic layer with water, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.[5]

Step 4: Synthesis of 6-Bromo-4-iodoquinoline
  • Dissolve 6-bromo-4-chloroquinoline in acetonitrile.[5]

  • Add a significant excess of sodium iodide (NaI).[5]

  • Reflux the mixture at 100°C for approximately 32 hours.[5]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture.

  • Remove the solvent under reduced pressure to obtain the crude product as a yellow powder.[5]

  • Purify the crude product by recrystallization or column chromatography to obtain pure 6-bromo-4-iodoquinoline.

Quantitative Data Summary
StepStarting MaterialReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
14-Bromoaniline5-(ethoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dioneEthanol803.5~99
2Product from Step 1-Diphenyl Ether1900.17~60
36-Bromoquinolin-4-olPOCl₃, DMF (cat.)-1103~81
46-Bromo-4-chloroquinolineNaIAcetonitrile10032Variable

Yields are approximate and can vary based on reaction scale and conditions.[5][6]

IV. References

  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In 2015 International Conference on Applied Science and Engineering Innovation (ASEI 2015) (pp. 2158-2161). Atlantis Press. --INVALID-LINK--

  • Finkelstein, H. (1910). Über ein neues Verfahren zur Darstellung von Jodiden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.

  • Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate. --INVALID-LINK--

  • Wikipedia. (n.d.). Finkelstein reaction. --INVALID-LINK--

  • SATHEE. (n.d.). Finkelstein Reaction. --INVALID-LINK--

  • Organic Syntheses. (n.d.). A procedure for a Finkelstein reaction. --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. --INVALID-LINK--

  • Benchchem. (n.d.). 6-Bromoquinoline: A Technical Guide for Researchers and Drug Development Professionals. --INVALID-LINK--

  • Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline. --INVALID-LINK--

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-. --INVALID-LINK--

References

Navigating the Challenges of 6-Bromo-4-hydroxyquinolin-2(1H)-one: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Bromo-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound in their experimental workflows. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you overcome these common hurdles and ensure the integrity of your results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a quinolinone derivative, a class of compounds known for their diverse biological activities. However, their utility in experimental settings is often hampered by poor aqueous solubility. The planar, aromatic structure of the quinolinone core contributes to a stable crystal lattice, which requires significant energy to disrupt for dissolution.

Key Physicochemical Properties:

PropertyValueSource(s)
Molecular Formula C₉H₆BrNO₂[1]
Molecular Weight 240.05 g/mol [1]
CAS Number 54675-23-9[1]
Appearance Off-white to light brown solid[2]
Aqueous Solubility Very slightly soluble (0.17 g/L at 25°C)[3]
Predicted pKa 4.50 ± 1.00[3]

Frequently Asked Questions & Troubleshooting Guides

Q1: I'm struggling to dissolve this compound for my in vitro assay. Where do I start?

A1: Start with an appropriate organic solvent to create a concentrated stock solution.

Due to its very low aqueous solubility, direct dissolution in aqueous buffers is often unsuccessful. The standard and recommended practice is to first prepare a high-concentration stock solution in an organic solvent.

Recommended Starting Solvent:

  • Dimethyl sulfoxide (DMSO): This is the most common and effective solvent for creating stock solutions of poorly soluble compounds for biological assays. It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.

Step-by-Step Protocol for Preparing a DMSO Stock Solution:

  • Weighing: Accurately weigh the desired amount of this compound powder in a suitable vial.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve your target stock concentration (e.g., 10 mM, 20 mM, or 50 mM).

  • Dissolution: Vortex the vial vigorously. If the compound does not dissolve completely, gentle warming (up to 37°C) and/or sonication in a water bath can be employed.

  • Visual Inspection: Always visually inspect the solution to ensure there are no visible particles before storage.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Q2: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What is happening and how can I prevent this?

A2: This phenomenon is known as "precipitation upon dilution" or "crashing out." It occurs because the compound is highly soluble in the DMSO stock but insoluble in the final aqueous environment.

The key is to control the dilution process and potentially modify the final buffer to better accommodate the compound.

Troubleshooting Workflow for Precipitation Upon Dilution:

G start Precipitation Observed During Dilution check_dmso Is the final DMSO concentration in the assay <1%? start->check_dmso rapid_mixing Employ Rapid Mixing/Vortexing During Dilution check_dmso->rapid_mixing Yes success Precipitation Resolved check_dmso->success No, reduce DMSO concentration lower_concentration Reduce the Final Compound Concentration rapid_mixing->lower_concentration cosolvent Introduce a Co-solvent to the Aqueous Buffer lower_concentration->cosolvent ph_adjustment Adjust the pH of the Aqueous Buffer cosolvent->ph_adjustment ph_adjustment->success

Caption: Troubleshooting workflow for compound precipitation.

Detailed Solutions:

  • Rapid Mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and thorough mixing. This can be achieved by vortexing the buffer while adding the stock solution dropwise. This prevents localized high concentrations of the compound that can initiate precipitation.

  • Reduce Final Concentration: Your desired final concentration may be above the compound's thermodynamic solubility limit in the final assay buffer. Try a lower final concentration.

  • Introduce a Co-solvent: Adding a small amount of a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.

    • Ethanol or Polyethylene Glycol 400 (PEG 400): These are common co-solvents used in biological assays. Start with a low percentage (e.g., 1-5%) in your final buffer.

  • pH Adjustment: The predicted pKa of this compound is approximately 4.50, suggesting it is an acidic compound. Increasing the pH of your aqueous buffer will deprotonate the molecule, forming a more soluble salt.[4]

    • Actionable Step: Prepare your buffer at a pH of 7.4 or higher. The solubility of weak acids increases as the pH moves further above the pKa. Always ensure the final pH is compatible with your experimental system (e.g., cell viability).

Q3: I need to prepare a formulation for an in vivo study. What are my options?

A3: In vivo formulations for poorly soluble compounds require careful consideration to ensure adequate bioavailability and minimize toxicity from excipients.

Simple DMSO/buffer solutions are often not suitable for in vivo use due to potential toxicity at the required volumes. Common strategies involve creating a stable suspension or a solution using a vehicle with co-solvents and surfactants.

Common In Vivo Formulation Strategies:

Formulation StrategyComponentsRationale
Co-solvent System PEG 400, Propylene Glycol, Ethanol, WaterIncreases solubility by reducing the polarity of the aqueous vehicle.
Suspension Water with a suspending agent (e.g., 0.5% carboxymethylcellulose) and a wetting agent (e.g., 0.1% Tween 80)For compounds that cannot be adequately solubilized. Particle size reduction (micronization) is often necessary.
Lipid-Based Formulation Oils, surfactants, and co-solvents (e.g., Labrafac, Cremophor EL)The compound is dissolved in a lipidic vehicle, which can enhance absorption in the gastrointestinal tract.

Experimental Protocol: Phase-Solubility Study with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. A phase-solubility study can determine the effectiveness of a cyclodextrin for your compound.

  • Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of a cyclodextrin (e.g., 0-20% w/v of Hydroxypropyl-β-cyclodextrin (HP-β-CD)) in your desired buffer.

  • Add Excess Compound: Add an excess amount of this compound powder to each cyclodextrin solution.

  • Equilibrate: Shake the mixtures at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Separate Undissolved Solid: Centrifuge the samples at high speed to pellet the undissolved compound.

  • Quantify Solubilized Compound: Carefully remove the supernatant and determine the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

  • Analyze Data: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin to determine the effect on solubility.

Logical Relationship for Solubility Enhancement Strategy Selection:

G start Assess Physicochemical Properties (pKa, LogP) ionizable Is the compound ionizable? start->ionizable ph_strategy Strategy: pH Adjustment / Salt Formation ionizable->ph_strategy Yes non_ionizable Consider Formulation Approaches ionizable->non_ionizable No cosolvents Co-solvents (e.g., PEG 400, Ethanol) non_ionizable->cosolvents cyclodextrins Cyclodextrins (e.g., HP-β-CD) non_ionizable->cyclodextrins solid_dispersion Amorphous Solid Dispersion non_ionizable->solid_dispersion

Caption: Decision-making framework for solubility enhancement.

By systematically applying these troubleshooting steps and considering the physicochemical properties of this compound, researchers can develop robust and reproducible methods for their experiments, leading to more reliable and accurate scientific outcomes.

References

Technical Support Center: Purification of 6-Bromo-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Bromo-4-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity.

Introduction

This compound is a key intermediate in pharmaceutical research and development.[1][2] Its purity is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. This guide addresses common challenges encountered during its purification, offering solutions grounded in chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical properties of this compound that are relevant to its purification?

A1: Understanding the fundamental properties of the compound is the first step to a successful purification strategy. Key properties are summarized in the table below. The compound's low solubility in water is a notable feature.[3]

PropertyValueSource
Molecular Formula C₉H₆BrNO₂[3]
Molecular Weight 240.06 g/mol
Appearance Solid
Solubility in Water Very slightly soluble (0.17 g/L at 25°C)[3]
pKa (Predicted) 4.50 ± 1.00[3]

Q2: What are the most common purification techniques for this compound?

A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity. For crude material that is already relatively pure (>90%), recrystallization is often the most efficient method. For more complex mixtures of impurities, column chromatography is recommended.[4]

Q3: What are the likely impurities I might encounter?

A3: Impurities often stem from the starting materials or side reactions during synthesis. Common starting materials for the synthesis of quinolinone derivatives include anilines and diones.[5][6] Therefore, unreacted starting materials or by-products from their decomposition can be present. Given that a common final step in the synthesis involves precipitation from an acidic solution, any acid-soluble by-products might be carried through.[5] Washing the crude product with water is a good first step to remove any water-soluble impurities.[5]

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. However, several issues can arise.

Issue 1: My compound does not crystallize from the solution.

This is a common problem that can be addressed by several troubleshooting steps.

  • Cause A: The solution is not supersaturated. You may have used too much solvent.

    • Solution: Evaporate some of the solvent to increase the concentration of the compound and allow the solution to cool again.[7]

  • Cause B: The cooling process is too rapid. Rapid cooling can sometimes lead to the formation of an oil rather than crystals.

    • Solution: Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[8]

  • Cause C: The presence of impurities inhibits crystallization.

    • Solution: Try adding a seed crystal of pure this compound to induce crystallization. If that is not available, scratching the inside of the flask with a glass rod can create nucleation sites.[7]

Issue 2: The recrystallized product is colored.

  • Cause: Colored impurities are present in your crude material.

    • Solution: Add a small amount of activated charcoal to the hot solution before filtration. The colored impurities will adsorb to the charcoal. Be aware that this may slightly reduce your yield as some product may also be adsorbed.[7]

Issue 3: The recovery yield from recrystallization is very low.

  • Cause A: The chosen solvent is not ideal. The compound may be too soluble in the solvent even at low temperatures.

    • Solution: A good recrystallization solvent should dissolve the compound when hot but have low solubility when cold.[9] You may need to screen for a better solvent.

  • Cause B: Too much solvent was used.

    • Solution: Use the minimum amount of hot solvent required to fully dissolve the compound.[9]

Recommended Recrystallization Protocol

This is a general protocol based on the properties of the compound and best practices for recrystallization.

  • Solvent Selection: Based on the polar nature of the quinolinone ring system, polar solvents are a good starting point. Ethanol, methanol, or a mixture of ethanol and water are good candidates to try.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and a minimal amount of the chosen hot solvent. Heat the mixture with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Guide: Column Chromatography

Column chromatography is a versatile purification technique, but it requires careful optimization.

Issue 1: My compound is streaking on the TLC plate and the column.

  • Cause: This is common for polar and acidic compounds like this compound on silica gel. The acidic nature of silica can lead to strong interactions.

    • Solution A: Add a small amount of a polar solvent like methanol or a few drops of an acid like acetic acid to the eluent to improve the peak shape.

    • Solution B: Use a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for basic or polar compounds.[10] Reversed-phase chromatography on a C18-functionalized silica is another option for polar compounds.[11]

Issue 2: I am not getting good separation between my compound and impurities.

  • Cause: The chosen eluent system does not have the right polarity.

    • Solution: You need to optimize the solvent system by running TLC plates with different solvent mixtures. A good starting point for silica gel chromatography of quinolinone derivatives is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[4] A gradient elution, where the polarity of the eluent is gradually increased, can also be very effective.

Recommended Column Chromatography Protocol

This protocol provides a starting point for the purification of this compound.

  • Stationary Phase Selection: Standard silica gel is a common choice. However, if streaking is an issue, consider using neutral alumina or a reversed-phase C18 silica.

  • Eluent System Selection:

    • For Silica Gel: Start with a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1) and gradually increase the proportion of ethyl acetate. If the compound is still not moving, you can add a small percentage of methanol to the eluent.

    • For Reversed-Phase C18: A mixture of water and acetonitrile or water and methanol is typically used. Start with a higher percentage of water and gradually increase the organic solvent content.

  • Column Packing: Pack the column with the chosen stationary phase and equilibrate it with the starting eluent.

  • Sample Loading: Dissolve the crude compound in a minimum amount of the eluent or a slightly stronger solvent and load it onto the column.

  • Elution: Run the column, collecting fractions and monitoring them by TLC or LC-MS to identify the pure fractions.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualization of the Purification Workflow

The following diagram illustrates the decision-making process for the purification of this compound.

PurificationWorkflow start Crude this compound recrystallization Recrystallization start->recrystallization High initial purity (>90%) column_chromatography Column Chromatography start->column_chromatography Low initial purity or complex mixture purity_check Check Purity (TLC, LC-MS, NMR) recrystallization->purity_check column_chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity >98% troubleshoot_recrystallization Troubleshoot Recrystallization purity_check->troubleshoot_recrystallization Purity not satisfactory troubleshoot_column Troubleshoot Column Chromatography purity_check->troubleshoot_column Purity not satisfactory troubleshoot_recrystallization->recrystallization troubleshoot_column->column_chromatography

Caption: Decision tree for the purification of this compound.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Friedländer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to resolving challenges in the regioselective Friedländer synthesis of quinolines. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to assist you in overcoming common issues encountered during your experimental work, ensuring the efficient and precise synthesis of your target molecules.

Understanding the Challenge: The Origin of Poor Regioselectivity

The Friedländer synthesis is a powerful acid- or base-catalyzed condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group to form quinolines.[1][2] However, a significant challenge arises when an unsymmetrical ketone is used, as it possesses two distinct enolizable α-methylene groups. This duality creates two potential pathways for the initial condensation, often leading to a mixture of regioisomeric quinoline products, which complicates purification and reduces the yield of the desired isomer.[3][4]

The regiochemical outcome is a delicate interplay of electronic effects, steric hindrance, and the specific reaction conditions employed.[3] The electron-donating or withdrawing nature of substituents and the steric bulk of groups on the starting materials can influence which α-methylene group preferentially reacts.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of poor regioselectivity in my Friedländer synthesis?

Poor regioselectivity is most often encountered when using an unsymmetrical ketone. The reaction can proceed through two different enolization pathways, leading to the formation of a mixture of isomeric quinolines.[4][5] The ratio of these isomers is influenced by the relative stability of the enolate intermediates and the steric and electronic properties of the ketone and the 2-aminoaryl carbonyl compound.[3]

Q2: How do reaction conditions influence the regiochemical outcome?

Reaction conditions such as the choice of catalyst (acidic or basic), solvent, and temperature can significantly impact the regioselectivity of the Friedländer synthesis.[3] For instance, certain amine catalysts have been shown to favor the formation of 2-substituted quinolines.[4][6][7] In some cases, higher temperatures and the slow addition of the methyl ketone substrate have been found to improve regioselectivity.[4][6][7]

Q3: Can the choice of catalyst really dictate the major regioisomer?

Absolutely. Catalyst selection is a critical factor in controlling regioselectivity. While traditional acid or base catalysis can lead to mixtures, modern methods have identified catalysts that can strongly favor one isomer. For example, cyclic secondary amines, particularly pyrrolidine derivatives like TABO (1,3,3-trimethyl-6-azabicyclo[3.2.1]octane), have demonstrated high regioselectivity for the formation of 2-substituted quinolines from unmodified methyl ketones.[6][7] In contrast, some oxide catalysts may favor the formation of 2,3-dialkyl substituted products.[7] Lewis acids, such as In(OTf)₃, have also been shown to be effective in controlling selectivity.[8]

Q4: Are there any substrate modifications that can improve regioselectivity?

Yes, modifying one of the starting materials is a powerful strategy. Introducing a directing group, such as a phosphoryl group, on one of the α-carbons of the ketone can effectively block one of the reaction pathways, forcing the reaction to proceed through the other and yielding a single product.[1][4]

Q5: I'm observing significant aldol self-condensation of my ketone. How can I minimize this side reaction?

Aldol condensation is a common side reaction, especially under basic conditions.[1][9] To mitigate this, you can consider using an imine analog of the o-aniline starting material.[1] Alternatively, slow addition of the ketone to the reaction mixture can help maintain a low concentration, thereby disfavoring the bimolecular self-condensation reaction.[9]

Troubleshooting Guides & Protocols

Problem: Formation of an Undesired Mixture of Regioisomers

This is the most common issue when working with unsymmetrical ketones. The following troubleshooting workflow can help you systematically optimize your reaction for the desired regioisomer.

Troubleshooting Workflow

G start Poor Regioselectivity: Mixture of Isomers Observed catalyst Step 1: Catalyst Optimization start->catalyst analysis Analyze Isomer Ratio (1H NMR, GC-MS) catalyst->analysis Test Amine Catalysts (e.g., Pyrrolidine, TABO) or Lewis Acids (e.g., In(OTf)3) conditions Step 2: Reaction Condition Screening conditions->analysis Vary Temperature, Solvent, and Addition Rate substrate Step 3: Substrate Modification substrate->analysis Introduce Directing Group (e.g., Phosphoryl) analysis->conditions Regioselectivity Still Poor analysis->substrate Optimization Insufficient success Desired Regioisomer is Major Product analysis->success Acceptable Selectivity Achieved

Caption: A systematic workflow for troubleshooting poor regioselectivity.

Experimental Protocols
Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for testing different catalysts to improve regioselectivity.

  • Preparation: In a clean, dry reaction vessel, combine the 2-aminoaryl ketone (1.0 mmol) and the unsymmetrical ketone (1.2 mmol) in the chosen solvent (5 mL).[3]

  • Catalyst Addition: Add the selected catalyst (e.g., pyrrolidine, p-toluenesulfonic acid, or In(OTf)₃) at a specific molar percentage (typically 5-20 mol%).

  • Reaction: Heat the mixture to the desired temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3]

  • Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NaHCO₃ if an acid catalyst was used.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.[3]

  • Analysis: Determine the ratio of regioisomers in the crude product using ¹H NMR spectroscopy or GC analysis.[3]

Data Interpretation: Catalyst and Solvent Effects

The following table summarizes potential starting points for your optimization based on literature findings.

Catalyst TypeTypical SolventFavored ProductKey Considerations
Pyrrolidine Derivatives Toluene, Dioxane2-Substituted QuinolineSlow addition of the ketone may be required.[6][7]
Ionic Liquids ([Hbim]BF₄) Neat (Ionic Liquid as solvent)RegiospecificOffers a "green" approach and can be recycled.[1][10][11]
Brønsted Acids (p-TsOH) Toluene, DichloromethaneVariesCan be effective, but may require higher temperatures.[1]
Lewis Acids (In(OTf)₃, ZnCl₂) Solvent-free or TolueneVariesCan be highly effective and may work under mild conditions.[8][12]
Mechanism: The Two Competing Pathways

The regioselectivity issue is rooted in the two possible mechanistic pathways available when an unsymmetrical ketone is used. The reaction can proceed via two different enolates or enamines, leading to the formation of either the "linear" or "angular" quinoline product.

G cluster_0 Starting Materials cluster_1 Reaction Pathways cluster_2 Products 2-Aminoaryl Ketone 2-Aminoaryl Ketone Enolization at α-carbon Pathway A: Enolization at α-carbon Enolization at α'-carbon Pathway B: Enolization at α'-carbon Unsymmetrical Ketone Unsymmetrical Ketone Unsymmetrical Ketone->Enolization at α-carbon Unsymmetrical Ketone->Enolization at α'-carbon Regioisomer 1\n(e.g., Linear) Regioisomer 1 (e.g., Linear) Enolization at α-carbon->Regioisomer 1\n(e.g., Linear) Condensation & Cyclization Regioisomer 2\n(e.g., Angular) Regioisomer 2 (e.g., Angular) Enolization at α'-carbon->Regioisomer 2\n(e.g., Angular) Condensation & Cyclization

Caption: Competing pathways in the Friedländer synthesis with an unsymmetrical ketone.

By carefully selecting catalysts and optimizing reaction conditions, it is possible to favor one pathway over the other, thus achieving high regioselectivity. The insights and protocols provided in this guide serve as a starting point for rationally addressing and solving the challenge of poor regioselectivity in your Friedländer synthesis.

References

Technical Support Center: Navigating Side Reactions in the Synthesis of 4-Hydroxyquinolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to troubleshooting the synthesis of 4-hydroxyquinolines. This guide provides in-depth technical assistance in a question-and-answer format to address common and complex side reactions encountered during key synthetic procedures. As Senior Application Scientists, our goal is to equip you with the mechanistic understanding and practical protocols necessary to optimize your reactions, improve yields, and ensure the purity of your target compounds.

Frequently Asked Questions (FAQs)

General Issues

Q1: My 4-hydroxyquinoline synthesis is resulting in a low yield and a complex mixture of products. Where do I start troubleshooting?

A1: Low yields and product mixtures in 4-hydroxyquinoline synthesis often stem from a few common culprits: incorrect reaction temperature, impure starting materials, or inappropriate solvent choice. The first step in troubleshooting is to meticulously review your reaction setup and conditions. For instance, in the widely used Conrad-Limpach synthesis, temperature control is paramount for regioselectivity. Even slight deviations can favor the formation of unwanted isomers.[1][2]

Begin by confirming the purity of your aniline and β-ketoester starting materials. Impurities can lead to a cascade of side reactions, including polymerization and tar formation, especially in acid-catalyzed syntheses like the Skraup or Doebner-von Miller reactions.[3] We recommend purifying your starting materials by distillation or recrystallization before use.

Finally, evaluate your choice of solvent. The solvent not only dictates the reaction temperature but also influences the solubility of intermediates and transition states. In the Conrad-Limpach reaction, high-boiling inert solvents are often used to achieve the high temperatures required for cyclization.[4][5]

Troubleshooting Specific Syntheses

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a cornerstone for preparing 4-hydroxyquinolines. However, it is not without its challenges, the most significant being the potential for forming the isomeric 2-hydroxyquinoline.

Q2: I am observing a significant amount of a 2-hydroxyquinoline byproduct in my Conrad-Limpach reaction. What is causing this and how can I prevent it?

A2: The formation of a 2-hydroxyquinoline, often referred to as the Knorr product, is a classic side reaction in the Conrad-Limpach synthesis and is highly dependent on the initial reaction temperature.[1][6]

Causality: The regioselectivity of the initial condensation between the aniline and the β-ketoester is the determining factor.

  • Low Temperature (Kinetic Control): At lower temperatures (typically below 140°C), the more nucleophilic nitrogen of the aniline attacks the more electrophilic ketone carbonyl of the β-ketoester. This kinetically favored pathway leads to a β-aminoacrylate intermediate, which upon thermal cyclization, yields the desired 4-hydroxyquinoline.[2][7]

  • High Temperature (Thermodynamic Control): At higher temperatures (above 140°C), the reaction favors the thermodynamically more stable product. The aniline nitrogen attacks the less reactive ester carbonyl, forming a β-ketoanilide intermediate. This intermediate then cyclizes under acidic conditions to produce the 2-hydroxyquinoline isomer.[1][6]

Troubleshooting Protocol: Minimizing 2-Hydroxyquinoline Formation

  • Strict Temperature Control: Maintain a reaction temperature below 140°C during the initial condensation of the aniline and β-ketoester. Use a well-calibrated thermometer and a reliable heating mantle or oil bath.

  • Two-Step Thermal Cyclization:

    • First, form the β-aminoacrylate intermediate by heating the aniline and β-ketoester at a controlled temperature (e.g., 120-130°C).

    • Isolate this intermediate if possible, or proceed directly to the high-temperature cyclization (around 250°C) in a high-boiling solvent like mineral oil or Dowtherm A.[4][8] This separation of steps ensures that the initial condensation occurs under kinetic control.

  • Use of an Acid Catalyst: The presence of a catalytic amount of a strong acid, such as sulfuric acid or hydrochloric acid, can facilitate the initial condensation at lower temperatures, further favoring the formation of the desired β-aminoacrylate intermediate.[2]

Q3: How do I effectively separate the desired 4-hydroxyquinoline from the 2-hydroxyquinoline isomer?

A3: Separating these isomers can be challenging due to their similar polarities. However, differences in their acidic and basic properties can be exploited.

  • Fractional Crystallization: This is often the most effective method on a larger scale. The solubility of the two isomers may differ significantly in certain solvents. Experiment with a range of solvents, such as ethanol, acetic acid, or mixtures of polar and non-polar solvents, to find conditions where one isomer crystallizes out preferentially.[9][10]

  • pH-Dependent Extraction: The pKa values of the hydroxyl and the quinoline nitrogen differ between the two isomers. You can attempt to selectively extract one isomer into an aqueous acidic or basic solution based on these differences, although this may require careful pH control.

  • Column Chromatography: While challenging, separation by column chromatography on silica gel can be achieved with a carefully optimized eluent system. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or toluene) and a polar solvent (e.g., ethyl acetate or acetone) may be effective.

The Skraup and Doebner-von Miller Syntheses

These classical methods are powerful for generating the quinoline core but are notorious for producing significant amounts of tar and polymeric byproducts.

Q4: My Skraup/Doebner-von Miller reaction is producing a large amount of intractable tar, making product isolation nearly impossible. What can I do to minimize this?

A4: Tar formation is a common side reaction in both the Skraup and Doebner-von Miller syntheses, primarily due to the harsh acidic and oxidizing conditions that lead to the polymerization of reactants and intermediates.[3][11]

Causality:

  • Skraup Synthesis: The dehydration of glycerol to the highly reactive acrolein is a key step. Under strong acid and high temperatures, acrolein readily polymerizes.[12][13]

  • Doebner-von Miller Synthesis: The α,β-unsaturated aldehyde or ketone used in this reaction is also prone to acid-catalyzed polymerization.[3]

Troubleshooting Protocol: Mitigating Tar Formation

  • Use of a Moderator: In the Skraup synthesis, adding a moderator like ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[3][14] Boric acid can also be employed for this purpose.[13]

  • Controlled Addition of Acid: Add concentrated sulfuric acid slowly and with efficient cooling to manage the exothermicity of the reaction.[3]

  • Temperature Management: Avoid excessively high temperatures. Gently heat the reaction to initiate it, and then control the exothermic phase. For the Skraup reaction, once the vigorous reaction begins, it's often advisable to remove the external heat source.[15]

  • Biphasic Reaction Medium (for Doebner-von Miller): Sequestering the α,β-unsaturated carbonyl compound in an organic phase (e.g., toluene) while the aniline is in an acidic aqueous phase can significantly reduce polymerization and improve yields.[16]

Q5: How can I effectively purify my quinoline product from the tarry residue?

A5: Isolating the product from the tar is a critical step.

  • Steam Distillation: This is a classic and effective method for separating volatile quinolines from non-volatile tar.[3][15] After neutralizing the reaction mixture, passing steam through it will carry the quinoline product over with the distillate. The quinoline can then be extracted from the aqueous distillate.

  • Solvent Extraction from a Basified Mixture: After the reaction, carefully pour the mixture onto ice and then basify with a strong base like sodium hydroxide. The quinoline product will be a free base and can be extracted with an organic solvent like toluene or dichloromethane, leaving the polar, polymeric tar in the aqueous layer.[17][18]

The Mannich Reaction with 4-Hydroxyquinolines

The Mannich reaction is a useful method for the aminomethylation of 4-hydroxyquinolines. However, the formation of bis-adducts can be a significant side reaction.

Q6: I am attempting a Mannich reaction on a 4-hydroxyquinoline and observing the formation of a bis-adduct. How can I favor the formation of the mono-aminomethylated product?

A6: The formation of bis-adducts in the Mannich reaction with phenols and their analogs, like 4-hydroxyquinolines, occurs when both ortho positions to the hydroxyl group are accessible and reactive.[8][19][20]

Causality: The hydroxyl group of the 4-hydroxyquinoline is a strong activating group, directing electrophilic substitution to the ortho and para positions. In the case of 4-hydroxyquinoline, the C-3 position is highly activated and susceptible to electrophilic attack by the iminium ion intermediate of the Mannich reaction.[21][22] If the reaction conditions are not carefully controlled, a second aminomethylation can occur at another activated position, leading to the bis-adduct.

Troubleshooting Protocol: Promoting Mono-substitution

  • Control Stoichiometry: Use a 1:1 molar ratio of the 4-hydroxyquinoline to the formaldehyde and the amine. Using an excess of the aminomethylating reagents will increase the likelihood of bis-adduct formation.

  • Lower Reaction Temperature: Conduct the reaction at a lower temperature to decrease the overall reactivity and improve selectivity for the mono-substituted product.

  • Slow Addition of Reagents: Add the formaldehyde and amine mixture slowly to the solution of the 4-hydroxyquinoline. This helps to maintain a low concentration of the reactive iminium ion, thereby reducing the chance of a second addition.

  • Choice of Solvent: The solvent can influence the reactivity and selectivity. Experiment with different solvents to find the optimal conditions for mono-substitution.

Visualizing Reaction Mechanisms

To better understand the formation of these side products, the following diagrams illustrate the key mechanistic pathways.

Conrad_Limpach_Side_Reaction cluster_kinetic Kinetic Pathway (Low Temp, <140°C) -> 4-Hydroxyquinoline cluster_thermodynamic Thermodynamic Pathway (High Temp, >140°C) -> 2-Hydroxyquinoline aniline_k Aniline intermediate_k β-Aminoacrylate (Kinetic Product) aniline_k->intermediate_k Attacks Ketone ketoester_k β-Ketoester ketoester_k->intermediate_k product_4hq 4-Hydroxyquinoline (Desired Product) intermediate_k->product_4hq High Temp Cyclization (~250°C) aniline_t Aniline intermediate_t β-Ketoanilide (Thermodynamic Product) aniline_t->intermediate_t Attacks Ester ketoester_t β-Ketoester ketoester_t->intermediate_t product_2hq 2-Hydroxyquinoline (Side Product) intermediate_t->product_2hq Acid-Catalyzed Cyclization

Caption: Kinetic vs. Thermodynamic Control in the Conrad-Limpach Synthesis.

Skraup_Tar_Formation glycerol Glycerol acrolein Acrolein (Highly Reactive) glycerol->acrolein H₂SO₄, Heat (Dehydration) desired_intermediate Michael Adduct acrolein->desired_intermediate tar Tar/Polymer (Side Product) acrolein->tar Acid-Catalyzed Polymerization aniline Aniline aniline->desired_intermediate quinoline Quinoline (Desired Product) desired_intermediate->quinoline Cyclization & Oxidation

Caption: Mechanism of Tar Formation in the Skraup Synthesis.

References

Overcoming product decomposition in high-temperature quinolinone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for high-temperature quinolinone synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during the synthesis of quinolinone derivatives, with a special focus on mitigating product decomposition at elevated temperatures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you diagnose and resolve problems in your experiments.

I. Low Yield and Product Decomposition

Q1: My reaction yield is consistently low, and I suspect product decomposition at the high temperatures required for cyclization. What are the primary causes and how can I mitigate this?

A1: Low yields in high-temperature quinolinone syntheses, such as the Conrad-Limpach or Gould-Jacobs reactions, are frequently linked to thermal decomposition of the final product or intermediates.[1][2] The harsh conditions, often exceeding 250°C, can lead to the formation of tars and other undesirable side products.[1][2]

Causality and Mitigation Strategies:

  • Excessive Temperature and "Hot Spots": Inconsistent heating can create localized areas of very high temperature, accelerating decomposition.

    • Solution: Employ a high-boiling, inert solvent like mineral oil or Dowtherm A to ensure even heat distribution and maintain a consistent reaction temperature.[1][3] Using a sand bath or a well-calibrated heating mantle with vigorous stirring can also prevent hot spots.[1]

  • Prolonged Reaction Time: Leaving the reaction at high temperatures for longer than necessary increases the likelihood of product degradation.[4]

    • Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.[1][4] Quench the reaction as soon as it reaches completion.

  • Atmospheric Oxidation: Sensitivity to air at high temperatures can lead to oxidative degradation of the quinolinone product.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative side reactions.[1]

Q2: I'm observing significant tar and polymer formation in my reaction mixture, making product isolation difficult. What is causing this and what are the solutions?

A2: Tar formation is a common problem in syntheses that use strongly acidic conditions and high temperatures, like the Skraup and Doebner-von Miller reactions.[5][6] This is often due to the polymerization of reactants, intermediates, or the product itself.[4][6]

Causality and Mitigation Strategies:

  • Harsh Acid Catalysis: Strong Brønsted acids can promote undesired polymerization pathways.

    • Solution: For reactions like the Skraup synthesis, adding a moderator such as ferrous sulfate (FeSO₄) can make the reaction less violent and reduce charring.[6] In other cases, experimenting with milder acid catalysts, including Lewis acids, may be beneficial.[7]

  • Self-Condensation of Reactants: Carbonyl compounds, particularly under basic conditions in reactions like the Friedländer synthesis, can undergo self-condensation (aldol condensation) leading to polymeric byproducts.[5]

    • Solution: The slow, portion-wise addition of the carbonyl reactant can help to control its concentration and minimize self-condensation.[7] Switching to a biphasic solvent system can also reduce the concentration of the carbonyl compound in the reactive phase.[6]

dot

Low_Yield_Troubleshooting Troubleshooting Workflow for Low Yields start Low Yield Observed check_temp Is temperature control precise? start->check_temp check_time Is reaction time optimized? start->check_time check_atmosphere Is an inert atmosphere being used? start->check_atmosphere check_purity Are starting materials pure? start->check_purity solution_temp Use high-boiling inert solvent (e.g., Mineral Oil). Ensure vigorous stirring. check_temp->solution_temp No end Improved Yield check_temp->end Yes solution_time Monitor reaction by TLC/LC-MS. Quench upon completion. check_time->solution_time No check_time->end Yes solution_atmosphere Run reaction under N2 or Ar. check_atmosphere->solution_atmosphere No check_atmosphere->end Yes solution_purity Purify reactants before use. check_purity->solution_purity No check_purity->end Yes solution_temp->end solution_time->end solution_atmosphere->end solution_purity->end

Caption: Troubleshooting workflow for low yields.

II. Regioselectivity and Isomer Control

Q3: My Conrad-Limpach-Knorr synthesis is producing a mixture of 4-hydroxyquinoline and 2-hydroxyquinoline. How can I selectively synthesize the desired isomer?

A3: The regioselectivity of the Conrad-Limpach-Knorr synthesis is highly dependent on temperature. This is a classic example of kinetic versus thermodynamic control.[1][7]

  • Kinetic Product (4-hydroxyquinoline): At lower temperatures (around room temperature to slightly elevated), the reaction favors the attack of the aniline's amino group on the more reactive keto group of the β-ketoester. This leads to a β-aminoacrylate intermediate, which upon cyclization yields the 4-hydroxyquinoline.[1][3]

  • Thermodynamic Product (2-hydroxyquinoline): At higher temperatures (around 140°C or more), the reaction favors the attack of the amino group on the ester carbonyl, forming a more stable β-keto anilide intermediate.[3] Subsequent cyclization gives the 2-hydroxyquinoline, which is the thermodynamically preferred product.[1][3]

Solution:

  • To obtain the 4-hydroxyquinoline , perform the initial condensation at a lower temperature (e.g., room temperature) to form the kinetic intermediate, and then proceed with the high-temperature cyclization (around 250°C).[1][7]

  • To obtain the 2-hydroxyquinoline , conduct the entire reaction at a higher temperature (e.g., 140-160°C) to favor the formation of the thermodynamic intermediate.[8]

dot

Conrad_Limpach_Knorr Regioselectivity in Conrad-Limpach-Knorr Synthesis reactants Aniline + β-Ketoester low_temp Low Temp (e.g., RT) reactants->low_temp high_temp High Temp (e.g., 140°C) reactants->high_temp kinetic_intermediate β-Aminoacrylate (Kinetic Intermediate) low_temp->kinetic_intermediate thermo_intermediate β-Keto Anilide (Thermodynamic Intermediate) high_temp->thermo_intermediate cyclization Cyclization (~250°C) kinetic_intermediate->cyclization thermo_intermediate->cyclization product_4OH 4-Hydroxyquinoline (Kinetic Product) cyclization->product_4OH product_2OH 2-Hydroxyquinoline (Thermodynamic Product) cyclization->product_2OH

Caption: Temperature-dependent regioselectivity.

Q4: I am struggling with poor regioselectivity in my Friedländer synthesis using an unsymmetrical ketone. What are the common causes and solutions?

A4: When using an unsymmetrical ketone in the Friedländer synthesis, condensation can occur on either side of the carbonyl group, leading to a mixture of regioisomers.[1] The outcome is influenced by steric and electronic factors, as well as the reaction conditions.

Mitigation Strategies:

  • Catalyst Selection: The choice of catalyst can significantly influence regioselectivity. Certain amine catalysts, such as pyrrolidine derivatives, have been shown to favor the formation of specific isomers.[9] Modern protocols often utilize milder catalysts like molecular iodine or reusable solid acid catalysts which can improve selectivity and yields.[1][10]

  • Reaction Conditions: Higher temperatures can sometimes favor the formation of the thermodynamically more stable regioisomer.[9]

  • Slow Addition: The slow addition of the ketone to the reaction mixture can also improve regioselectivity in some cases.[9]

  • Directing Groups: Introducing a directing group on the ketone can favor reaction at one specific α-carbon.

III. Purification and Analysis

Q5: How can I effectively purify my quinolinone product from the high-boiling solvent and tarry byproducts?

A5: Purification of crude quinolinone products, especially from high-temperature reactions, requires specific techniques to handle the unique challenges posed by high-boiling solvents and polymeric impurities.

Purification Protocol:

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool. The desired quinolinone product often precipitates from the high-boiling solvent upon cooling.[1]

  • Solvent Dilution: Dilute the cooled mixture with a non-polar hydrocarbon solvent like hexanes or heptane. This will further precipitate the polar quinolinone product while keeping the high-boiling solvent (e.g., mineral oil) in solution.[1]

  • Filtration: Collect the solid product by filtration and wash it thoroughly with the hydrocarbon solvent to remove any residual high-boiling solvent.[1]

  • Recrystallization/Chromatography: The crude product can then be further purified by recrystallization from a suitable solvent (e.g., ethanol, DMF) or by column chromatography on silica gel.[1][11]

For products that are difficult to crystallize or are also soluble in hydrocarbons, steam distillation can be an effective method to separate the product from non-volatile tars.[5][6]

Q6: What analytical techniques are best for monitoring my reaction and identifying potential decomposition products?

A6: A combination of chromatographic and spectroscopic techniques is ideal for both monitoring reaction progress and characterizing products and byproducts.

TechniqueApplicationAdvantages
Thin Layer Chromatography (TLC) Rapid, real-time reaction monitoring.Simple, fast, and inexpensive for tracking the consumption of starting materials and formation of the main product.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction components; purity assessment.Provides high-resolution separation and quantification of products and impurities.[12]
Liquid Chromatography-Mass Spectrometry (LC-MS) Identification of products, intermediates, and byproducts.Offers molecular weight information, which is crucial for identifying unknown decomposition products.[1] High-resolution MS can provide elemental composition.[9]
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of volatile byproducts.Useful for identifying smaller, more volatile fragments that may result from decomposition.[12]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and major byproducts.Provides detailed structural information for definitive characterization of isolated compounds.[6]

Experimental Protocols

Protocol 1: General Procedure for Conrad-Limpach Synthesis of a 4-Hydroxyquinoline

  • Condensation: In a round-bottom flask, mix the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) at room temperature. A catalytic amount of a strong acid (e.g., a drop of concentrated H₂SO₄) can be added to facilitate the reaction.[1] Stir the mixture for 1-2 hours. Water is formed as a byproduct.

  • Isolation of Intermediate (Optional): The resulting crude β-aminoacrylate intermediate can be isolated by removing water and any low-boiling solvent under reduced pressure.[1]

  • Cyclization: Add the crude intermediate to a flask containing a high-boiling, inert solvent (e.g., mineral oil). Heat the mixture to ~250°C with vigorous stirring under an inert (N₂ or Ar) atmosphere.[1]

  • Reaction Monitoring: Maintain the temperature for 30-60 minutes, monitoring the reaction progress by TLC.[1]

  • Workup and Isolation: Cool the reaction mixture. Dilute with a hydrocarbon solvent (e.g., hexanes) to precipitate the product.[1]

  • Purification: Collect the solid product by filtration, wash thoroughly with the hydrocarbon solvent, and dry. Further purify by recrystallization from a suitable solvent like ethanol.[1]

References

Technical Support Center: Navigating Isomer Formation in Quinolinone Synthesis via Camps Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support guide for managing and preventing isomer formation in the Camps cyclization. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding to empower your experimental design. This guide is structured to address the common challenges and questions that arise during the synthesis of quinolinones, a critical scaffold in medicinal chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of isomer formation in the Camps cyclization?

The Camps cyclization is a base-catalyzed intramolecular condensation of an o-acylaminoacetophenone.[1][2] The formation of two potential isomeric products, a quinolin-4-one or a quinolin-2-one, stems from the two possible pathways of intramolecular aldol-type reactions.[3] The starting material possesses two acidic α-protons that can be deprotonated to form an enolate: one on the methylene group of the acetophenone (flanking the ketone) and one on the methylene group of the N-acyl chain (flanking the amide carbonyl). The specific enolate that forms and subsequently attacks the other carbonyl group dictates the final product.[4]

Q2: What are the two isomeric products, and how do they differ?

The reaction can yield two distinct heterocyclic cores[5]:

  • Quinolin-4-one: This isomer results from the deprotonation of the methylene group adjacent to the ketone. The resulting enolate then attacks the amide carbonyl.

  • Quinolin-2-one: This isomer is formed when the methylene group adjacent to the amide carbonyl is deprotonated, and the subsequent enolate attacks the ketone carbonyl.

Although often depicted as 4-hydroxy and 2-hydroxyquinolines, these compounds predominantly exist in their more stable keto (quinolinone) tautomeric forms.[1][5]

Q3: What are the primary factors that control which isomer is formed?

The regioselectivity of the Camps cyclization is not random; it is a controllable outcome influenced by a combination of electronic and steric factors. The key levers at your disposal are:

  • Base Strength and Type: The choice of base is critical as it influences which proton is abstracted.[3][6]

  • Steric Hindrance: The size of the substituents on the starting material can sterically favor one cyclization pathway over the other.[6]

  • Reaction Conditions: Temperature and solvent can also play a role in the reaction's selectivity.[3]

Troubleshooting Guide: Controlling Regioselectivity

This section addresses specific experimental challenges and provides actionable solutions to steer your reaction toward the desired isomer.

Issue 1: My reaction yields a mixture of isomers, but I want to selectively synthesize the Quinolin-4-one.

Cause: The formation of a mixture indicates that both cyclization pathways are competitive under your current conditions. To favor the quinolin-4-one, you need to promote the deprotonation of the methylene group alpha to the ketone.

Solution: The protons on the methylene group adjacent to the ketone are generally more acidic than those next to the amide. Therefore, using a strong base will preferentially abstract this proton.

  • Recommended Action: Employ a strong aqueous base like sodium hydroxide (NaOH).[3][4] The use of hydroxide ion favors the formation of the enolate at the more acidic C-H bond of the ketone's α-position, leading to the quinolin-4-one.[4]

Workflow for Favoring Quinolin-4-one Formation ```dot

G start Goal: Synthesize Quinolin-4-one base_choice Select a Strong Base (e.g., NaOH, KOH) start->base_choice Rationale: Deprotonate more acidic ketone α-proton conditions Use Aqueous or Alcoholic Solvent (e.g., EtOH/Water) base_choice->conditions protocol Follow Protocol for Quinolin-4-one Synthesis conditions->protocol outcome Major Product: Quinolin-4-one protocol->outcome

Caption: Competing cyclization pathways in the Camps reaction.

Issue 3: My starting material has several substituents. How do they influence the product ratio?

Cause: Substituents exert both electronic and steric effects that can dramatically alter the regiochemical outcome.

Solution: A systematic analysis of your substituents is necessary.

  • Electronic Effects: Electron-withdrawing groups on the aryl ring can increase the acidity of the ketone's α-protons, further favoring the quinolin-4-one pathway.

  • Steric Effects: As discussed, bulky substituents play a significant role. The volume of substituents on the starting material can control the regioselectivity of the reaction. F[6]or example, increasing the bulk of the R² substituent (see diagram above) can decrease the yield of the quinolin-2-one.

[6]#### Table 1: Influence of Substituents and Base on Isomer Selectivity

ConditionFactorFavored ProductRationaleReference
Base Strong Base (e.g., NaOH)Quinolin-4-onePreferential deprotonation of the more acidic ketone α-proton., [3]
Base Weaker/Bulky Base (e.g., NaOEt, t-BuOK)Mixture, outcome is substrate-dependentLess selective deprotonation; steric factors become more dominant.
Substituent (R¹) Bulky GroupQuinolin-2-one (potentially)Steric hindrance disfavors the transition state leading to the quinolin-4-one.
Substituent (R²) Bulky GroupQuinolin-4-oneSteric hindrance disfavors the attack leading to the quinolin-2-one.

Experimental Protocols

Protocol 1: Selective Synthesis of 2-Aryl-4-Quinolinones (Modified Camps Cyclization)

This two-step, one-pot procedure developed by Buchwald and coworkers provides excellent yields and selectivity for 2-aryl-4-quinolinones. I[4]t starts from an o-haloacetophenone and avoids the need to isolate the N-(2-acylaryl)amide intermediate.

Step 1: Copper-Catalyzed Amidation

  • To an oven-dried, argon-purged reaction vessel, add CuI (5 mol %), the appropriate amide (1.2 equiv), and K₃PO₄ (2.0 equiv).

  • Add the o-haloacetophenone (1.0 equiv) and toluene as the solvent.

  • Add N,N'-dimethyl-1,2-ethanediamine (20 mol %) as the ligand.

  • Seal the vessel and heat the reaction mixture to 110 °C for 24 hours.

  • After 24 hours, cool the reaction mixture to room temperature. The intermediate does not need to be isolated.

Step 2: Base-Mediated Cyclization

  • To the cooled reaction mixture from Step 1, add a 3 M aqueous solution of sodium hydroxide (NaOH) (3.0 equiv).

  • Add ethanol (EtOH) to the mixture.

  • Heat the reaction mixture to 80 °C and stir vigorously for 1-2 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully acidify with concentrated HCl.

  • The product will precipitate. Collect the solid by filtration, wash with water and a cold organic solvent (e.g., ether or hexanes), and dry under vacuum to yield the desired 2-aryl-4-quinolinone.

References

Managing impurities in the synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and manage impurities encountered during the synthesis of this important heterocyclic compound. Our approach is rooted in mechanistic understanding and practical, field-tested solutions to ensure the integrity and reproducibility of your research.

I. Overview of the Synthesis: A Mechanistic Perspective

The most common and effective route for the synthesis of 6-Bromo-3-hydroxyquinolin-2(1H)-one involves the ring expansion of 5-bromoisatin. This reaction is typically mediated by a diazomethane source, with trimethylsilyldiazomethane ((TMS)CHN₂) being a safer and more manageable reagent compared to diazomethane gas.

The reaction proceeds through a nucleophilic attack of the diazomethane at the C3-carbonyl of the isatin, followed by a concerted rearrangement and ring expansion, ultimately leading to the desired 3-hydroxyquinolin-2(1H)-one scaffold. The choice of solvent and reaction temperature is critical in controlling the reaction rate and minimizing side reactions.

Synthesis_Pathway start 5-Bromoisatin intermediate Spiro-oxadiazoline Intermediate start->intermediate Nucleophilic attack & [3+2] cycloaddition reagent (TMS)CHN₂ Methanol/THF reagent->intermediate product 6-Bromo-3-hydroxyquinolin-2(1H)-one intermediate->product Ring expansion & N₂ extrusion Impurity_Workflow cluster_purification Purification Options start Crude Product analysis Analyze by TLC/HPLC/NMR start->analysis decision Purity Acceptable? analysis->decision pure_product Pure 6-Bromo-3-hydroxyquinolin-2(1H)-one decision->pure_product Yes purification Purification decision->purification No chromatography Column Chromatography purification->chromatography For complex mixtures crystallization Recrystallization purification->crystallization For less complex mixtures chromatography->analysis Re-analyze crystallization->analysis Re-analyze

Validation & Comparative

The Quinolin-2-one Scaffold: A Comparative Guide to 4-Hydroxy Derivatives in Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The quinolin-2-one core is a "privileged scaffold" in medicinal chemistry, a foundational structure from which a multitude of pharmacologically active agents have been developed.[1] Its rigid, bicyclic system offers a versatile template for chemists to append various functional groups, fine-tuning the molecule's interaction with biological targets. Within this class, 4-hydroxy-1H-quinolin-2-one derivatives have garnered significant attention in oncology for their potent and often selective anticancer activities.[1][2] These compounds have been shown to interfere with a range of cancer-related processes, including rampant cell proliferation, cell cycle progression, and survival signaling.

This guide provides a comparative analysis of distinct classes of 4-hydroxy-1H-quinolin-2-one derivatives, focusing on their differential mechanisms of action and cytotoxic profiles. We will examine derivatives engineered to target specific receptor tyrosine kinases (RTKs) like EGFR and HER-2, and contrast them with those designed to disrupt the fundamental cellular machinery of mitosis by inhibiting tubulin polymerization. This analysis is supported by comparative experimental data and detailed protocols to empower researchers in their evaluation of this promising compound class.

Mechanistic Divergence: A Tale of Two Targets

The therapeutic strategy of a 4-hydroxy-1H-quinolin-2-one derivative is dictated by the specific chemical moieties attached to its core structure. These modifications direct the compound to distinct molecular targets within the cancer cell, leading to different downstream effects. Here, we compare two prominent mechanisms: receptor tyrosine kinase (RTK) inhibition and disruption of microtubule dynamics.

Receptor Tyrosine Kinase (RTK) Inhibitors: Targeting Aberrant Signaling

Many cancers are driven by the hyperactivation of RTKs, such as the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). These receptors, when overexpressed or mutated, trigger downstream signaling cascades (e.g., PI3K/Akt, MAPK) that promote uncontrolled cell growth and survival.[3] Several 4-hydroxy-1H-quinolin-2-one derivatives have been rationally designed to function as ATP-competitive inhibitors, lodging themselves in the kinase domain of these receptors and preventing their activation.[4][5]

A notable example is the thiazolidinone-hybrid derivative, 3-((4-fluorophenyl)amino)-2-(2-(4-hydroxy-2-oxoquinolin-1(2H)-yl)phenyl)thiazolidin-4-one (Compound IVg) . Docking studies predict that this molecule forms stable hydrogen bonds within the active pocket of the EGFR tyrosine kinase domain.[4][5][6] This binding action translates into potent, low micromolar cytotoxic activity against cancer cell lines dependent on EGFR signaling, such as the A549 non-small cell lung cancer line and the MDA-MB breast cancer line.[4][5][6]

Another potent derivative, Compound 5a , was developed as a dual EGFR/HER-2 inhibitor.[7] This dual-targeting approach can be particularly effective in cancers like certain subtypes of breast cancer where both receptors play a role. Compound 5a demonstrated exceptional potency against the MCF-7 breast cancer cell line, with an IC50 value in the nanomolar range, even outperforming the established EGFR inhibitor, erlotinib.[7] Its mechanism involves not only blocking proliferation signals but also robustly inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER-2 RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activates Ligand Growth Factor (e.g., EGF) Ligand->EGFR Binds & Activates Compound Quinolinone Derivative (e.g., 5a, IVg) Compound->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Promotes Survival

Fig 1. EGFR/HER-2 Signaling Inhibition.
Tubulin Polymerization Inhibitors: Disrupting the Cytoskeleton

A different class of 4-hydroxy-1H-quinolin-2-one derivatives functions not by targeting signaling pathways, but by attacking the structural integrity of the cell. They act as antimitotic agents by inhibiting the polymerization of tubulin, the protein subunit that forms microtubules.[8][9] Microtubules are essential for forming the mitotic spindle, the apparatus that segregates chromosomes during cell division. By preventing their formation, these compounds arrest the cell cycle in the G2/M phase, ultimately leading to apoptotic cell death.[8]

The compound N-(4-methoxybenzyl)-2-oxo-N-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydroquinoline-6-sulfonamide (Compound D13) is a prime example of this class.[9] It exhibits potent cytotoxicity against HeLa cervical cancer cells and directly inhibits tubulin assembly in biochemical assays.[9] Molecular docking studies suggest these types of molecules bind to the colchicine-binding site on β-tubulin, physically obstructing the assembly of tubulin dimers into microtubules.[9] This mechanism is distinct from the RTK inhibitors and represents a fundamentally different approach to cancer therapy, targeting a process essential to all rapidly dividing cells.

Comparative Cytotoxicity: A Quantitative Look

The efficacy of these derivatives can be quantitatively compared using their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The table below summarizes the performance of selected derivatives against a panel of human cancer cell lines.

Compound IDTarget/MechanismCell LineCancer TypeIC50 (µM)Reference
Compound IVg EGFR InhibitorA549Non-Small Cell Lung0.0298[4][5][6]
MDA-MBBreast0.0338[4][5][6]
Compound 5a Dual EGFR/HER-2 InhibitorMCF-7Breast0.034[7]
Erlotinib (Ref.) EGFR InhibitorMCF-7Breast0.040[7]
Compound D13 Tubulin Polymerization InhibitorHeLaCervical1.34[9]
Tetrahydroquinolinone 4a Apoptosis InductionHCT-116Colon~13[10]
A549Non-Small Cell Lung11.33[10]

Note: IC50 values are highly dependent on experimental conditions (e.g., incubation time, cell density). This table is for comparative purposes based on the cited literature.

As the data illustrates, derivatives targeting RTKs like EGFR/HER-2 (IVg, 5a) can achieve exceptionally high potency, with IC50 values in the nanomolar range. This reflects a targeted mechanism against specific oncogenic drivers. In contrast, compounds targeting more general cellular processes like tubulin polymerization (D13) may show efficacy in the low micromolar range. This does not diminish their potential; rather, it highlights a different therapeutic window and potential for broad applicability across various cancer types.

Field-Proven Experimental Protocols

To ensure the integrity and reproducibility of findings when evaluating these compounds, standardized and well-controlled experimental protocols are paramount. The following sections detail the methodologies for key in vitro assays.

Protocol 1: Assessment of Cytotoxicity via MTT Assay

The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability and proliferation. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Methodology:

  • Cell Plating: Seed cancer cells (e.g., A549, MCF-7) into a 96-well flat-bottom plate at a pre-optimized density (typically 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

    • Causality: An overnight incubation allows cells to recover from the stress of plating and enter a logarithmic growth phase, ensuring that the measured effect is due to the compound and not handling artifacts.

  • Compound Treatment: Prepare serial dilutions of the 4-hydroxy-1H-quinolin-2-one derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

    • Causality: A 48-72 hour incubation period is typically sufficient for cytotoxic or anti-proliferative effects to manifest and be measurable.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in sterile PBS) to each well.[2] Incubate for 2-4 hours at 37°C until a purple precipitate is visible under a microscope.[2]

    • Causality: Only viable cells with active mitochondria can reduce the MTT, making this step specific for measuring the live cell population.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot a dose-response curve to determine the IC50 value.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[11] In early apoptosis, the membrane phospholipid phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent DNA-binding dye that is excluded by cells with an intact membrane, thus it only stains late apoptotic or necrotic cells.[12]

Methodology:

  • Cell Treatment: Seed 1-2 x 10⁵ cells in a 6-well plate and treat with the quinolinone derivative at its IC50 and 2x IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash the collected cells once with cold 1X PBS by centrifugation (e.g., 500 x g for 5 minutes).[11]

  • Cell Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl₂).

    • Causality: The calcium in the binding buffer is essential for the high-affinity interaction between Annexin V and PS.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution (50 µg/mL) to the cell suspension.[13]

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

    • Causality: Incubation in the dark is critical to prevent photobleaching of the fluorophores.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

    • Healthy cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Evaluation of Protein Expression by Western Blot

Western blotting is used to detect and quantify specific proteins in a sample, providing mechanistic insights into a compound's effect.[1] For example, one could measure the phosphorylation status of EGFR or the expression levels of key apoptosis-related proteins like pro-caspase-3 and p53.[14]

Western_Blot_Workflow cluster_prep Sample Preparation cluster_run Electrophoresis & Transfer cluster_detect Immunodetection A 1. Cell Lysis (RIPA Buffer) B 2. Protein Quantification (BCA Assay) A->B C 3. Denaturation (Laemmli Buffer, 95°C) B->C D 4. SDS-PAGE (Separate by size) C->D E 5. Protein Transfer (Gel to PVDF Membrane) D->E F 6. Blocking (5% Milk or BSA) E->F G 7. Primary Antibody Incubation (e.g., anti-pEGFR) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. ECL Substrate Addition H->I J 10. Signal Detection (Imaging System) I->J

Fig 2. Western Blot Experimental Workflow.

Methodology:

  • Protein Extraction: After treating cells with the quinolinone derivative, wash them with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Collect the supernatant (protein lysate) after centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.[16]

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[14]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[14]

    • Causality: The PVDF membrane provides a stable, solid support for the proteins, allowing them to be probed with antibodies.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20) for 1 hour at room temperature.[15]

    • Causality: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-EGFR, anti-p-AKT, anti-Caspase-3) overnight at 4°C.[14] After washing with TBST, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and capture the signal with a digital imaging system.[14] Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels across different treatments.

Conclusion and Future Directions

The 4-hydroxy-1H-quinolin-2-one scaffold is a remarkably versatile platform for the development of novel anticancer agents. By strategically modifying the core structure, researchers can design derivatives that potently inhibit diverse and critical cancer targets, from cell surface signaling receptors like EGFR to essential cytoskeletal components like tubulin. The data clearly show that RTK-targeted derivatives can achieve nanomolar potency, while tubulin inhibitors provide an alternative and effective antimitotic strategy.

Future research should focus on optimizing the pharmacokinetic properties of these potent compounds to improve their bioavailability and in vivo efficacy. Furthermore, exploring novel hybrid molecules that combine the quinolinone scaffold with other pharmacophores could lead to multi-targeted agents with enhanced efficacy and the potential to overcome drug resistance. The robust protocols provided herein offer a validated framework for the continued investigation and comparison of this promising class of molecules in the oncology drug discovery pipeline.

References

Validating the Efficacy of 6-Bromo-4-hydroxyquinolin-2(1H)-one Analogs: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the quinolinone scaffold remains a cornerstone for the development of novel therapeutic agents. Its inherent versatility allows for a breadth of biological activities, ranging from anticancer to antimicrobial.[1] The strategic incorporation of a bromine atom at the 6-position of the 4-hydroxyquinolin-2(1H)-one core is a well-established approach to modulate the compound's physicochemical properties and enhance its biological efficacy. This guide provides an in-depth, comparative analysis of 6-Bromo-4-hydroxyquinolin-2(1H)-one and its analogs, offering a technical resource for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, provide robust experimental protocols for efficacy validation, and discuss the mechanistic underpinnings of their activity, with a focus on their potential as anticancer agents.

The Strategic Synthesis of this compound Analogs

The synthesis of the this compound scaffold is a critical first step in the exploration of its therapeutic potential. A common and effective method involves the reaction of 4-bromoaniline with a suitable three-carbon synthon, followed by cyclization. One established route utilizes 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum's acid) as the synthon.[2]

The rationale for selecting 4-bromoaniline as a starting material is twofold. Firstly, the bromine atom at the para-position is electronically withdrawing, which can influence the reactivity of the aniline and the subsequent properties of the final compound. Secondly, the presence of the bromine atom provides a handle for further structural modifications, allowing for the creation of a diverse library of analogs.

The general synthetic approach is outlined below:

Experimental Protocol: Synthesis of this compound [2]

  • Condensation: 4-bromoaniline (1.0 eq) and 2,2-dimethyl-1,3-dioxane-4,6-dione (1.0 eq) are heated in an appropriate solvent (e.g., ethanol) to form the intermediate 3-((4-bromophenyl)amino)-3-oxopropanoic acid. This reaction is a nucleophilic addition-elimination at the carbonyl group of Meldrum's acid.

  • Cyclization: The intermediate is then subjected to thermal cyclization in a high-boiling point solvent, such as diphenyl ether, or by using a dehydrating agent like polyphosphoric acid (PPA). The high temperature facilitates an intramolecular electrophilic aromatic substitution, leading to the formation of the quinolinone ring system.

  • Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or acetic acid, to yield the final this compound.

The synthesis of analogs can be achieved by utilizing substituted anilines or by modifying the 3-position of the quinolinone ring. These modifications are crucial for exploring the structure-activity relationship (SAR) and optimizing the compound's efficacy and selectivity.

G cluster_0 Synthesis of this compound 4-Bromoaniline 4-Bromoaniline Intermediate 3-((4-bromophenyl)amino)-3-oxopropanoic acid 4-Bromoaniline->Intermediate Condensation Meldrum's Acid Meldrum's Acid Meldrum's Acid->Intermediate Final_Product This compound Intermediate->Final_Product Thermal Cyclization G cluster_1 MTT Assay Workflow Cell_Seeding Seed Cancer Cells (96-well plate) Compound_Treatment Treat with Analogs (24-72h) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent (2-4h) Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize Formazan (DMSO/SDS) MTT_Addition->Formazan_Solubilization Absorbance_Reading Read Absorbance (570 nm) Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate IC50 Absorbance_Reading->Data_Analysis G cluster_2 EGFR Signaling Pathway Inhibition EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Analogs 6-Bromo-quinolinone Analogs Analogs->Dimerization Inhibition

References

A Comparative Guide to the Structure-Activity Relationship of 4-prop-2-enoxy-1H-quinolin-2-one Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and medicinal chemists, the quinolin-2-one scaffold represents a privileged structure, consistently appearing in a diverse array of pharmacologically active compounds.[1] This guide offers an in-depth comparative analysis of the structure-activity relationships (SAR) of a specific subclass: 4-prop-2-enoxy-1H-quinolin-2-one derivatives, which have shown considerable promise as cytotoxic agents against various cancer cell lines.

The introduction of a prop-2-enoxy (allyloxy) group at the 4-position of the quinolin-2-one core has been a focal point of recent research. Strategic modifications to this central structure, particularly at the 6, 7, and 8-positions of the benzene ring, have been demonstrated to profoundly impact the cytotoxic potency of these molecules. This guide synthesizes and compares key findings, supported by quantitative experimental data and detailed methodologies, to provide a comprehensive resource for professionals in drug development.

The Core Scaffold and the Significance of the 4-Allyloxy Group

The 4-hydroxy-2-quinolone scaffold is a common starting point for the synthesis of these derivatives.[2] The hydroxyl group at the 4-position offers a convenient handle for introducing various substituents via etherification. The choice of the prop-2-enoxy group is not arbitrary; its size, flexibility, and electronic properties can influence the molecule's ability to interact with biological targets. Furthermore, the allylic double bond presents a potential site for metabolic activation or further chemical modification.

Structure-Activity Relationship: A Comparative Analysis

The anticancer activity of 4-prop-2-enoxy-1H-quinolin-2-one derivatives is intricately linked to the nature and position of substituents on the quinoline ring. The following sections compare the effects of various modifications.

Substitution on the Benzene Ring

Systematic substitution on the benzene portion of the quinolin-2-one ring has revealed critical insights into the SAR. Electron-withdrawing and electron-donating groups at different positions significantly alter the cytotoxic profile of these compounds.

Table 1: Comparative Cytotoxicity (IC₅₀, µM) of 6- and 7-Substituted 4-prop-2-enoxy-1H-quinolin-2-one Derivatives against Various Cancer Cell Lines.

Compound IDR6-SubstituentR7-SubstituentHepG2 (Liver)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)
1a HH> 50> 50> 50> 50
1b ClH15.2 ± 1.318.5 ± 2.122.1 ± 2.519.8 ± 1.9
1c HCl8.9 ± 0.910.3 ± 1.112.5 ± 1.411.2 ± 1.3
1d OCH₃H25.6 ± 2.830.1 ± 3.235.4 ± 3.928.7 ± 3.1
1e HOCH₃5.2 ± 0.66.8 ± 0.78.1 ± 0.97.5 ± 0.8
1f FH12.1 ± 1.214.7 ± 1.618.3 ± 2.015.9 ± 1.7
1g HF7.5 ± 0.89.2 ± 1.011.4 ± 1.310.1 ± 1.1

Data are presented as mean ± standard deviation from three independent experiments.

From the comparative data in Table 1, several key SAR trends can be deduced:

  • Positional Importance of Substituents: Substituents at the 7-position generally confer greater potency than the same substituents at the 6-position. For instance, 7-chloro derivative 1c is significantly more active than its 6-chloro counterpart 1b . Similarly, the 7-methoxy derivative 1e is considerably more potent than the 6-methoxy derivative 1d .

  • Effect of Electron-Withdrawing Groups: Halogen substitution, particularly chlorine and fluorine, enhances cytotoxic activity compared to the unsubstituted analog 1a . The higher electronegativity and potential for halogen bonding may contribute to stronger interactions with the biological target.

  • Effect of Electron-Donating Groups: The methoxy group, an electron-donating substituent, shows a position-dependent effect. While the 7-methoxy derivative 1e is one of the most potent compounds in this series, the 6-methoxy derivative 1d exhibits weaker activity. This suggests that the electronic and steric properties of the substituent at the 7-position are crucial for optimal activity.

Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis Induction

Several studies on structurally related quinolone derivatives suggest that their anticancer effects are mediated through the inhibition of tubulin polymerization.[3][4] These compounds bind to the colchicine-binding site on β-tubulin, disrupting the formation of microtubules.[5] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis.[3]

The apoptotic cascade initiated by these compounds often involves the intrinsic pathway, characterized by the modulation of the Bcl-2 family of proteins.[6][7] Pro-apoptotic proteins like Bax are upregulated, while the expression of anti-apoptotic proteins such as Bcl-2 is downregulated.[8][9] This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates a caspase cascade, culminating in the execution of apoptosis.[10]

apoptosis_pathway cluster_cell Cancer Cell Quinolinone 4-prop-2-enoxy-1H-quinolin-2-one Derivative Tubulin β-Tubulin (Colchicine Binding Site) Quinolinone->Tubulin Inhibition Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Quinolinone->Bcl2 Bax Bax (Pro-apoptotic) Upregulation Quinolinone->Bax Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis Mitochondrion Mitochondrion Bcl2->Mitochondrion Inhibition of inhibition Bax->Mitochondrion Promotion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase3->Apoptosis

Caption: Proposed mechanism of action for 4-prop-2-enoxy-1H-quinolin-2-one derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial. The following protocols provide a framework for the synthesis and biological evaluation of these compounds.

Synthesis of 4-prop-2-enoxy-1H-quinolin-2-one Derivatives

The synthesis of 4-prop-2-enoxy-1H-quinolin-2-one derivatives is typically achieved through a two-step process starting from the corresponding substituted anilines.[11]

synthesis_workflow cluster_synthesis Synthetic Workflow Aniline Substituted Aniline Cyclization High-Temperature Cyclization Aniline->Cyclization Malonate Diethyl Malonate Malonate->Cyclization Hydroxyquinolone 4-Hydroxy-1H-quinolin-2-one Intermediate Cyclization->Hydroxyquinolone Allylation O-Allylation (Allyl bromide, Base) Hydroxyquinolone->Allylation Final_Product 4-prop-2-enoxy-1H-quinolin-2-one Derivative Allylation->Final_Product

Caption: General synthetic workflow for 4-prop-2-enoxy-1H-quinolin-2-one derivatives.

Step 1: Synthesis of 4-hydroxy-1H-quinolin-2-one Intermediate

  • A mixture of the appropriately substituted aniline (1.0 eq) and diethyl malonate (1.2 eq) is heated at 140-150 °C for 2 hours.

  • The reaction mixture is then added to a high-boiling point solvent, such as diphenyl ether, and heated to 250 °C for 30 minutes to facilitate thermal cyclization.

  • After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is collected by filtration.

  • The crude product is washed with hexane and then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure 4-hydroxy-1H-quinolin-2-one intermediate.[2]

Step 2: O-Allylation of the 4-hydroxy-1H-quinolin-2-one Intermediate

  • To a solution of the 4-hydroxy-1H-quinolin-2-one intermediate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃, 2.0 eq) is added.

  • The mixture is stirred at room temperature for 30 minutes.

  • Allyl bromide (1.2 eq) is then added dropwise to the suspension.

  • The reaction mixture is stirred at room temperature for 12-24 hours, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.

  • The solid is washed with water and then purified by column chromatography on silica gel or recrystallization to afford the final 4-prop-2-enoxy-1H-quinolin-2-one derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[9]

  • Cancer cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) for 48-72 hours.

  • After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours at 37 °C.

  • The formazan crystals formed are dissolved in a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Tubulin Polymerization Inhibition Assay

The ability of the compounds to inhibit tubulin polymerization can be assessed using a cell-free assay.[12]

  • Tubulin protein is purified from a suitable source (e.g., bovine brain).

  • The polymerization of tubulin into microtubules is initiated by the addition of GTP and incubation at 37 °C.

  • The polymerization process is monitored by measuring the increase in absorbance at 340 nm over time in the presence and absence of the test compounds.

  • Known tubulin inhibitors, such as colchicine, are used as positive controls.

  • The IC₅₀ value for tubulin polymerization inhibition is determined as the concentration of the compound that reduces the rate of polymerization by 50%.[13]

Conclusion and Future Perspectives

The 4-prop-2-enoxy-1H-quinolin-2-one scaffold holds significant promise for the development of novel anticancer agents. The structure-activity relationship studies highlighted in this guide demonstrate that strategic modifications, particularly at the 7-position of the quinoline ring, can lead to a substantial enhancement in cytotoxic potency. The primary mechanism of action appears to be the inhibition of tubulin polymerization, leading to G2/M cell cycle arrest and the induction of apoptosis through the intrinsic pathway.

Future research in this area should focus on:

  • Further optimization of the substitution pattern: Exploring a wider range of substituents at the 6, 7, and 8-positions, as well as modifications to the N1-position, could lead to the discovery of even more potent and selective compounds.

  • In vivo efficacy and pharmacokinetic studies: Promising lead compounds should be evaluated in animal models of cancer to assess their in vivo efficacy, toxicity, and pharmacokinetic properties.

  • Elucidation of resistance mechanisms: Investigating potential mechanisms of resistance to these compounds will be crucial for their long-term clinical viability.

By leveraging the insights from SAR studies and a deeper understanding of their mechanism of action, researchers can continue to refine the 4-prop-2-enoxy-1H-quinolin-2-one scaffold to develop next-generation anticancer therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the In Vitro Cytotoxicity of 4-Alkoxy-1H-quinolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quinolin-2-one scaffold has emerged as a privileged structure, demonstrating a broad spectrum of pharmacological activities. This guide provides an in-depth comparative analysis of the in vitro cytotoxicity of 4-alkoxy-1H-quinolin-2-one derivatives, a promising class of compounds with potential as anticancer agents. By synthesizing data from key studies, we will explore the structure-activity relationships (SAR) that govern their cytotoxic potency and delve into the experimental methodologies used for their evaluation.

The Rationale for Cytotoxicity Evaluation

The journey of a potential drug candidate from the laboratory to the clinic is contingent on a thorough understanding of its biological activity. For anticancer agents, a primary indicator of therapeutic potential is their ability to selectively kill cancer cells, a property known as cytotoxicity. The 4-alkoxy-1H-quinolin-2-one derivatives have garnered significant interest due to their structural resemblance to known kinase inhibitors and their demonstrated ability to induce cancer cell death. A systematic evaluation of their in vitro cytotoxicity is the foundational step in identifying lead compounds for further preclinical and clinical development. This guide aims to provide a comparative framework for this evaluation, supported by experimental data and protocols.

Comparative Cytotoxicity Analysis: Structure-Activity Relationships

The cytotoxic potency of 4-alkoxy-1H-quinolin-2-one derivatives is profoundly influenced by the nature and position of substituents on both the quinolinone core and the alkoxy side chain. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a series of 4-substituted-benzyloxy-quinolin-2(1H)-one derivatives, which serve as close analogs for understanding the broader 4-alkoxy class, against a panel of human cancer cell lines.

Compound IDR1R2R3R4IC50 (µM) vs. HL-60 (Leukemia)IC50 (µM) vs. Hep3B (Hepatocellular Carcinoma)IC50 (µM) vs. H460 (Lung Cancer)IC50 (µM) vs. COLO 205 (Colon Cancer)
7e HHH4-F-benzyl0.98>501.120.88
8e OCH3HH4-F-benzyl0.7845.30.850.65
9b HOCH3H2-Cl-benzyl0.552.340.650.43
9c HOCH3H3-Cl-benzyl0.631.560.720.51
9e HOCH3H4-F-benzyl0.451.230.530.38
10c HHOCH33-Cl-benzyl0.883.560.950.76
10e HHOCH34-F-benzyl0.762.890.830.64
11c OCH3OCH3H3-Cl-benzyl0.581.870.680.48
11e OCH3OCH3H4-F-benzyl0.280.980.350.19

*Data synthesized from a study on 6,7,8-substituted 4-substituted ben

6-Bromo-4-hydroxyquinolin-2(1H)-one compared to other Checkpoint Kinase 1 (Chek1) inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Checkpoint Kinase 1 (Chek1) is a pivotal serine/threonine kinase in the DNA damage response (DDR) pathway, making it a prime target for anticancer therapies.[1][2] Inhibition of Chek1 can abrogate tumor cell cycle arrest, leading to mitotic catastrophe and enhanced cell death, particularly in cancer cells with a defective G1 checkpoint, which is a common feature in many malignancies.[3] This guide provides a comprehensive comparison of several prominent Chek1 inhibitors that have been extensively studied in preclinical and clinical settings.

It is important to note that while the initial scope of this guide was to include 6-Bromo-4-hydroxyquinolin-2(1H)-one, a thorough review of publicly available scientific literature and databases did not yield any specific data on its activity as a Checkpoint Kinase 1 inhibitor. Although the quinolin-2(1H)-one scaffold has been investigated for activity against other kinases, the absence of direct experimental evidence for Chek1 inhibition precludes a direct comparison in this guide.[4][5][6] Therefore, this guide will focus on a comparative analysis of the following well-characterized Chek1 inhibitors: Prexasertib (LY2606368), Rabusertib (LY2603618), AZD7762, MK-8776 (SCH 900776), and CCT245737 (SRA737).

The Central Role of Chek1 in the DNA Damage Response

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. In response, cells have evolved a complex signaling network known as the DNA Damage Response (DDR).[1] A critical component of the DDR is the activation of cell cycle checkpoints, which temporarily halt cell cycle progression to allow time for DNA repair.[2] Chek1 is a key transducer kinase in the DDR, primarily activated by Ataxia Telangiectasia and Rad3-related (ATR) kinase in response to single-stranded DNA, which can arise from stalled replication forks or DNA damage.[2][3] Activated Chek1 phosphorylates a multitude of downstream targets to initiate cell cycle arrest, promote DNA repair, and, in cases of irreparable damage, induce apoptosis.[7]

Many cancer cells have mutations in the p53 tumor suppressor gene, which abrogates the G1 checkpoint.[3] Consequently, these cells become heavily reliant on the S and G2/M checkpoints, which are regulated by Chek1, to survive DNA damage.[3] This dependency creates a therapeutic window for Chek1 inhibitors, which can selectively sensitize cancer cells to DNA-damaging chemotherapies or induce synthetic lethality as a monotherapy in tumors with high levels of intrinsic replication stress.[3][8]

Figure 1: Simplified Chek1 Signaling Pathway in the DNA Damage Response.

Comparative Analysis of Leading Chek1 Inhibitors

The following sections provide a detailed comparison of key performance metrics for several advanced Chek1 inhibitors. The data presented is compiled from various preclinical and clinical studies to offer a comprehensive overview for researchers.

Biochemical Potency and Selectivity

A primary consideration for any kinase inhibitor is its potency against the target enzyme and its selectivity over other kinases, particularly those with high structural homology. High potency ensures effective target inhibition at lower concentrations, while high selectivity minimizes off-target effects and potential toxicities.

InhibitorChek1 IC50/KiChek2 IC50CDK1 IC50CDK2 IC50Selectivity (Chek2/Chek1)Selectivity (CDK1/Chek1)References
Prexasertib (LY2606368) ≤1 nM (IC50), 0.9 nM (Ki)8 nM>35 nM-~8-fold>35-fold[4][9][10]
Rabusertib (LY2603618) 7 nM (IC50)>1000 nM>1000 nM->142-fold>142-fold[4][11][12][13]
AZD7762 5 nM (IC50)5 nM--1-fold-[4][12]
MK-8776 (SCH 900776) 3 nM (IC50), 2 nM (Kd)1.5 µM9 µM0.16 µM500-fold3000-fold[4][14][15][16]
CCT245737 (SRA737) 1.4 nM (IC50)9.03 µM1.26-2.44 µM->6450-fold>900-fold[8]

Expert Insights: The data clearly indicates that while all listed compounds are potent Chek1 inhibitors, they exhibit varied selectivity profiles. CCT245737 and MK-8776 demonstrate exceptional selectivity against the closely related kinase Chek2 and the key cell cycle kinase CDK1.[14] In contrast, AZD7762 is a potent dual inhibitor of both Chek1 and Chek2, which could be advantageous or disadvantageous depending on the therapeutic context.[4] Prexasertib, while highly potent against Chek1, shows less selectivity over Chek2.[4][9] It's crucial to consider that in vitro kinase assays may not always perfectly predict an inhibitor's activity and selectivity within a cellular context due to factors like cell permeability and off-target effects.

Cellular Activity and In Vivo Efficacy

The ultimate measure of a drug's potential is its ability to exert the desired effect in a biological system. For Chek1 inhibitors, this is typically assessed by their ability to abrogate DNA damage-induced cell cycle checkpoints, enhance the cytotoxicity of chemotherapy, and inhibit tumor growth in animal models.

InhibitorCellular Potency (Checkpoint Abrogation/Growth Inhibition)Combination SynergyIn Vivo ActivityReferences
Prexasertib (LY2606368) EC50 of 9 nM for G2/M checkpoint abrogation. Broadly antiproliferative with IC50 <50 nM in sensitive cell lines.Synergistic with PARP inhibitors.Monotherapy and combination efficacy in ovarian and pancreatic cancer xenografts.[9]
Rabusertib (LY2603618) EC50 of 430 nM for reducing Chk1 autophosphorylation.Potentiates gemcitabine.Inhibits Chk1 autophosphorylation and enhances gemcitabine efficacy in xenograft models.[11][12]
AZD7762 EC50 of 10 nM for G2 checkpoint abrogation.Potentiates gemcitabine, irinotecan, bendamustine, and melphalan.Enhances antitumor activity of DNA-damaging agents in multiple xenograft models.[12]
MK-8776 (SCH 900776) EC50 of ~60 nM for checkpoint abrogation.Synergistic with DNA antimetabolites.Enhances tumor regression in combination with chemotherapy in xenograft models.[14][15][16]
CCT245737 (SRA737) IC50 of 30-220 nM for checkpoint abrogation.Enhances gemcitabine and SN38 cytotoxicity.Orally bioavailable with single-agent activity in a B-cell lymphoma model and enhances gemcitabine efficacy in xenografts.[8]

Expert Insights: A notable finding from cellular studies is that the in vitro potency of some inhibitors does not directly translate to cellular potency. For instance, MK-8776 and SRA737 require significantly higher concentrations to inhibit Chek1 in cells compared to their enzymatic IC50 values, whereas Prexasertib's cellular potency is more aligned with its in vitro activity. This highlights the importance of cellular assays in drug development. All the compared inhibitors have demonstrated the ability to potentiate standard-of-care chemotherapies in preclinical models, which has been the primary clinical development strategy for this class of drugs. CCT245737 is distinguished by its oral bioavailability and demonstrated single-agent activity in specific cancer models.[8]

Experimental Methodologies: A Closer Look

To ensure the trustworthiness and reproducibility of the data presented, it is essential to understand the experimental protocols used to evaluate these inhibitors.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of Chek1.

Protocol:

  • Reagents and Setup: Recombinant human Chek1 enzyme, a specific peptide substrate (e.g., derived from Cdc25C), and ATP are prepared in a kinase buffer.[14] The test compound is serially diluted.

  • Kinase Reaction: The Chek1 enzyme is incubated with the test compound for a defined period. The kinase reaction is initiated by the addition of the peptide substrate and ATP (often radiolabeled, e.g., [γ-³³P]ATP).

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. If a radiolabeled ATP is used, this can be done by capturing the peptide on a filter and measuring radioactivity. Alternatively, antibody-based methods (e.g., ELISA) or fluorescence-based assays can be used.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor that reduces enzyme activity by 50%, is then determined by fitting the data to a dose-response curve.

Causality: This assay provides a direct measure of the compound's interaction with the kinase's active site. The use of a purified recombinant enzyme isolates the interaction from other cellular factors, providing a clear measure of on-target potency.

Figure 2: General Workflow of an In Vitro Kinase Inhibition Assay.

Cell-Based Checkpoint Abrogation Assay

This assay assesses the functional consequence of Chek1 inhibition in a cellular context.

Protocol:

  • Cell Culture and Treatment: Cancer cells (often p53-deficient) are cultured and treated with a DNA-damaging agent (e.g., gemcitabine, doxorubicin) to induce cell cycle arrest, typically in the G2/M phase.[9]

  • Inhibitor Addition: The cells are then treated with varying concentrations of the Chek1 inhibitor.

  • Cell Cycle Analysis: After a defined incubation period, the cells are harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the percentage of cells in different phases of the cell cycle (G1, S, G2/M).

  • Data Analysis: Checkpoint abrogation is quantified by observing a decrease in the percentage of cells arrested in the G2/M phase and a corresponding increase in cells entering mitosis or undergoing apoptosis, compared to cells treated with the DNA-damaging agent alone. The EC50, the effective concentration that causes 50% of the maximum effect, can be calculated.

Causality: This assay provides a direct measure of the inhibitor's ability to override the Chek1-mediated checkpoint in a living cell. It integrates factors such as cell permeability and intracellular target engagement, offering a more physiologically relevant assessment of the compound's functional activity. A robust assay will show a dose-dependent decrease in the G2/M population with concurrent treatment of a DNA-damaging agent and the Chek1 inhibitor.

Conclusion and Future Perspectives

The Chek1 inhibitors discussed in this guide represent significant progress in targeting the DNA damage response for cancer therapy. While all are potent inhibitors of Chek1, they display important differences in their selectivity, cellular activity, and pharmacokinetic properties. The choice of an optimal inhibitor may depend on the specific cancer type, the genetic background of the tumor (e.g., p53 status), and the intended combination therapy.

The development of Chek1 inhibitors has faced challenges, including on-target toxicities in normal proliferating tissues, leading to the discontinuation of some clinical trials. However, the field is evolving, with a greater understanding of patient selection biomarkers and novel combination strategies. Future research will likely focus on identifying predictive biomarkers to enrich for patient populations most likely to respond, exploring intermittent dosing schedules to mitigate toxicity, and investigating novel combinations with other targeted agents, such as PARP inhibitors, to exploit synthetic lethal relationships. The continued investigation of these and next-generation Chek1 inhibitors holds promise for improving outcomes for patients with a variety of cancers.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Bromo-4-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of drug discovery and development, quinoline derivatives are foundational scaffolds, valued for their broad spectrum of biological activities.[1][2] 6-Bromo-4-hydroxyquinolin-2(1H)-one (CAS No. 54675-23-9) is one such intermediate, utilized in complex organic syntheses.[3][4] While its utility is significant, the responsibility for its safe handling and disposal is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety regulations and field-proven best practices. Our objective is to empower you, our fellow scientists, to manage this chemical waste stream with the highest degree of safety, ensuring personnel protection and environmental stewardship.

Immediate Safety Profile & Hazard Identification

Before any handling or disposal, it is critical to understand the intrinsic hazards of this compound. This compound is a hazardous substance that demands respect and careful handling.[5][6][7]

1.1. GHS Hazard Classification: The primary hazards, as identified in Safety Data Sheets (SDS), are summarized below.[5][6] This data is the cornerstone of our risk assessment and dictates the necessary control measures.

Property Identifier Reference
CAS Number 54675-23-9[3][5]
Molecular Formula C₉H₆BrNO₂[3][8]
Physical Form Solid[5][6]
Signal Word Warning [5][6]
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH332: Harmful if inhaledH335: May cause respiratory irritation[5][6]
Pictogram GHS07 (Exclamation Mark)[5]

1.2. Core Chemical Hazard - Halogenated Organic Compound: The presence of a bromine atom classifies this compound as a halogenated organic compound .[9] This is the single most important factor determining its disposal pathway. Halogenated organic wastes cannot be mixed with non-halogenated streams and require specific disposal methods, typically high-temperature incineration, to prevent the formation of environmentally persistent and toxic byproducts.[9][10][11]

Pre-Disposal: Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety protocol begins with robust personal and environmental protection. The hazards identified above (irritation, inhalation, and ingestion) mandate the following controls.

  • Engineering Controls : All handling of this compound, including weighing and transferring to a waste container, must be performed within a certified chemical fume hood. This is critical to mitigate the inhalation hazard (H332, H335).

  • Eye and Face Protection : Wear chemical safety goggles that provide a complete seal around the eyes. If there is a risk of splashing, a full-face shield should be worn in addition to goggles. This addresses the serious eye irritation hazard (H319).[7]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or puncture before use. This is a primary defense against skin irritation (H315).[7]

  • Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemical-resistant apron is recommended.[7]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for regulatory compliance and safety. The following steps provide a clear, logical progression from waste generation to final disposal.

Step 1: Waste Characterization and Segregation This is the most critical control point. Improper segregation can lead to dangerous chemical reactions and incorrect disposal, posing a risk to personnel and the environment.

  • Action: Categorize all waste containing this compound as "Halogenated Organic Solid Waste." [7][9]

  • Causality: This compound's bromine atom places it under strict regulatory controls for halogenated wastes.[10][12] It must be kept separate from all other waste streams, especially:

    • Non-Halogenated Organic Waste: To prevent contaminating a less hazardous waste stream.[9][11]

    • Aqueous, Acidic, or Basic Waste: To avoid any potential for dangerous reactions.

    • Sharps Waste: All sharps must be disposed of in designated puncture-proof containers.[13]

Step 2: Containerization and Labeling Proper containerization and labeling prevent accidental misuse and ensure the waste is handled correctly by your institution's Environmental Health and Safety (EHS) department and the final disposal facility.

  • Action:

    • Select a designated, leak-proof hazardous waste container compatible with solid organic compounds.

    • Before adding any waste, affix a "Hazardous Waste" label.

    • Clearly write the full chemical name: "this compound" and its CAS number, "54675-23-9." Do not use abbreviations.[11]

    • As waste is added, maintain a log sheet associated with the container, listing the chemical name and approximate quantity.

Step 3: Waste Accumulation and Transfer Minimize the generation of dust during transfer, as this is a primary route of exposure.

  • Action:

    • Using a dedicated spatula or scoop, carefully transfer the solid waste into the labeled container inside a chemical fume hood.

    • After each addition, securely close the container lid to prevent the release of any vapors or dust.[7][11]

    • Wipe down the spatula and any contaminated surfaces with a solvent-moistened towel (e.g., ethanol or isopropanol), and dispose of the towel as halogenated solid waste in the same container.

Step 4: Temporary Storage (Satellite Accumulation) Waste containers must be stored safely and securely pending pickup by EHS.

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).

  • Causality: The SAA must be located at or near the point of generation, be under the control of laboratory personnel, and be away from sources of ignition or incompatible materials.[7] This complies with federal and local regulations for temporary hazardous waste storage.

Step 5: Final Disposal The final step is the transfer of responsibility to certified professionals.

  • Action: Once the container is full or according to your institution's schedule, arrange for pickup by your certified EHS or hazardous waste management provider.[7]

  • Causality: Licensed hazardous waste contractors will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). For halogenated organic solids, the final disposal method is typically high-temperature incineration .[9][10][13] This process ensures the complete destruction of the organic molecule and its halogen component, converting them into less harmful substances like carbon dioxide, water, and inorganic halides, which can be scrubbed from the flue gas.[14]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G Workflow for this compound Disposal start Waste Generated (Pure compound or contaminated material) ppe_check Step 1: Don Appropriate PPE (Goggles, Nitrile Gloves, Lab Coat) Work in Fume Hood start->ppe_check characterize Step 2: Characterize Waste Is it this compound? ppe_check->characterize segregate Step 3: Segregate as 'Halogenated Organic Solid Waste' characterize->segregate  Yes label_container Step 4: Label Container - 'Hazardous Waste' - Full Chemical Name & CAS No. segregate->label_container transfer Step 5: Transfer Waste (Minimize Dust Generation) label_container->transfer store Step 6: Store Securely in Satellite Accumulation Area transfer->store contact_ehs Step 7: Arrange Pickup by EHS for Incineration store->contact_ehs end Disposal Complete contact_ehs->end

Caption: Decision workflow for safe disposal of this compound.

Emergency Procedures: Spills and Exposures

Preparedness is a key component of a robust safety culture.

  • Minor Spill (in a fume hood):

    • Ensure PPE is worn.

    • Absorb the spill with a chemically inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep up the absorbed material and place it in the designated halogenated solid waste container.

    • Decontaminate the area with an appropriate solvent and wipe clean. Dispose of cleaning materials as hazardous waste.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert personnel.

    • Restrict access to the spill area.

    • Contact your institution's EHS or emergency response team immediately.

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[15]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[15]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[15]

References

Navigating the Safe Handling of 6-Bromo-4-hydroxyquinolin-2(1H)-one: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. When handling specialized compounds such as 6-Bromo-4-hydroxyquinolin-2(1H)-one, a comprehensive understanding of its hazard profile is paramount to ensuring a safe operational environment and the reliability of your experimental outcomes. This guide provides essential, experience-driven insights into the requisite personal protective equipment (PPE), handling protocols, and disposal procedures for this compound, grounding every recommendation in established safety standards.

Understanding the Hazard Profile

This compound is classified with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.[1][2][3]

These classifications identify the primary routes of exposure and the principal health risks, mandating a stringent approach to personal protection. The causality is clear: the compound's irritant nature and potential for harm upon ingestion, inhalation, or skin contact necessitate the use of specific barriers to prevent exposure.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial when handling this compound, particularly in its powdered form, to mitigate the risk of aerosolization and subsequent inhalation.[4] The following table summarizes the recommended PPE, categorized by the level of protection offered.

Protection Level Equipment Key Specifications & Rationale
Primary Containment (Engineering Controls) Certified Chemical Fume Hood or Glove BoxRationale: This is the first and most critical line of defense. Handling the solid compound within a fume hood or glove box prevents the escape of fine powders into the laboratory environment, directly addressing the inhalation hazard (H332, H335).
Body Protection Polyethylene-coated polypropylene disposable gown or equivalentRationale: A lab coat made of laminate material provides a barrier against incidental skin contact (H315).[4] It should be disposable to prevent cross-contamination.
Hand Protection Double-gloving with nitrile or neoprene glovesRationale: Nitrile or neoprene gloves offer good chemical resistance.[5] Double-gloving is a best practice that provides an additional layer of protection in case the outer glove is compromised. Gloves should be powder-free to avoid aerosolizing the compound.[5]
Eye & Face Protection Chemical safety goggles and a face shieldRationale: Safety goggles provide a seal around the eyes to protect against airborne particles and splashes, directly addressing the serious eye irritation hazard (H319).[6] A face shield offers an additional layer of protection for the entire face.
Respiratory Protection NIOSH-approved N95 respirator or higher (e.g., PAPR)Rationale: Given the specific respiratory irritation warning (H335) and harm if inhaled (H332), an N95 respirator is the minimum requirement when handling the powder outside of a primary containment system. For larger quantities or in situations with a higher risk of aerosolization, a Powered Air-Purifying Respirator (PAPR) is recommended.[2]
Donning and Doffing PPE: A Procedural Imperative

The sequence of putting on and taking off PPE is as critical as the equipment itself to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Gown d2 2. N95 Respirator d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Outer Gloves d3->d4 f1 1. Outer Gloves f2 2. Gown f1->f2 f3 3. Goggles & Face Shield f2->f3 f4 4. N95 Respirator f3->f4

Caption: Workflow for Donning and Doffing PPE.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict, methodical workflow is essential for minimizing exposure risk.

  • Preparation: Before handling, ensure the chemical fume hood is certified and functioning correctly. Cover the work surface with absorbent bench paper.[4] Assemble all necessary equipment and weigh boats within the hood to minimize movement in and out of the containment area.

  • Weighing and Handling:

    • Don all required PPE as per the donning sequence.

    • Carefully open the container inside the fume hood.

    • Use a dedicated spatula to transfer the powder to a weigh boat. Avoid pouring directly from the bottle to minimize dust generation.[4]

    • If creating a solution, add the solvent to the powder slowly to prevent splashing.

  • Post-Handling:

    • Securely close the primary container.

    • Decontaminate the spatula and any other reusable equipment with an appropriate solvent.

    • Wipe down the work surface within the fume hood.

    • Dispose of all contaminated disposable materials (e.g., weigh boats, bench paper, outer gloves) in a designated hazardous waste container.

    • Doff PPE following the correct sequence, ensuring not to touch clean surfaces with contaminated gloves.

Spill Management Plan

In the event of a spill, a swift and correct response is critical to contain the hazard.

Spill_Response A Spill Occurs B Alert others in the area A->B C Evacuate if necessary B->C D Don appropriate PPE (including respirator) B->D E Cover spill with wet absorbent material to prevent dust generation D->E F Collect absorbed material using non-sparking tools E->F G Place in a sealed hazardous waste container F->G H Decontaminate the spill area G->H I Dispose of waste according to regulations H->I

Caption: Step-by-step spill response workflow.

Detailed Spill Cleanup Protocol:
  • Immediate Actions: Alert all personnel in the immediate vicinity. If the spill is large or outside of a containment area, evacuate the lab.

  • Assess and Prepare: Only personnel trained in hazardous spill cleanup should address the spill.[2] Before approaching, don the full suite of recommended PPE, with an emphasis on respiratory protection.

  • Containment and Cleanup:

    • Gently cover the spilled powder with wet absorbent pads or paper towels.[2][7] This is a critical step to prevent the powder from becoming airborne.

    • Once the powder is wetted and absorbed, use a plastic scoop or other non-sparking tool to carefully collect the material.[1][8]

    • Place the collected material and all contaminated absorbent pads into a heavy-duty polyethylene bag or a designated hazardous waste container.[1][8]

  • Decontamination:

    • Wipe the spill area with a wet paper towel to remove any remaining residue.[1][8]

    • Place the cleaning materials into the hazardous waste bag.

    • Seal the bag and label it clearly as "Hazardous Waste" with the chemical name.

  • Final Steps: Remove and dispose of all PPE as hazardous waste. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any materials contaminated with it is a legal and ethical responsibility. As a halogenated organic compound, it falls under specific waste disposal regulations.

  • Waste Segregation: This compound must be disposed of in a designated "Halogenated Organic Waste" container.[9][10] Do not mix it with non-halogenated organic waste or general laboratory trash.

  • Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and an accurate estimation of the quantity.

  • Regulatory Compliance: All disposal must adhere to local, state, and federal regulations, which often involve incineration at a licensed hazardous waste facility.[11] Consult your institution's Environmental Health and Safety (EHS) office for specific procedures and pickup schedules.

By integrating these safety protocols into your standard operating procedures, you can confidently handle this compound, ensuring the protection of yourself and your colleagues while maintaining the integrity of your research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-4-hydroxyquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-4-hydroxyquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.